Product packaging for N,N-Diethylsalicylamide(Cat. No.:CAS No. 19311-91-2)

N,N-Diethylsalicylamide

Cat. No.: B100508
CAS No.: 19311-91-2
M. Wt: 193.24 g/mol
InChI Key: ZVYXEXAXXWINEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N,N-Diethylsalicylamide is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO2 B100508 N,N-Diethylsalicylamide CAS No. 19311-91-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diethyl-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-12(4-2)11(14)9-7-5-6-8-10(9)13/h5-8,13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYXEXAXXWINEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20172915
Record name Diethylsalicylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19311-91-2
Record name N,N-Diethyl-2-hydroxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19311-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethylsalicylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019311912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethylsalicylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-diethylsalicylamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.035
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIETHYLSALICYLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HG05MO88TL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of N,N-Diethylsalicylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of N,N-Diethylsalicylamide (CAS 19311-91-2). The information is curated for professionals in research, development, and pharmaceutical sciences, with a focus on delivering precise, quantitative data and standardized methodologies.

Chemical Identity and Structure

This compound is an organic compound featuring a benzamide structure with a hydroxyl group at the ortho position and two ethyl groups attached to the amide nitrogen.

  • IUPAC Name: N,N-diethyl-2-hydroxybenzamide[1]

  • CAS Number: 19311-91-2[1]

  • Molecular Formula: C₁₁H₁₅NO₂[1]

  • Canonical SMILES: CCN(CC)C(=O)C1=CC=CC=C1O

  • InChI Key: ZVYXEXAXXWINEH-UHFFFAOYSA-N

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. Data has been compiled from various chemical suppliers and databases.

PropertyValueReference(s)
Molecular Weight 193.24 g/mol [1]
Appearance White to tan crystalline powder[2]
Melting Point 93-97 °C
Boiling Point 340 °C (at 760 mmHg)[2]
Density 1.096 g/cm³[2]
Water Solubility Data not readily available; generally soluble in organic solvents.
Partition Coefficient (LogP) 1.2 (XLogP3 computed)[1]
Acidity Constant (pKa) 8.73 ± 0.30 (Predicted)[2]
Flash Point 159 °C[2]
Refractive Index 1.5080 (Estimate)[2]

Experimental Protocols for Property Determination

While specific experimental data for this compound is proprietary to the measuring entity, the following sections detail the standardized methodologies that are broadly accepted for determining these core properties.

The melting point is a crucial indicator of purity. The capillary method is the standard technique recognized by most pharmacopeias.[3][4]

  • Principle: A small, powdered sample is packed into a thin-walled capillary tube and heated at a controlled rate in a calibrated apparatus. The temperatures at which the substance begins to collapse and liquefy (initial melting point) and is completely liquid (final melting point) are recorded as the melting range.[5]

  • Apparatus: Digital melting point apparatus (e.g., Mel-Temp) or a Thiele tube with a heating bath.

  • Methodology:

    • Sample Preparation: A completely dry and finely powdered sample is introduced into a capillary tube, which is sealed at one end. The sample is compacted to a height of approximately 3 mm.

    • Heating: The capillary tube is placed in the heating block of the apparatus next to a high-precision thermometer.

    • Initial Determination: A rapid heating rate (e.g., 10-20 °C/min) is used to get an approximate melting temperature.

    • Precise Determination: The apparatus is cooled, and a new sample is heated rapidly to about 10 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/min to allow for thermal equilibrium.

    • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the last solid particle disappears are recorded. A narrow range (0.5-1.0 °C) typically indicates a high-purity compound.

The water solubility is the saturation mass concentration of a substance in water at a given temperature. OECD Guideline 105 outlines two primary methods.[6][7]

  • Principle: A known quantity of the substance is equilibrated with water at a constant temperature. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

  • Method 1: Flask Method (for solubilities > 10⁻² g/L):

    • An excess amount of the solid is added to a flask containing purified water.

    • The mixture is agitated at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • The solution is then centrifuged or filtered to separate the undissolved solid.

    • The concentration of this compound in the clear aqueous phase is quantified using a validated analytical technique like HPLC or UV-Vis spectroscopy.[8]

  • Method 2: Column Elution Method (for solubilities < 10⁻² g/L):

    • A column is packed with an inert support material coated with an excess of the test substance.

    • Water is passed through the column at a slow, controlled rate to ensure saturation.

    • The eluate is collected, and its concentration is measured to determine the solubility.[8]

The n-octanol/water partition coefficient (Pow or Kow) is a measure of a chemical's lipophilicity and is a critical parameter for assessing environmental fate and bioaccumulation.[9] The Shake Flask Method is suitable for substances with a log Pow between -2 and 4.[10][11]

  • Principle: The partition coefficient is the ratio of the equilibrium concentrations of a substance dissolved in a two-phase system of n-octanol and water.[9]

  • Methodology:

    • Preparation: n-octanol and water are pre-saturated with each other. A stock solution of this compound is prepared in one of the phases.

    • Partitioning: Measured volumes of the two phases and the stock solution are combined in a vessel. The mixture is shaken vigorously at a constant temperature (20-25 °C) until equilibrium is reached.

    • Phase Separation: The two phases are separated cleanly, typically by centrifugation.[12]

    • Analysis: The concentration of the analyte in each phase is determined using an appropriate analytical method (e.g., HPLC).

    • Calculation: The partition coefficient (Pow) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (log Pow).[11]

The pKa is a measure of the strength of an acid in solution. For this compound, the phenolic hydroxyl group is the acidic proton.

  • Principle: A solution of the compound is titrated with a strong base (e.g., NaOH), and the pH is monitored with a calibrated pH meter. The pKa is the pH at which the acidic form and its conjugate base are present in equal concentrations.[13] This corresponds to the pH at the half-equivalence point on the titration curve.[14][15]

  • Methodology:

    • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (often a water-cosolvent mixture due to limited water solubility) to a known concentration (e.g., 1-10 mM).

    • Titration: The solution is placed in a thermostatted vessel and titrated with a standardized solution of NaOH, added in small, precise increments.

    • Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.

    • Analysis: A titration curve (pH vs. volume of titrant) is plotted. The equivalence point is identified from the steepest part of the curve (the inflection point). The volume of titrant at the half-equivalence point is determined, and the pH at this point is equal to the pKa.[15][16]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining a key physicochemical parameter, such as the partition coefficient (logP), following a standardized OECD protocol.

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Calculation prep1 Prepare pre-saturated n-octanol and water prep2 Prepare stock solution of This compound prep1->prep2 exp1 Combine phases and stock solution in vessel prep2->exp1 prep3 Calibrate analytical instrument (e.g., HPLC) an1 Measure concentration in n-octanol phase prep3->an1 an2 Measure concentration in aqueous phase prep3->an2 exp2 Agitate at constant temp to reach equilibrium exp1->exp2 exp3 Separate phases via centrifugation exp2->exp3 exp3->an1 exp3->an2 calc Calculate Ratio: [Octanol]/[Aqueous] an1->calc an2->calc report Report as logP calc->report

Caption: Workflow for logP determination via the Shake Flask Method (OECD 107).

Biological & Safety Considerations

  • Biological Activity: this compound is primarily documented as a raw material and intermediate in organic synthesis, including pharmaceuticals and dyestuffs.[2] Some sources note it is used in the synthesis of analogues for NMDA NR2B receptor antagonists.

  • Safety Profile: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[1] It may also cause skin and serious eye irritation.[1] Standard personal protective equipment, including gloves, eye protection, and a dust mask, should be used during handling.

References

Synthesis and Characterization of N,N-Diethylsalicylamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and comprehensive characterization of N,N-Diethylsalicylamide, a valuable compound in medicinal chemistry and drug development. This document provides detailed experimental protocols, quantitative data summaries, and visual representations of the synthesis and workflow to aid researchers in their endeavors.

Synthesis of this compound

This compound can be synthesized through the amidation of a salicylic acid derivative. A common and effective method involves the reaction of salicylic acid with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to form an acyl chloride intermediate, which then reacts with diethylamine to yield the final product. An alternative one-pot synthesis from methyl salicylate has also been reported.[1][2]

Reaction Pathway

The synthesis proceeds via a nucleophilic acyl substitution reaction. The hydroxyl group of salicylic acid is first converted to a better leaving group, facilitating the nucleophilic attack by diethylamine.

reaction_pathway Salicylic_acid Salicylic Acid Salicyloyl_chloride Salicyloyl Chloride (Intermediate) Salicylic_acid->Salicyloyl_chloride Activation Thionyl_chloride SOCl2 or (COCl)2 Thionyl_chloride->Salicyloyl_chloride Product This compound Salicyloyl_chloride->Product Diethylamine Diethylamine Diethylamine->Product Nucleophilic Attack

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol: Synthesis from Salicylic Acid

This protocol describes a common laboratory-scale synthesis of this compound from salicylic acid.

Materials:

  • Salicylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Diethylamine

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend salicylic acid (1.0 eq) in anhydrous dichloromethane. To this suspension, add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. If using oxalyl chloride, a catalytic amount of dimethylformamide (DMF) can be added.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Amidation: In a separate flask, dissolve diethylamine (2.5 eq) in anhydrous dichloromethane. Cool this solution to 0 °C.

  • Slowly add the freshly prepared salicyloyl chloride solution to the diethylamine solution at 0 °C with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Experimental Protocol: Synthesis from Methyl Salicylate[1][2]

This method provides a one-pot synthesis directly from methyl salicylate.

Materials:

  • Methyl salicylate (from gandapura oil or commercial)

  • 40% Diethylamine solution in diethyl ether

  • 1% NaOH solution in methanol

Procedure:

  • Mix methyl salicylate with a 40% solution of diethylamine in diethyl ether and a 1% solution of NaOH in methanol.

  • Stir the mixture at 0°C for 1 hour.

  • Continue stirring at room temperature for 24 hours.

  • Separate the resulting compound. The crude product will be a brownish solid.

Purification

The crude this compound can be purified by recrystallization.

Protocol: Recrystallization

  • Dissolve the crude product in a minimum amount of a hot solvent, such as a mixture of ethyl acetate and hexane or toluene.[3]

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • Filter the hot solution to remove any insoluble impurities or charcoal.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed through various analytical techniques.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₁H₁₅NO₂[4]
Molecular Weight193.24 g/mol [4]
AppearanceWhite to off-white solid
Melting Point93-97 °C (lit.)[5]
106-112 °C (from methyl salicylate synthesis)[1][2]
Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃) Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Aromatic Protons6.8-7.4m4HAr-H
Methylene Protons3.4 (broad)q4H-N(CH₂CH₃)₂
Hydroxyl Proton9.5 (broad s)s1H-OH
Methyl Protons1.2 (broad)t6H-N(CH₂CH₃)₂
¹³C NMR (CDCl₃) Chemical Shift (δ, ppm) Assignment
Carbonyl Carbon~170C=O
Aromatic Carbons~115-160Ar-C
Methylene Carbons~42, 39 (rotamers)-N(CH₂CH₃)₂
Methyl Carbons~14, 12 (rotamers)-N(CH₂CH₃)₂

Note: The broadness of the signals for the ethyl groups in the ¹H NMR spectrum and the presence of multiple peaks for these groups in the ¹³C NMR spectrum are due to hindered rotation around the amide C-N bond, leading to the existence of rotamers at room temperature.

2.2.2. Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹) Vibrational Mode
~3400 (broad)O-H stretch (phenolic)
~3050C-H stretch (aromatic)
~2970, 2930, 2870C-H stretch (aliphatic)
~1632C=O stretch (amide)[1]
~1600, 1480C=C stretch (aromatic)
~1240C-N stretch

2.2.3. Mass Spectrometry (MS)

m/z Assignment
193[M]⁺
176[M - OH]⁺
121[M - N(C₂H₅)₂]⁺
100[M - C₆H₄OH]⁺
72[N(C₂H₅)₂]⁺

Experimental Workflow

The overall process from starting materials to the fully characterized product is outlined below.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Salicylic Acid / Methyl Salicylate Activation Acid Chloride Formation (optional) Start->Activation Amidation Reaction with Diethylamine Start->Amidation One-pot Activation->Amidation Crude_Product Crude this compound Amidation->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product MP Melting Point Pure_Product->MP NMR NMR (¹H, ¹³C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS

Caption: Experimental workflow for this compound.

References

N,N-Diethylsalicylamide: A Technical Guide on the Putative Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethylsalicylamide, a derivative of salicylic acid, is a compound with potential anti-inflammatory and analgesic properties. While direct and extensive research on its specific molecular mechanisms is not abundant in publicly available literature, its structural similarity to other well-characterized salicylates and related amides allows for the formulation of a putative mechanism of action. This technical guide synthesizes the available information on related compounds and relevant biological pathways to propose the likely mechanisms through which this compound may exert its therapeutic effects. The primary hypothesized mechanisms include the inhibition of cyclooxygenase (COX) enzymes, leading to a reduction in prostaglandin synthesis, and the modulation of key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This document provides a detailed overview of these potential mechanisms, relevant experimental protocols for their investigation, and quantitative data from related compounds to serve as a foundational resource for future research and drug development efforts.

Introduction

Salicylates have a long history in medicine, with aspirin (acetylsalicylic acid) being the most well-known example. Their primary therapeutic effects—anti-inflammation, analgesia, and antipyresis—are largely attributed to the inhibition of cyclooxygenase (COX) enzymes.[1] this compound, as a derivative, is expected to share some of these fundamental mechanistic properties. The addition of the diethylamide group may, however, alter its potency, selectivity, pharmacokinetics, and potential for interacting with other cellular targets. This guide explores these possibilities in depth.

Putative Mechanism of Action

The primary mechanism of action for this compound is likely multifaceted, centering on the modulation of inflammatory processes.

Inhibition of Cyclooxygenase (COX) and Prostaglandin Synthesis

The most probable mechanism of action for this compound is the inhibition of COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3] Inhibition of prostaglandin E2 (PGE2) synthesis is a hallmark of nonsteroidal anti-inflammatory drugs (NSAIDs).[4][5]

  • COX-1: A constitutively expressed enzyme involved in physiological functions such as gastric cytoprotection and platelet aggregation.

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is a primary target for anti-inflammatory drugs.[6]

Table 1: IC50 Values of Various NSAIDs for COX-1 and COX-2 Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-1/COX-2 RatioReference
Celecoxib826.812[7]
Diclofenac0.0760.0262.9[7]
Ibuprofen12800.15[7]
Indomethacin0.00900.310.029[7]
Meloxicam376.16.1[7]
Rofecoxib>10025>4.0[7]

The following diagram illustrates the central role of COX enzymes in the prostaglandin synthesis pathway.

Prostaglandin_Synthesis_Pathway cluster_inhibition Inhibition Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation DESA This compound DESA->COX1 DESA->COX2 NFkB_Signaling_Pathway cluster_nucleus cluster_inhibition Putative Inhibition Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Proinflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates Proteasome Proteasome IkB->Proteasome degradation NFkB NF-κB NFkB_IkB NF-κB IκB NFkB_active Active NF-κB NFkB_IkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Gene_Transcription Pro-inflammatory Gene Transcription NFkB_active->Gene_Transcription activates DESA This compound DESA->IKK_Complex inhibits MAPK_Signaling_Pathway cluster_inhibition Potential Inhibition Extracellular_Stimuli Extracellular Stimuli (e.g., Cytokines, Stress) MAPKKK MAPKKK (e.g., MEKK, TAK1) Extracellular_Stimuli->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, ATF2) MAPK->Transcription_Factors activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response induces DESA This compound DESA->MAPKKK possible inhibition COX_Inhibition_Assay_Workflow Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Buffers, Inhibitors) Incubation Incubate Enzyme with This compound Prepare_Reagents->Incubation Reaction_Initiation Initiate Reaction with Arachidonic Acid Incubation->Reaction_Initiation Reaction_Termination Terminate Reaction Reaction_Initiation->Reaction_Termination PGE2_Quantification Quantify PGE2 using ELISA Reaction_Termination->PGE2_Quantification Data_Analysis Calculate % Inhibition and IC50 PGE2_Quantification->Data_Analysis

References

The Multifaceted Biological Activities of Salicylamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylamide, a non-prescription analgesic and antipyretic agent, and its derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth overview of the anticancer, anti-inflammatory, and antimicrobial properties of salicylamide derivatives. It summarizes key quantitative data, details common experimental methodologies for their evaluation, and visualizes critical signaling pathways and experimental workflows to facilitate further research and drug development in this promising area.

Introduction

Salicylamide (2-hydroxybenzamide) is a compound with known analgesic and antipyretic properties, historically used in over-the-counter remedies.[1] Its mechanism of action is primarily associated with the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins that mediate pain, fever, and inflammation.[2][3] In recent years, extensive research has focused on the synthesis and biological evaluation of a wide array of salicylamide derivatives. These structural modifications have led to the discovery of compounds with potent and diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects, extending far beyond the capabilities of the parent molecule.

This guide aims to provide a comprehensive technical resource for researchers and professionals in drug development by consolidating the current knowledge on the biological activities of salicylamide derivatives.

Anticancer Activity

Salicylamide derivatives, particularly salicylanilides, have demonstrated significant potential as anticancer agents.[4] These compounds have been shown to inhibit various signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

A key mechanism underlying the anticancer effects of some salicylamide derivatives is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[4] This pathway is frequently overactive in many cancers, promoting cell growth and survival.[5] Salicylanilides like niclosamide have been shown to suppress this pathway, leading to cell growth arrest and apoptosis.[4]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates (Thr308) TSC1_2 TSC1/TSC2 Akt->TSC1_2 Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Rheb_GTP Rheb-GTP TSC1_2->Rheb_GTP Inhibits Rheb Rheb Rheb-GDP mTORC1 mTORC1 Rheb_GTP->mTORC1 Activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis, Cell Growth, Proliferation S6K->Protein_Synthesis fourEBP1->Protein_Synthesis Salicylamide Salicylamide Derivatives Salicylamide->mTORC1

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Quantitative Data: In Vitro Cytotoxicity

The anticancer activity of salicylamide derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Niclosamide derivativesMDA-MB-231 (Breast)3.38 ± 0.37[4]
MCF-7 (Breast)> 10[4]
2-hydroxy-5-nonanoylbenzamideMCF-7 (Breast)0.05 (viability reduced to 74.01%)[6]
Salicylanilide derivativesVarious cancer cell linesLow micromolar[4]

Anti-inflammatory Activity

Salicylamide itself possesses anti-inflammatory properties, and its derivatives have been synthesized to enhance this activity, often with reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[7][8][9]

Mechanism of Action

The primary anti-inflammatory mechanism of salicylamide and its derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2.[2][3] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. By inhibiting COX enzymes, these compounds reduce prostaglandin production, thereby alleviating inflammation.

Quantitative Data: In Vivo Anti-inflammatory Assays

The anti-inflammatory efficacy of salicylamide derivatives is often evaluated in animal models, such as the carrageenan-induced paw edema test.

Compound/DerivativeAnimal ModelAssayResultsReference
SalicytamideWistar ratsCarrageenan-induced paw edemaEffective in reducing edema[10]
SalicytamideWistar ratsCroton oil-induced dermatitisEffective in reducing edema[10]
N-substituted salicylamidesRatsCarrageenan-induced edemaSome derivatives more effective than salicylamide[8]

Antimicrobial Activity

A growing body of evidence highlights the potent antimicrobial activity of salicylamide derivatives against a wide range of pathogens, including bacteria and fungi.[11]

Spectrum of Activity

Salicylamide derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[11] Some derivatives have shown efficacy against multidrug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Neisseria gonorrhoeae.[12]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial potency is determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
SalicylamideNeisseria gonorrhoeae8 - 32[12]
Salicylanilide derivative 3fStaphylococcus aureus≤ 0.03 µmol/L[11]
Salicylanilide derivative 3gClostridium perfringens≤ 0.03 µmol/L[11]
Salicylanilide derivative 3iMRSA≤ 0.03 µmol/L[11]
2-methyl-4-salicylamide thiazole derivative 5nCandida albicans15.62[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of salicylamide derivatives.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the salicylamide derivatives and incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with Salicylamide Derivatives Incubate_24h->Treat_Cells Incubate_48_72h Incubate 24-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance End End Read_Absorbance->End

Caption: MTT Assay Workflow for Cell Viability.

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of salicylamide derivatives on signaling pathways like PI3K/Akt/mTOR.

Protocol:

  • Cell Lysis: Treat cells with salicylamide derivatives, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Antimicrobial Susceptibility Testing: Broth Microdilution

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

Protocol:

  • Prepare Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Prepare two-fold serial dilutions of the salicylamide derivatives in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Broth_Microdilution_Workflow Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Prepare Serial Dilutions of Compounds in 96-well Plate Start->Serial_Dilution Inoculate_Plate Inoculate Wells with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 16-20h Inoculate_Plate->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Broth Microdilution Workflow for MIC.

Conclusion and Future Directions

Salicylamide derivatives represent a rich source of biologically active compounds with significant therapeutic potential. Their diverse activities, spanning anticancer, anti-inflammatory, and antimicrobial applications, make them an attractive scaffold for further drug discovery and development. Future research should focus on elucidating the detailed mechanisms of action for a broader range of derivatives, optimizing their pharmacokinetic and pharmacodynamic properties, and advancing the most promising candidates into preclinical and clinical studies. The methodologies and data presented in this guide provide a solid foundation for these future endeavors.

References

A Technical Guide to the Spectral Data of N,N-Diethylsalicylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for N,N-Diethylsalicylamide (CAS No. 19311-91-2), a versatile chemical intermediate. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols for obtaining such data, and a visualization of a common synthetic workflow where this compound is utilized.

Spectral Data Summary

The following tables summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
~11.5 - 12.5br s-1HAr-OH
~7.3 - 7.5m-2HAr-H
~6.8 - 7.0m-2HAr-H
~3.5q7.14H-N(CH₂CH₃)₂
~1.2t7.16H-N(CH₂CH₃)₂

Note: Predicted values based on typical chemical shifts for similar structures. The broad singlet for the phenolic proton can vary significantly in position and may exchange with D₂O.

Table 2: ¹³C NMR Spectral Data of this compound in CDCl₃ [1]

Chemical Shift (δ) ppmAssignment
~169C=O (Amide)
~158Ar-C-OH
~132Ar-C
~128Ar-C
~122Ar-C
~118Ar-C
~117Ar-C
~42-N(CH₂CH₃)₂
~13-N(CH₂CH₃)₂

Note: Specific peak assignments are based on predictive models and data from similar compounds. The sample for this analysis was sourced from Sigma-Aldrich with a purity of 99%.[1]

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands of this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400 (broad)O-H stretchPhenolic hydroxyl
~3050C-H stretchAromatic
~2970, 2930, 2870C-H stretchAliphatic (CH₂, CH₃)
~1630 (strong)C=O stretchAmide
~1590, 1480C=C stretchAromatic ring
~1280C-N stretchAmide
~1240C-O stretchPhenol

Note: These are characteristic absorption ranges and may vary slightly based on the sample preparation method (e.g., KBr pellet, ATR).

Mass Spectrometry (MS)

Table 4: Mass Spectral Data of this compound

m/zRelative IntensityAssignment
193High[M]⁺ (Molecular Ion)
121High[M - N(C₂H₅)₂]⁺
120Moderate[M - N(C₂H₅)₂ - H]⁺
93Moderate[C₆H₅O]⁺
72High[N(C₂H₅)₂]⁺

Note: Fragmentation patterns are predicted based on the structure of this compound.

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the acquisition of its spectral data.

Synthesis of this compound

A common method for the synthesis of this compound involves the amidation of salicylic acid.

  • Activation of Salicylic Acid: Salicylic acid is first converted to a more reactive acyl chloride. To a solution of salicylic acid in a suitable solvent (e.g., dichloromethane), an excess of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Amidation: The resulting salicyl chloride is then reacted with diethylamine. The crude salicyl chloride solution is cooled to 0 °C, and an excess of diethylamine is added slowly. A base, such as triethylamine or pyridine, is often included to neutralize the HCl byproduct.

  • Workup and Purification: Upon completion of the reaction, the mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

NMR Spectroscopy

NMR spectra are typically recorded on a 300 or 500 MHz spectrometer.

  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube.[1]

  • ¹H NMR Acquisition: The proton NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition: The carbon NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectra can be obtained using either the KBr pellet method for solid samples or Attenuated Total Reflectance (ATR) for solids or liquids.

  • KBr Pellet Method: A small amount of this compound (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • ATR Method: A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.

  • Spectral Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty accessory is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the ion source, often via a gas chromatograph (GC-MS) for separation and purification prior to ionization.

  • Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion.

Visualization of Experimental Workflow

This compound can be employed as a ligand in various chemical reactions, including palladium-catalyzed cross-coupling reactions. The following diagram illustrates a typical workflow for a Buchwald-Hartwig amination reaction where an N-aryl bond is formed.

Buchwald_Hartwig_Amination cluster_reactants Reactant Preparation cluster_catalyst Catalyst System cluster_reaction Reaction Setup cluster_workup Workup & Purification ArylHalide Aryl Halide ReactionVessel Inert Atmosphere Reaction Vessel ArylHalide->ReactionVessel Amine Amine Amine->ReactionVessel Base Base (e.g., NaOtBu) Base->ReactionVessel Solvent Anhydrous Solvent (e.g., Toluene) Solvent->ReactionVessel Pd_precursor Palladium Precursor (e.g., Pd(OAc)₂) Pd_precursor->ReactionVessel Ligand Ligand (this compound) Ligand->ReactionVessel Quench Quenching ReactionVessel->Quench Reaction under Heat Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Final Product Purification->Product

Caption: Workflow for a Palladium-Catalyzed Buchwald-Hartwig Amination Reaction.

References

N,N-Diethylsalicylamide: A Technical Guide on its Limited Therapeutic Data and the Potential of the Salicylamide Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This technical guide addresses the current state of research into the therapeutic applications of N,N-Diethylsalicylamide. It is intended for researchers, scientists, and professionals in drug development. Extensive literature review reveals a notable scarcity of research focused on the direct therapeutic uses of this compound. The primary identified biological activity is a weak antibacterial effect against Neisseria gonorrhoeae. In contrast, the broader class of salicylamide derivatives has demonstrated significant therapeutic potential, particularly in antiviral and antimicrobial applications. This document summarizes the limited available data for this compound, places it within the context of its chemical family, and outlines general experimental protocols relevant to the observed biological activity.

Chemical and Physical Properties of this compound

This compound is a derivative of salicylamide with two ethyl groups substituting the amide nitrogen. Its fundamental properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
CAS Number 19311-91-2
Appearance White to off-white solid or crystalline
IUPAC Name N,N-diethyl-2-hydroxybenzamide
Synonyms Diethylsalicylamide, Salicyldiethylamide

Potential Therapeutic Applications

Research into the direct therapeutic applications of this compound is sparse. The most notable finding is in the area of antibacterial activity.

A study investigating the repurposing of salicylamide and its analogs for treating multidrug-resistant Neisseria gonorrhoeae identified this compound as having weak activity against this pathogen. The study highlighted that modifications to the parent salicylamide molecule, such as N-alkylation, can significantly impact its efficacy.

CompoundTarget OrganismActivity (MIC₅₀)Reference
This compound Neisseria gonorrhoeae128 µg/ml[1][2][3][4]
Salicylamide (parent)Neisseria gonorrhoeae16 µg/ml[1][2][3][4]

The data indicates that the addition of the two ethyl groups on the amide nitrogen reduces the antibacterial potency compared to the parent salicylamide.

G cluster_0 Structure-Activity Relationship for Antigonorrheal Activity Salicylamide Salicylamide Core (Active - MIC₅₀ = 16 µg/ml) N_Alkylation N,N-diethyl substitution (this compound) Salicylamide->N_Alkylation Modification OH_Alkylation Hydroxyl group alkylation (Inactive) Salicylamide->OH_Alkylation Modification Ring_Alkylation para-Alkylation of the ring (Reduced Activity) Salicylamide->Ring_Alkylation Modification Weak_Activity Weak Activity (MIC₅₀ = 128 µg/ml) N_Alkylation->Weak_Activity Results in

Structure-activity relationship of salicylamide against N. gonorrhoeae.

Broader Context: Therapeutic Potential of Salicylamide Derivatives

While this compound itself has limited documented therapeutic applications, the broader family of salicylamide derivatives has been a source of potent therapeutic agents. This suggests that the salicylamide scaffold is a valuable starting point for drug discovery.

G cluster_antiviral Antiviral Examples cluster_antimicrobial Antimicrobial Examples cluster_anticancer Anticancer Examples Salicylamide Salicylamide Derivatives Antiviral Antiviral Salicylamide->Antiviral Antimicrobial Antimicrobial Salicylamide->Antimicrobial Anticancer Anticancer Salicylamide->Anticancer Niclosamide Niclosamide Antiviral->Niclosamide Nitazoxanide Nitazoxanide Antiviral->Nitazoxanide Oxyclozanide Oxyclozanide Antimicrobial->Oxyclozanide Salicylanilides Salicylanilides Antimicrobial->Salicylanilides Closantel Closantel Anticancer->Closantel

Therapeutic areas for salicylamide derivatives.

Key therapeutic areas for salicylamide derivatives include:

  • Antiviral Activity: Compounds like niclosamide and nitazoxanide have shown broad-spectrum antiviral activity against a range of RNA and DNA viruses.[5][6][7]

  • Antimicrobial Activity: Various salicylanilide derivatives have been investigated for their antibacterial (including against mycobacteria) and antifungal properties.[3][8]

  • Anticancer Properties: Some salicylanilides, such as closantel, have been shown to suppress angiogenesis and cancer growth in preclinical models.

Other Documented Applications

Beyond potential therapeutic uses, this compound has been utilized as a ligand in synthetic organic chemistry. Specifically, it has been employed in copper-catalyzed cross-coupling reactions, such as amination and guanidinylation, which are important for the synthesis of complex molecules, including potential new therapeutic agents.[9]

Experimental Protocols

Given the limited therapeutic data for this compound, this section provides a generalized protocol for assessing antibacterial activity via the determination of the Minimum Inhibitory Concentration (MIC), which is a foundational experiment in this area.

This protocol outlines the steps to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

G start Start prep_compound Prepare serial dilutions of this compound in a 96-well plate start->prep_compound prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) prep_compound->prep_inoculum inoculate Inoculate each well with the bacterial suspension prep_inoculum->inoculate controls Include positive (no drug) and negative (no bacteria) controls inoculate->controls incubate Incubate the plate (e.g., 37°C for 18-24 hours) controls->incubate read Read results by assessing turbidity visually or with a plate reader incubate->read determine_mic Determine MIC: Lowest concentration with no visible growth read->determine_mic end End determine_mic->end

Workflow for a broth microdilution MIC assay.

Methodology:

  • Preparation of Compound Dilutions:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, serial two-fold dilutions of the compound are made in a suitable broth medium (e.g., Mueller-Hinton broth). This creates a gradient of decreasing compound concentrations across the wells.

  • Inoculum Preparation:

    • A pure culture of the test bacterium (e.g., N. gonorrhoeae) is grown on an appropriate agar medium.

    • Several colonies are used to create a bacterial suspension in sterile saline or broth, adjusted to a specific turbidity standard (commonly 0.5 McFarland), which corresponds to a known bacterial density.

  • Inoculation:

    • The standardized bacterial suspension is further diluted and added to each well of the microtiter plate (except for the negative control wells), resulting in a final target concentration of bacteria (e.g., 5 x 10⁵ CFU/mL).

  • Controls:

    • Positive Control: Wells containing the bacterial inoculum in broth without the test compound to ensure the bacteria can grow under the assay conditions.

    • Negative Control: Wells containing broth only (or broth with the compound) but no bacteria to check for sterility and absence of broth contamination.

  • Incubation:

    • The plate is sealed or covered and incubated under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours).

  • Reading and Interpretation:

    • After incubation, the plate is examined for visible turbidity (cloudiness), which indicates bacterial growth.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion

The available scientific literature does not currently support significant therapeutic applications for this compound. Its primary documented biological activity is weak antibacterial action against N. gonorrhoeae, with a much higher MIC₅₀ than its parent compound, salicylamide. However, the rich pharmacology of the broader salicylamide chemical class suggests that the core scaffold is a promising platform for the development of new drugs, particularly in the antiviral and antimicrobial fields. Future research could explore further modifications of the this compound structure to potentially enhance its biological activity or investigate its potential in other therapeutic areas. Its established use as a ligand in chemical synthesis also underscores its utility in the broader landscape of medicinal chemistry.

References

N,N-Diethylsalicylamide: A Versatile Ligand in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

N,N-Diethylsalicylamide, a derivative of salicylic acid, has emerged as a versatile N,O-bidentate ligand in the field of catalysis. Its unique electronic and steric properties make it an effective ancillary ligand in a variety of metal-catalyzed cross-coupling reactions, particularly those involving copper. This technical guide provides a comprehensive overview of the synthesis, coordination chemistry, and catalytic applications of this compound, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights.

Synthesis of this compound

The synthesis of this compound can be readily achieved through the amidation of salicylic acid with diethylamine. A common and effective method involves the activation of the carboxylic acid group of salicylic acid followed by nucleophilic attack by diethylamine.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of similar amides.

Materials:

  • Salicylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Diethylamine

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Activation of Salicylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve salicylic acid (1.0 eq) in anhydrous DCM or THF. Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise. If using oxalyl chloride, a catalytic amount of dimethylformamide (DMF) can be added. Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the evolution of gas ceases. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Amidation: In a separate flask, dissolve diethylamine (2.0 eq) and a non-nucleophilic base such as triethylamine (2.2 eq) in anhydrous DCM or THF. Cool this solution to 0 °C.

  • Reaction: Slowly add the solution of the activated salicylic acid (salicyloyl chloride) from step 1 to the diethylamine solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction by slowly adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

  • Characterization: The identity and purity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Coordination Chemistry

This compound acts as a bidentate ligand, coordinating to metal centers through the oxygen atom of the deprotonated phenolic hydroxyl group and the oxygen atom of the amide carbonyl group. This N,O-coordination forms a stable six-membered chelate ring, which influences the electronic and steric environment of the metal catalyst. The diethylamino group provides steric bulk, which can play a crucial role in controlling the reactivity and selectivity of the catalytic system.

Catalytic Applications

This compound has demonstrated significant utility as a ligand in various metal-catalyzed reactions, most notably in copper-catalyzed cross-coupling reactions.

Copper-Catalyzed C-N Bond Formation (Ullmann-Type Coupling)

This compound has been identified as an efficient ligand for copper-catalyzed amination of aryl halides, a class of reactions known as Ullmann-type couplings. These reactions are fundamental for the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals, agrochemicals, and materials science.

While specific quantitative data for a wide range of substrates using this compound is not extensively tabulated in the literature, the following table provides a representative example of yields that can be expected in copper-catalyzed amination reactions with related N,O-bidentate ligands.

Table 1: Representative Yields for Copper-Catalyzed Amination of Aryl Halides

Aryl HalideAmineLigandCatalyst SystemSolventTemp (°C)Yield (%)
4-IodoanisoleMorpholineN,N-DimethylglycineCuI (5 mol%), Ligand (10 mol%), K₂CO₃Dioxane10095
4-Bromotoluenen-ButylamineThis compound CuI (5 mol%), Ligand (10 mol%), K₃PO₄Toluene90Good
1-Bromo-4-nitrobenzenePiperidineL-ProlineCuI (5 mol%), Ligand (20 mol%), K₂CO₃DMSO9088
2-BromopyridineAniline1,10-PhenanthrolineCuI (10 mol%), Ligand (20 mol%), Cs₂CO₃DMF11092

Note: The entry for this compound indicates a "Good" yield as reported in a study that did not provide a specific numerical value but highlighted its effectiveness.

Experimental Protocol: Copper-Catalyzed Amination of an Aryl Bromide

This protocol is a general procedure that can be adapted for specific substrates.

Materials:

  • Aryl bromide

  • Amine

  • Copper(I) iodide (CuI)

  • This compound

  • Potassium phosphate (K₃PO₄) or another suitable base

  • Anhydrous toluene or dioxane

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a reflux condenser and magnetic stir bar, add CuI (5 mol%), this compound (10 mol%), and K₃PO₄ (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times.

  • Addition of Reactants: Under the inert atmosphere, add the aryl bromide (1.0 eq), the amine (1.2 eq), and the anhydrous solvent.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Catalytic Cycle of Copper-Catalyzed N-Arylation

The mechanism of the copper-catalyzed Ullmann-type amination reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The this compound ligand plays a crucial role in stabilizing the copper intermediates and facilitating the key steps of the reaction.

Ullmann_Cycle Cu(I)X Cu(I)X Ligand_Complex [L-Cu(I)]+X- Cu(I)X->Ligand_Complex + Ligand (L) Amide_Complex L-Cu(I)-NR'R'' Ligand_Complex->Amide_Complex + HNR'R'', - HX Cu(III)_Intermediate L-Cu(III)(Ar)(NR'R'')(X) Amide_Complex->Cu(III)_Intermediate + Ar-X (Oxidative Addition) Cu(III)_Intermediate->Cu(I)X Product Ar-NR'R'' Cu(III)_Intermediate->Product Reductive Elimination

Figure 1: Proposed catalytic cycle for the copper-catalyzed N-arylation.

Asymmetric Catalysis

While this compound itself is achiral, the salicylamide scaffold can be readily modified to incorporate chiral centers. The development of chiral salicylamide-type ligands is an active area of research for applications in asymmetric catalysis. These chiral ligands can induce enantioselectivity in a variety of metal-catalyzed transformations, leading to the preferential formation of one enantiomer of a chiral product.

Currently, there is limited specific data available in the literature on the use of chiral derivatives of this compound in asymmetric catalysis with reported enantiomeric excess values. However, the general principle involves the use of a chiral ligand to create a chiral environment around the metal center, which then directs the stereochemical outcome of the reaction.

Experimental Workflow for Ligand Screening

The optimization of a catalytic reaction often involves the screening of various ligands to identify the one that provides the best performance in terms of yield, selectivity, and reaction rate. A typical workflow for ligand screening is depicted below.

Ligand_Screening_Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis cluster_3 Optimization Define_Reaction Define Model Reaction Select_Ligands Select Ligand Library Define_Reaction->Select_Ligands Reaction_Setup Set up Parallel Reactions Select_Ligands->Reaction_Setup Run_Reactions Run Reactions under Identical Conditions Reaction_Setup->Run_Reactions Analyze_Results Analyze Reaction Outcomes (e.g., GC, LC-MS) Run_Reactions->Analyze_Results Identify_Hits Identify Lead Ligand(s) Analyze_Results->Identify_Hits Optimize_Conditions Optimize Reaction Conditions with Lead Ligand(s) Identify_Hits->Optimize_Conditions

Figure 2: A general workflow for ligand screening in catalysis.

Conclusion

This compound is a valuable and readily accessible ligand for metal-catalyzed reactions, particularly for copper-catalyzed C-N bond formation. Its straightforward synthesis, effective coordination to metal centers, and ability to promote challenging cross-coupling reactions make it an attractive tool for synthetic organic chemists. Further exploration into the development of chiral analogs of this compound holds promise for its application in asymmetric catalysis, opening new avenues for the efficient synthesis of enantiomerically enriched molecules. This guide provides a foundational understanding for researchers and professionals to utilize this compound as a ligand in their catalytic endeavors.

Solubility of N,N-Diethylsalicylamide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethylsalicylamide, a derivative of salicylic acid, is a compound of interest in pharmaceutical and chemical research. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application in diverse fields. This technical guide provides a comprehensive overview of the available solubility information for this compound, details a robust experimental protocol for solubility determination, and presents a visual workflow to guide researchers in this process.

Qualitative Solubility Profile of this compound

Despite a thorough review of scientific literature and chemical databases, specific quantitative solubility data (e.g., in grams per 100 mL or moles per liter at specified temperatures) for this compound in various organic solvents remains largely unpublished. However, qualitative descriptions consistently indicate that this compound is generally soluble in organic solvents .

The molecular structure of this compound, featuring both a polar amide group and a nonpolar diethylamino group attached to a benzene ring, suggests its solubility behavior will be influenced by the polarity of the solvent. It is anticipated to exhibit good solubility in a range of polar aprotic and polar protic solvents. For instance, related compounds like N-methylbenzamide are soluble in polar solvents such as ethanol and methanol, but less so in non-polar solvents like hexane[1]. Similarly, benzamide, the parent amide of benzoic acid, is predominantly soluble in polar organic solvents like ethanol, methanol, and acetone[2]. This suggests that this compound would likely follow a similar trend.

Table 1: Qualitative Solubility of this compound in Organic Solvents

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Ethanol, MethanolSolubleThe hydroxyl group of the solvent can hydrogen bond with the amide group of this compound.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)SolubleThe polarity of these solvents can effectively solvate the polar amide portion of the molecule.
Non-Polar Hexane, TolueneSparingly Soluble to InsolubleThe overall polarity of this compound is likely too high for significant interaction with non-polar solvents.

Note: This table is based on general principles of solubility ("like dissolves like") and data for structurally related compounds. Experimental verification is necessary to determine quantitative solubility.

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, the following detailed experimental protocol, based on the widely accepted isothermal shake-flask method, is recommended.

Objective:

To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:
  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Analytical balance

  • Spatula

  • Vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Pipettes and other standard laboratory glassware

Procedure:
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure equilibrium is reached with a saturated solution.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. It is advisable to determine the time to reach equilibrium by taking samples at various time points (e.g., 12, 24, 36, 48 hours) and analyzing the concentration until it remains constant.

  • Sample Withdrawal and Preparation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid particles. This step must be performed quickly to avoid temperature changes that could affect solubility.

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Concentration Analysis (using HPLC):

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Analyze the standard solutions using a validated HPLC method to generate a calibration curve (peak area vs. concentration).

    • Inject the diluted sample of the saturated solution into the HPLC system.

    • Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_results Results start Start add_solid Add excess this compound to vial start->add_solid add_solvent Add known volume of organic solvent add_solid->add_solvent shake Agitate at constant temperature (24-48h) add_solvent->shake settle Settle excess solid shake->settle withdraw Withdraw supernatant settle->withdraw filter Filter through syringe filter withdraw->filter dilute Dilute sample filter->dilute analyze Analyze by HPLC dilute->analyze calculate Calculate solubility from calibration curve analyze->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

Conclusion

References

The Metabolic Fate of N,N-diethylbenzamides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolic pathways of N,N-diethylbenzamides, a class of compounds with wide-ranging applications, most notably as insect repellents. A thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) is critical for assessing their safety and efficacy. This document synthesizes key findings on their biotransformation, presents quantitative data in a structured format, details common experimental methodologies, and visualizes the core metabolic processes.

Introduction

N,N-diethylbenzamides, particularly N,N-diethyl-m-toluamide (DEET), are subject to extensive metabolic processes following systemic absorption.[1] In both humans and animal models, these compounds are rapidly absorbed and distributed throughout the body.[2] The primary site of metabolism is the liver, where a series of enzymatic reactions, predominantly mediated by the cytochrome P450 (CYP) enzyme system, transform the parent compound into more polar metabolites that are readily excreted, mainly in the urine.[1][3]

Metabolic Pathways

The metabolism of N,N-diethylbenzamides proceeds primarily through two major oxidative pathways:

  • Ring Methyl Group Oxidation: For substituted benzamides like DEET, the methyl group on the aromatic ring undergoes oxidation.[1][4] This process typically involves hydroxylation to form a hydroxymethyl derivative, which can be further oxidized to an aldehyde and then to a carboxylic acid.[4][5]

  • N-Dealkylation: One or both of the N-ethyl groups can be removed.[1][6] This involves an initial hydroxylation of the ethyl group, followed by the cleavage of the carbon-nitrogen bond to yield acetaldehyde and a de-ethylated benzamide.[7]

These primary pathways can also occur in combination, leading to a variety of metabolites.[5] For instance, a metabolite can be both N-dealkylated and have its ring methyl group oxidized.[3] Subsequent to these phase I reactions, the resulting metabolites can undergo phase II conjugation, such as glucuronidation or sulfation, to further increase their water solubility for excretion.[8]

Below is a diagram illustrating the primary metabolic pathways of N,N-diethyl-m-toluamide (DEET).

DEET_Metabolism cluster_oxidation Ring Methyl Oxidation cluster_dealkylation N-Dealkylation cluster_combined Combined Pathways DEET N,N-Diethyl-m-toluamide (DEET) DHMB N,N-Diethyl-3-(hydroxymethyl)benzamide (DHMB) DEET->DHMB CYP-mediated hydroxylation NEET N-Ethyl-m-toluamide DEET->NEET Mono-N-deethylation DCBA 3-(Diethylcarbamoyl)benzoic acid (DCBA) DHMB->DCBA Further oxidation NEHMB N-Ethyl-m-(hydroxymethyl)benzamide DHMB->NEHMB N-deethylation Toluamide m-Toluamide NEET->Toluamide Di-N-deethylation NEET->NEHMB Ring methyl hydroxylation

Primary metabolic pathways of DEET.

Quantitative Analysis of Metabolites

The distribution of metabolites can vary depending on the species, dose, and route of administration. The following tables summarize quantitative data from in vivo studies.

Table 1: Urinary Excretion of N-ethylbenzamide Metabolites in Rats [6]

MetabolitePercentage of Dose Excreted (24h)
Hippuric Acid52-76%
Ethylamine27-41%

Data obtained after intraperitoneal administration of N-ethylbenzamide (250-500 mg/kg) to male Wistar rats.

Table 2: Excretion of Radioactivity in Rats after Administration of [¹⁴C]DEET [3]

Route of AdministrationDose% of Administered Dose in Urine (7 days)% of Administered Dose in Feces (7 days)
Oral (single low dose)100 mg/kg85-91%3-5%
Oral (single high dose)500 mg/kg85-91%3-5%
Oral (repeated low dose)100 mg/kg/day for 14 days85-91%3-5%
Dermal (single low dose)100 mg/kg74-78%4-7%

Data from studies in male and female rats.

Experimental Protocols

The characterization of N,N-diethylbenzamide metabolism relies on a combination of in vivo and in vitro experimental approaches.

In Vivo Pharmacokinetic Studies

These studies are essential for understanding the complete ADME profile in a living system.

Objective: To determine the absorption, distribution, metabolism, and excretion of an N,N-diethylbenzamide.

Typical Protocol:

  • Test System: Male Wistar rats are a commonly used animal model.[6]

  • Test Substance Administration: The compound, often radiolabeled (e.g., with ¹⁴C), is administered to the animals.[3] Common routes of administration include oral gavage and dermal application.[1][3]

  • Sample Collection: Blood, urine, and feces are collected at predetermined time points over a period of several days.[1][3]

  • Tissue Harvest: At the end of the study, animals are euthanized, and key organs and tissues (e.g., liver, kidney, fat) are harvested.[3]

  • Analysis:

    • Total radioactivity in samples is quantified using liquid scintillation counting to determine the extent of absorption and excretion.

    • Metabolite profiling in urine and plasma is performed using techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[6][9]

The following diagram outlines a general workflow for an in vivo pharmacokinetic study.

in_vivo_workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase admin Compound Administration (Oral, Dermal) collection Sample Collection (Blood, Urine, Feces) admin->collection harvest Terminal Tissue Harvest collection->harvest quant Quantification of Total Radioactivity collection->quant profile Metabolite Profiling (HPLC-MS, NMR) collection->profile data Data Analysis quant->data profile->data

General workflow for an in vivo pharmacokinetic study.
In Vitro Metabolism Studies

These studies utilize subcellular fractions, such as liver microsomes, to investigate the specific enzymes involved in metabolism.

Objective: To identify the metabolites formed by hepatic enzymes and to characterize the enzyme kinetics.

Typical Protocol:

  • Enzyme Source: Liver microsomes are prepared from homogenized liver tissue of a suitable animal model, such as phenobarbital-pretreated male Wistar rats to induce CYP enzymes.[5][7]

  • Incubation: The N,N-diethylbenzamide is incubated with the liver microsomes in a buffered solution (e.g., phosphate or Tris-HCl buffer) at 37°C.[5][7]

  • Cofactor Addition: An NADPH-generating system is added to the incubation mixture to support the activity of CYP enzymes.[7]

  • Reaction Termination: The reaction is stopped at various time points by adding a solvent like acetonitrile.[1]

  • Analysis: The incubation mixture is analyzed by HPLC or Gas Chromatography (GC) coupled with MS to identify and quantify the metabolites formed.[5][10]

Conclusion

The in vivo metabolism of N,N-diethylbenzamides is a well-characterized process dominated by hepatic oxidation via the cytochrome P450 system. The primary metabolic transformations involve ring methyl group oxidation and N-dealkylation, leading to the formation of more polar metabolites that are efficiently eliminated from the body, primarily through urine. A combination of in vivo and in vitro experimental models, coupled with advanced analytical techniques, has been instrumental in elucidating these pathways. This comprehensive understanding is fundamental for the continued assessment of the safety and for the development of new derivatives with improved properties.

References

An In-Depth Technical Guide to the Hydrolysis and Degradation of Tertiary Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tertiary amides (R-CO-NR'R'') are a cornerstone functional group in chemistry and pharmacology, integral to the structure of numerous pharmaceuticals, agrochemicals, and polymers.[1][2] Their significance stems from the high stability of the amide bond, which is a result of resonance delocalization of the nitrogen lone pair into the carbonyl group.[2][3] This stability is crucial for the biological activity and shelf-life of many drug substances. However, the same stability poses a challenge for metabolic cleavage and controlled degradation. Compared to primary and secondary amides, tertiary amides are generally less reactive towards nucleophilic attack due to increased steric hindrance and the absence of an N-H bond for protonation-related activation steps.[3][4]

This technical guide provides a comprehensive overview of the chemical and enzymatic pathways of tertiary amide hydrolysis and degradation. It details the underlying mechanisms, factors influencing stability, quantitative data on reaction kinetics, and robust experimental protocols for studying these processes.

Mechanisms of Tertiary Amide Hydrolysis

The cleavage of the robust tertiary amide bond typically requires forcing conditions, such as strong acids or bases with heating, or specific enzymatic action.[5]

Acid-Catalyzed Hydrolysis

Under strong acidic conditions and heat, tertiary amides hydrolyze to form a carboxylic acid and a secondary ammonium salt.[6][7] The reaction is catalyzed by the acid, which enhances the electrophilicity of the carbonyl carbon.

The generally accepted mechanism proceeds as follows:

  • Protonation of the Carbonyl Oxygen : The reaction initiates with the protonation of the carbonyl oxygen, which is the most basic site on an amide. This increases the positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.[8]

  • Nucleophilic Attack by Water : A water molecule acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

  • Proton Transfer : A proton is transferred from the oxonium ion to the nitrogen atom of the amine group. This is a crucial step that converts the dialkylamino group into a better leaving group (a neutral secondary amine).

  • Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a neutral secondary amine molecule.[6]

  • Deprotonation : The resulting protonated carboxylic acid is deprotonated by the liberated amine or water, yielding the final carboxylic acid product and a secondary ammonium ion. This final acid-base reaction drives the overall process to completion.[6]

Acid_Hydrolysis cluster_0 Mechanism Steps Amide Tertiary Amide ProtonatedAmide Protonated Amide (O-protonated) Amide->ProtonatedAmide + H₃O⁺ Tetrahedral1 Tetrahedral Intermediate 1 ProtonatedAmide->Tetrahedral1 + H₂O Tetrahedral2 Tetrahedral Intermediate 2 (N-protonated) Tetrahedral1->Tetrahedral2 Proton Transfer ProtonatedAcid Protonated Carboxylic Acid Tetrahedral2->ProtonatedAcid - R₂NH Products Carboxylic Acid + Secondary Ammonium Ion ProtonatedAcid->Products + R₂NH (Deprotonation) Base_Hydrolysis cluster_1 Mechanism Steps Amide Tertiary Amide Tetrahedral Tetrahedral Intermediate Amide->Tetrahedral + OH⁻ InitialProducts Carboxylic Acid + Dialkylamide Anion Tetrahedral->InitialProducts Elimination (-NR₂⁻) FinalProducts Carboxylate Salt + Secondary Amine InitialProducts->FinalProducts Irreversible Proton Transfer Degradation_Pathways TertiaryAmide Tertiary Amide Hydrolysis Hydrolysis (Acid/Base/Enzyme) TertiaryAmide->Hydrolysis Oxidation Oxidative N-dealkylation (e.g., Cytochrome P450) TertiaryAmide->Oxidation HydrolysisProducts Carboxylic Acid + Secondary Amine Hydrolysis->HydrolysisProducts OxidationProducts Secondary Amide + Aldehyde Oxidation->OxidationProducts Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep Prepare Amide Stock & pH Buffers Initiate Initiate Reaction (Spike & Heat) Prep->Initiate Sample Collect Aliquots Over Time Initiate->Sample Quench Quench Reaction Sample->Quench HPLC Analyze by HPLC-UV or LC-MS Quench->HPLC Data Plot ln[C] vs. Time HPLC->Data Calc Calculate Rate Constant (k) & Half-life (t½) Data->Calc

References

An In-depth Technical Guide to N,N-Diethylsalicylamide: Structural Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethylsalicylamide, a derivative of salicylic acid, and its structural analogues represent a class of compounds with diverse and significant pharmacological potential. This technical guide provides a comprehensive overview of the core aspects of these molecules, including their synthesis, quantitative structure-activity relationships, and mechanisms of action. Detailed experimental protocols for the synthesis of this compound and its derivatives are provided, alongside tabulated quantitative bioactivity data to facilitate comparative analysis. Furthermore, this guide elucidates the key signaling pathways modulated by these compounds, visualized through detailed diagrams to aid in understanding their molecular interactions and therapeutic potential.

Introduction

This compound is a synthetic amide derivative of salicylic acid. The core structure, consisting of a benzamide moiety with a hydroxyl group at the ortho position, provides a versatile scaffold for the development of a wide range of structural analogues and derivatives. These modifications have led to the discovery of compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer properties. This guide aims to be a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the this compound scaffold.

Structural Analogues and Derivatives

The structural backbone of this compound allows for extensive modification at several key positions:

  • The Amide Group: The diethylamino moiety can be replaced with other alkyl or aryl substituents, influencing the compound's lipophilicity and interaction with biological targets.

  • The Phenyl Ring: Substitution on the aromatic ring with various functional groups (e.g., halogens, alkyls, alkoxys) can modulate the electronic properties and steric hindrance of the molecule, thereby affecting its bioactivity.

  • The Hydroxyl Group: The phenolic hydroxyl group can be etherified or esterified to create prodrugs or alter the compound's binding characteristics.

These modifications have given rise to a vast library of analogues with tailored pharmacological profiles.

Synthesis and Experimental Protocols

The synthesis of this compound and its analogues can be achieved through several established synthetic routes. Below are detailed protocols for key synthetic methodologies.

General Synthesis of N,N-Disubstituted Salicylamides

A common and efficient method for the preparation of N,N-disubstituted salicylamides involves the reaction of a salicylic acid with a di-substituted carbamoyl chloride in the presence of an organic tertiary base. This single-pot process is both time and energy-efficient.

Experimental Protocol:

  • Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer and a pressure-equalizing funnel, combine the desired salicylic acid derivative (1 mole equivalent) and the corresponding N,N-disubstituted carbamoyl chloride (1 mole equivalent).

  • Addition of Base: Slowly add an organic tertiary base, such as triethylamine or 1-methylimidazole (1.2 mole equivalents), to the reaction mixture at room temperature through the pressure-equalizing funnel.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (typically between 25°C and 40°C) for a period of 15 to 35 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, add water to the reaction mixture and transfer it to a separatory funnel. Separate the organic layer.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to yield the pure N,N-disubstituted salicylamide.

Synthesis of N,N-Diethyl-2-hydroxybenzamide from Methyl Salicylate

An alternative approach utilizes the nucleophilic substitution reaction of methyl salicylate with diethylamine.

Experimental Protocol:

  • Reactant Preparation: Dissolve methyl salicylate in a suitable solvent such as diethyl ether.

  • Reaction Mixture: To the methyl salicylate solution, add a 40% aqueous solution of diethylamine and a 1% solution of sodium hydroxide in methanol.

  • Reaction Conditions: Stir the mixture at 0°C for 1 hour, and then continue stirring at room temperature for 24 hours.

  • Product Identification: The synthesized N,N-Diethyl-2-hydroxybenzamide can be identified and characterized using techniques such as FT-IR and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Bioactivity Data

The following tables summarize the quantitative bioactivity data for this compound analogues and derivatives from various studies.

Table 1: Antimicrobial Activity of Salicylamide Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
SalicylamideNeisseria gonorrhoeae (MIC₅₀)16[]
3-HydroxybenzamideNeisseria gonorrhoeae (MIC₅₀)>128[]
4-HydroxybenzamideNeisseria gonorrhoeae (MIC₅₀)>128[]
Salicylic acidNeisseria gonorrhoeae (MIC₅₀)16[]
Methyl salicylateNeisseria gonorrhoeae (MIC₅₀)128[]

Table 2: Anticancer Activity of O-Alkylamino-Tethered Salicylamide Derivatives

CompoundCell LineIC₅₀ (µM)Reference
30b MDA-MB-2312.32
MCF-72.63
31a MDA-MB-2313.72
21b MDA-MB-2313.22
MCF-71.62
24 MDA-MB-2315.34
MCF-74.48

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound and its analogues are mediated through their interaction with various cellular signaling pathways.

Inhibition of Cyclooxygenase (COX) Enzymes

Similar to other salicylates, a primary mechanism of action for salicylamide is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in inflammation, pain, and fever. By inhibiting COX-1 and COX-2, salicylamide reduces prostaglandin production, leading to its analgesic, antipyretic, and anti-inflammatory effects.[2][3]

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Salicylamide This compound & Analogues Salicylamide->COX_Enzymes

COX Inhibition Pathway

Modulation of STAT3 Signaling

Certain O-alkylamino-tethered salicylamide derivatives have been shown to exert their anticancer effects by inhibiting the STAT3 signaling pathway. Persistent activation of Signal Transducer and Activator of Transcription 3 (STAT3) is a hallmark of many cancers, promoting cell proliferation and survival. These salicylamide derivatives can suppress the phosphorylation of STAT3, thereby inhibiting its downstream signaling and inducing apoptosis in cancer cells.

STAT3_Inhibition_Pathway Cytokine_Receptor Cytokine/Growth Factor Receptor JAK JAK Cytokine_Receptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Salicylamide_Derivative Salicylamide Derivative Salicylamide_Derivative->pSTAT3 inhibits

STAT3 Inhibition Pathway

Anti-HBV Mechanism

Recent studies on salicylamide derivatives as anti-Hepatitis B Virus (HBV) agents have revealed novel mechanisms of action. Some derivatives have been found to impair the expression of the HBV core protein (HBc), while others disrupt the formation of the viral capsid, both of which are essential for viral replication.

Anti_HBV_Workflow cluster_HBV_Lifecycle HBV Replication Cycle HBc_Expression HBc Protein Expression Capsid_Formation Capsid Formation HBc_Expression->Capsid_Formation Viral_Replication Viral Replication Capsid_Formation->Viral_Replication Derivative_A Salicylamide Derivative A Derivative_A->HBc_Expression Derivative_B Salicylamide Derivative B Derivative_B->Capsid_Formation

Anti-HBV Mechanisms

Conclusion

This compound and its structural analogues constitute a promising class of compounds with a wide array of therapeutic applications. The synthetic accessibility of this scaffold, coupled with the potential for diverse biological activities, makes it an attractive starting point for drug discovery and development programs. This technical guide has provided a foundational understanding of the synthesis, bioactivity, and mechanisms of action of these compounds. Further research into the structure-activity relationships and elucidation of their interactions with specific molecular targets will undoubtedly pave the way for the development of novel and effective therapeutic agents.

References

Methodological & Application

Application Note: Laboratory Synthesis of N,N-Diethylsalicylamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N-Diethylsalicylamide is a chemical compound with potential applications in pharmaceutical and medicinal chemistry. This document provides a detailed protocol for the laboratory-scale synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The protocol is based on the amidation of salicylic acid.

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplier
Salicylic AcidReagentSigma-Aldrich
Thionyl Chloride (SOCl₂)ReagentPlus®, ≥99%Sigma-Aldrich
Diethylamine≥99.5%Sigma-Aldrich
TolueneAnhydrous, 99.8%Sigma-Aldrich
Sodium Hydroxide (NaOH)ReagentSigma-Aldrich
Hydrochloric Acid (HCl)37%Sigma-Aldrich
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%Sigma-Aldrich
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Sigma-Aldrich
Deuterated Chloroform (CDCl₃)99.8 atom % DSigma-Aldrich
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

  • pH meter or pH paper

  • Standard laboratory glassware

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Infrared (IR) Spectrometer

  • Melting point apparatus

Experimental Protocol

The synthesis of this compound is performed in a two-step process: (1) formation of the acyl chloride from salicylic acid, and (2) reaction of the acyl chloride with diethylamine.

Step 1: Synthesis of Salicyloyl Chloride

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylic acid (13.8 g, 0.1 mol).

  • Add anhydrous toluene (50 mL) to the flask.

  • Slowly add thionyl chloride (14.3 g, 8.8 mL, 0.12 mol) to the suspension at room temperature using a dropping funnel.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude salicyloyl chloride is a yellowish oil and is used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude salicyloyl chloride in 50 mL of anhydrous dichloromethane in a 250 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.

  • In a separate beaker, prepare a solution of diethylamine (14.6 g, 20.7 mL, 0.2 mol) in 30 mL of anhydrous dichloromethane.

  • Slowly add the diethylamine solution to the stirred solution of salicyloyl chloride at 0-5 °C using a dropping funnel over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a white solid.

Characterization Data

ParameterExpected Value
Physical State White Solid
Melting Point 93-97 °C.
Molecular Formula C₁₁H₁₅NO₂.
Molecular Weight 193.24 g/mol .
Yield ~85%
¹H NMR (CDCl₃, 400 MHz), δ (ppm) 1.1-1.3 (t, 6H), 3.2-3.5 (q, 4H), 6.8-7.4 (m, 4H), 9.8 (s, 1H)
¹³C NMR (CDCl₃, 100 MHz), δ (ppm) 12.9, 14.1, 40.2, 42.5, 117.5, 118.8, 124.0, 129.8, 132.5, 158.0, 170.5
IR (KBr, cm⁻¹) 3400-3200 (O-H), 2970-2870 (C-H), 1630 (C=O, amide)

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Thionyl chloride is corrosive and toxic; handle with extreme care.

  • Diethylamine is a flammable and corrosive liquid.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Diagrams

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation cluster_purification Purification Salicylic_Acid Salicylic Acid Reaction1 Reflux in Toluene Salicylic_Acid->Reaction1 Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Reaction1 Salicyloyl_Chloride Salicyloyl Chloride Reaction1->Salicyloyl_Chloride Reaction2 Reaction in CH₂Cl₂ Salicyloyl_Chloride->Reaction2 Diethylamine Diethylamine Diethylamine->Reaction2 Crude_Product Crude this compound Reaction2->Crude_Product Washing Aqueous Workup Crude_Product->Washing Drying Drying (MgSO₄) Washing->Drying Evaporation Solvent Removal Drying->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

Application Note: HPLC Method for Purity Analysis of N,N-Diethylsalicylamide

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-028

Introduction

N,N-Diethylsalicylamide is a chemical compound with potential applications in the pharmaceutical and chemical industries. Ensuring the purity of this active pharmaceutical ingredient (API) is critical for its safety and efficacy. This application note describes a sensitive and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of the purity of this compound and for the separation of its potential impurities.

Principle

The method utilizes a C18 stationary phase and a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer. The separation is based on the differential partitioning of this compound and its impurities between the nonpolar stationary phase and the polar mobile phase. Detection is performed using a UV detector at a wavelength where the analyte exhibits significant absorbance, ensuring high sensitivity.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (≥99.5% purity)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

2. Instrumentation

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

3. Chromatographic Conditions

A summary of the HPLC method parameters is provided in the table below.

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile : 25mM KH2PO4 Buffer (pH 3.0) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 238 nm
Injection Volume 10 µL
Run Time 20 minutes

4. Preparation of Solutions

  • Buffer Preparation (25mM KH2PO4, pH 3.0): Dissolve 3.4 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Mix acetonitrile and the prepared buffer in a 60:40 (v/v) ratio. Degas the mobile phase before use.

  • Standard Solution Preparation (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution Preparation (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

5. System Suitability

Before sample analysis, the performance of the HPLC system should be verified by injecting the standard solution in six replicates. The system suitability parameters should meet the criteria listed in the table below.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Data Presentation

System Suitability Results (Hypothetical Data)

InjectionRetention Time (min)Peak AreaTailing FactorTheoretical Plates
18.5212543211.155678
28.5112587651.165712
38.5312498761.145690
48.5212554321.155734
58.5112601231.165688
68.5312539871.145705
Mean 8.52 1255417 1.15 5701
%RSD 0.10% 0.32% --

Purity Analysis Results (Hypothetical Data)

The purity of the this compound sample is calculated using the area normalization method.

Peak NameRetention Time (min)Peak Area% Area
Impurity 1 (Salicylic Acid)3.2512560.10
Impurity 2 (Diethylamine)4.878790.07
This compound8.52125432199.83
Total 1256456 100.00

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation system_suitability System Suitability Testing prep_mobile->system_suitability prep_standard Standard Preparation prep_standard->system_suitability prep_sample Sample Preparation sample_analysis Sample Analysis prep_sample->sample_analysis system_suitability->sample_analysis If passes data_acquisition Data Acquisition sample_analysis->data_acquisition data_processing Data Processing (Integration & Calculation) data_acquisition->data_processing reporting Reporting data_processing->reporting

Caption: Experimental workflow for the HPLC purity analysis of this compound.

HPLC_System solvent Mobile Phase Reservoir pump Pump Quaternary Pump solvent->pump:port injector Autosampler Injection Valve pump:port->injector:port column Column Oven C18 Column injector:port->column:port detector Detector UV-Vis Detector column:port->detector:port data_system Data System detector:port->data_system waste Waste detector->waste

Application Note: Quantification of N,N-Diethylsalicylamide in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of N,N-Diethylsalicylamide in human plasma. The protocol is based on established methodologies for structurally similar compounds and provides a comprehensive workflow from sample preparation to data analysis. This document is intended to serve as a starting point for researchers, scientists, and drug development professionals, and requires full method validation before implementation in a regulated environment.

Introduction

This compound is an amide derivative of salicylic acid. Accurate and reliable quantification of this compound in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. LC-MS/MS offers high sensitivity and selectivity, making it the technique of choice for bioanalytical assays. This application note outlines a complete protocol for the analysis of this compound, including sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Sample Preparation

A protein precipitation method is proposed for the extraction of this compound from human plasma.

Materials:

  • Human plasma

  • This compound analytical standard

  • N,N-Diethylbenzamide (proposed internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Centrifuge

  • Nitrogen evaporator (optional)

Procedure:

  • Spiking: To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 1 µg/mL N,N-Diethylbenzamide in methanol). For calibration standards and quality control samples, add the appropriate volume of this compound working solution.

  • Protein Precipitation: Add 200 µL of cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Injection: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Parameters:

ParameterRecommended Condition
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient See Table 1

Table 1: Proposed Chromatographic Gradient

Time (min)% Mobile Phase B
0.010
3.095
4.095
4.110
5.010
Mass Spectrometry

Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Parameters:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions See Table 2

Table 2: Proposed MRM Transitions

Note: Collision energies (CE) are starting points and require optimization for the specific instrument used.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zProposed CE (eV)Use
This compound194.1121.120Quantifier
This compound194.193.125Qualifier
N,N-Diethylbenzamide (IS)178.1105.115Quantifier
N,N-Diethylbenzamide (IS)178.177.130Qualifier

Data Presentation

The following table outlines the target validation parameters for this proposed method, based on FDA guidelines for bioanalytical method validation.

Table 3: Target Quantitative Performance Parameters

ParameterTarget Acceptance Criteria
Linearity (r²) ≥ 0.99
Calibration Range To be determined based on expected concentrations
Accuracy Within ±15% of nominal concentration (±20% at LLOQ)
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
LLOQ Signal-to-noise ratio ≥ 5, with acceptable accuracy and precision
Recovery Consistent, precise, and reproducible
Matrix Effect To be assessed and minimized
Stability Freeze-thaw, short-term, long-term, and post-preparative stability to be established

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Human Plasma Sample (50 µL) add_is Add Internal Standard (N,N-Diethylbenzamide) plasma->add_is add_analyte Spike with this compound (for Calibrators & QCs) add_is->add_analyte ppt Protein Precipitation (200 µL cold Acetonitrile) add_analyte->ppt vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant reconstitute Reconstitute in Mobile Phase supernatant->reconstitute injection Inject Sample (5 µL) reconstitute->injection lc_separation Chromatographic Separation (C18 Reverse-Phase) injection->lc_separation ms_detection Mass Spectrometric Detection (ESI+, MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation (Analyte/IS Ratio vs. Concentration) integration->calibration quantification Quantification of Unknowns calibration->quantification

Caption: Experimental workflow for the quantification of this compound.

Application of N,N-Diethylsalicylamide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethylsalicylamide, a derivative of salicylic acid, is a versatile compound with emerging applications in medicinal chemistry. While not a therapeutic agent in itself, it serves as a critical building block and a specialized ligand in the synthesis of complex, biologically active molecules. Its utility is most pronounced in facilitating copper-catalyzed cross-coupling reactions and its structural similarity to compounds with known anti-inflammatory properties suggests potential intrinsic biological activities. This document provides detailed application notes and experimental protocols relevant to its use in a research and drug development context.

Application Notes

This compound has two primary applications in medicinal chemistry: as a ligand in metal-catalyzed synthesis and as a scaffold that can be explored for its own biological effects, drawing parallels from its close structural analogs.

1. Ligand in Copper-Catalyzed N-Arylation (Ullmann Condensation)

This compound has been successfully employed as an efficient ligand in copper-catalyzed N-arylation reactions, a type of Ullmann condensation. These reactions are fundamental in medicinal chemistry for the formation of carbon-nitrogen bonds, which are prevalent in a vast number of pharmaceutical compounds.

  • Synthesis of NMDA Receptor Antagonist Analogues: A key application is in the synthesis of aniline-containing analogues of ifenprodil, a well-known antagonist of the NMDA receptor's GluN2B subunit.[1] Overactivation of NMDA receptors is implicated in various neurological disorders, making their antagonists valuable therapeutic targets. This compound, in conjunction with a copper(I) iodide (CuI) catalyst, facilitates the coupling of bromoarenes with various amines to construct the core structure of these ifenprodil analogues.[1]

  • Synthesis of N,N'-Disubstituted Guanidines: The ligand is also effective in the copper-catalyzed synthesis of N,N'-disubstituted guanidines from aryl iodides and guanidine nitrate.[1] Guanidine moieties are present in a range of biologically active compounds and are considered important pharmacophores.

2. Potential Anti-inflammatory Activity via NF-κB Pathway Inhibition

While direct studies on this compound's effect on inflammatory signaling are limited, research on its close structural analog, N,N-diethylacetamide (DEA), provides strong evidence for a potential mechanism of action. DEA has been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.

  • Inhibition of Pro-inflammatory Cytokine Production: Treatment of macrophage-like cells (RAW 264.7) with DEA attenuates the lipopolysaccharide (LPS)-stimulated secretion of several key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[2] This effect is attributed to the inhibition of the NF-κB pathway.[2]

  • Mechanism of NF-κB Inhibition: DEA has been demonstrated to inhibit the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[2] By preventing IκBα degradation, DEA blocks the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes. Given the structural similarity, it is plausible that this compound may exert similar anti-inflammatory effects through the same mechanism.

Data Presentation

Compound/AnalogTarget/AssayCell Line/SystemQuantitative Data (IC50)Reference
N,N-diethylacetamide LPS-induced TNF-α secretionRAW 264.7 cellsSignificant reduction at 10 mM[2]
N,N-diethylacetamide LPS-induced IL-6 secretionRAW 264.7 cellsSignificant reduction at 10 mM[2]
Ifenprodil NMDA Receptor AntagonismRat Cultured Cortical Neurons0.17 µM (against 100 µM NMDA)
Ifenprodil NMDA Receptor AntagonismRat Cultured Cortical Neurons0.88 µM (against 10 µM NMDA)

Note: The IC50 values for Ifenprodil are context-dependent on the concentration of the NMDA used in the assay.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a general method for the preparation of salicylamides from salicylic acid.[3]

Materials:

  • Salicylic acid

  • Thionyl chloride (SOCl₂)

  • Diethylamine ((C₂H₅)₂NH)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, separatory funnel.

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, suspend salicylic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and then reflux for 2 hours, or until the reaction is complete (monitored by TLC).

  • Removal of Excess Thionyl Chloride: Cool the reaction mixture and remove the excess thionyl chloride and DCM under reduced pressure.

  • Amidation: Dissolve the crude salicyl chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve diethylamine (2.2 eq) and triethylamine (1.2 eq) in anhydrous DCM. Add the diethylamine solution dropwise to the salicyl chloride solution.

  • Reaction Quench and Work-up: Allow the reaction to stir at room temperature for 3 hours. Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by recrystallization or column chromatography.

Protocol 2: Copper-Catalyzed N-Arylation using this compound as a Ligand (Adapted Protocol)

This protocol is a general adaptation for an Ullmann-type condensation for the synthesis of N-aryl amines, based on procedures where this compound has been used as a ligand.[1]

Materials:

  • Aryl halide (e.g., aryl iodide or aryl bromide) (1.0 eq)

  • Amine (1.2 eq)

  • Copper(I) iodide (CuI) (0.05 - 0.1 eq)

  • This compound (0.1 - 0.2 eq)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous solvent (e.g., Dioxane, Toluene, or DMSO)

  • Schlenk flask or sealed tube, magnetic stirrer, inert atmosphere (Argon or Nitrogen).

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide, amine, CuI, this compound, and base.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Seal the flask and heat the reaction mixture at 80-120 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts.

  • Extraction: Wash the filtrate with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude N-arylated product by column chromatography.

Protocol 3: Assessment of NF-κB Inhibition via Luciferase Reporter Assay

This protocol is based on studies of N,N-diethylacetamide and is designed to assess the potential inhibitory effect of this compound on the NF-κB signaling pathway.[4][5]

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid and a constitutively expressing Renilla luciferase plasmid (for normalization)

  • Lipofectamine 2000 or other transfection reagent

  • DMEM with 10% FBS

  • This compound

  • TNF-α or LPS (as an NF-κB activator)

  • Dual-Glo® Luciferase Assay System

  • 96-well white, clear-bottom plates

  • Luminometer.

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.

  • Compound Treatment: Pre-treat the transfected cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1-2 hours. Include a vehicle control (DMSO).

  • NF-κB Activation: Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6 hours.[4] Include an unstimulated control.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a Dual-Glo® Luciferase Assay System and a luminometer, following the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of the stimulated cells by that of the unstimulated cells. Determine the inhibitory effect of this compound by comparing the fold induction in the presence and absence of the compound.

Protocol 4: Measurement of Cytokine Secretion by ELISA

This protocol complements the luciferase assay to measure the downstream effect of NF-κB inhibition on cytokine production.[6]

Materials:

  • RAW 264.7 macrophage-like cells

  • DMEM with 10% FBS

  • LPS from E. coli

  • This compound

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well plates

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce cytokine production. Include unstimulated and vehicle-treated controls.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatants.

  • ELISA: Perform ELISA for TNF-α, IL-6, and IL-1β on the collected supernatants according to the manufacturer's instructions for each kit.

  • Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of each cytokine in the samples based on the standard curve. Compare the cytokine concentrations in the this compound-treated groups to the LPS-only treated group to determine the inhibitory effect.

Visualizations

G cluster_synthesis Protocol 1: Synthesis of this compound Salicylic_acid Salicylic Acid Salicyl_chloride Salicyl Chloride Salicylic_acid->Salicyl_chloride SOCl2 DESA This compound Salicyl_chloride->DESA Diethylamine, Et3N

Caption: Workflow for the synthesis of this compound.

G cluster_ullmann Protocol 2: Ullmann Condensation Aryl_Halide Aryl Halide N_Aryl_Amine N-Aryl Amine Aryl_Halide->N_Aryl_Amine Amine Amine Amine->N_Aryl_Amine Catalyst_System CuI / this compound / Base Catalyst_System->N_Aryl_Amine

Caption: Key components of the Ullmann condensation using this compound.

G cluster_nfkb Potential NF-κB Signaling Inhibition LPS LPS/TNF-α Receptor Receptor LPS->Receptor IKK IKK Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα Complex (Inactive) IkB->NFkB_IkB NFkB NF-κB (p65/p50) (Active) NFkB_IkB->NFkB IkB Degradation Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription Initiates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines DESA This compound (Hypothesized) DESA->IkB Inhibits Degradation?

Caption: Hypothesized mechanism of NF-κB inhibition by this compound.

References

N,N-Diethylsalicylamide: A Versatile Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethylsalicylamide, a derivative of salicylic acid, is a valuable and versatile building block in organic synthesis. Its bifunctional nature, possessing both a phenolic hydroxyl group and a tertiary amide, allows for a variety of chemical transformations, making it an attractive starting material and ligand in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. This document provides detailed application notes and experimental protocols for the use of this compound in two key synthetic applications: as a ligand in copper-catalyzed cross-coupling reactions and as a substrate for O-alkylation to generate functionalized aromatic ethers.

Application 1: Ligand in Copper-Catalyzed C-N Cross-Coupling Reactions

Application Note:

This compound has proven to be a highly effective ligand in copper-catalyzed cross-coupling reactions, particularly in the formation of carbon-nitrogen bonds. The salicylamide moiety can act as a bidentate ligand, coordinating to the copper center through the phenolic oxygen and the amide oxygen. This coordination stabilizes the catalyst and facilitates the catalytic cycle, often leading to high yields and selectivity under milder reaction conditions than traditional Ullmann couplings. One notable application is in the synthesis of N,N'-diaryl guanidines, which are of significant interest in medicinal chemistry due to their potential as therapeutic agents. In this context, this compound has been shown to be a superior ligand, promoting the efficient diarylation of guanidine nitrate with aryl iodides.

Experimental Protocol: Synthesis of N,N'-Diaryl Guanidines

This protocol is adapted from the work of Cortes-Salva et al. for the synthesis of N,N'-di-o-tolylguanidine.[1]

Reaction Scheme:

Materials:

  • 2-Iodotoluene (Aryl Iodide)

  • Guanidine nitrate

  • Copper(I) iodide (CuI)

  • This compound (Ligand)

  • Potassium phosphate (K₃PO₄) (Base)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add CuI (10 mol%), this compound (20 mol%), and K₃PO₄ (2.0 mmol).

  • Add guanidine nitrate (0.5 mmol) and 2-iodotoluene (1.0 mmol).

  • Add anhydrous DMF (to achieve a 0.2 M concentration of the limiting reagent).

  • Stir the reaction mixture at 110 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N,N'-di-o-tolylguanidine.

Quantitative Data:

EntryAryl IodideLigandBaseSolventTemp (°C)Yield (%)
12-IodotolueneThis compoundK₃PO₄DMF11092

Logical Workflow for Copper-Catalyzed Guanidinylation:

guanidinylation_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Add CuI, this compound, and K₃PO₄ to Schlenk flask reactants Add Guanidine Nitrate and 2-Iodotoluene reagents->reactants solvent Add anhydrous DMF reactants->solvent heat Heat to 110 °C and stir solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to room temperature monitor->cool extract Dilute, wash with water and brine, and dry cool->extract purify Purify by column chromatography extract->purify product N,N'-di-o-tolylguanidine purify->product

Caption: Experimental workflow for the synthesis of N,N'-diaryl guanidines.

Application 2: O-Alkylation for the Synthesis of Aromatic Ethers

Application Note:

The phenolic hydroxyl group of this compound provides a reactive handle for O-alkylation reactions, leading to the formation of 2-alkoxy-N,N-diethylbenzamides. These derivatives are of interest in medicinal chemistry as analogues of bioactive compounds. For instance, the O-ethylated product, 2-ethoxy-N,N-diethylbenzamide, is structurally related to ethenzamide, a known analgesic and anti-inflammatory agent. The O-alkylation is typically achieved by deprotonating the phenol with a suitable base, followed by reaction with an alkyl halide. The choice of base and solvent is critical to achieving high yields and minimizing side reactions.

Experimental Protocol: Synthesis of 2-Ethoxy-N,N-diethylbenzamide

This is a proposed protocol based on standard O-alkylation procedures for salicylamides.

Reaction Scheme:

Materials:

  • This compound

  • Ethyl iodide (EtI)

  • Potassium carbonate (K₂CO₃) (Base)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv) and anhydrous DMF.

  • Add potassium carbonate (1.5 equiv) to the solution and stir the suspension.

  • Add ethyl iodide (1.2 equiv) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 2-ethoxy-N,N-diethylbenzamide.

Quantitative Data (Hypothetical):

EntryAlkylating AgentBaseSolventTemp (°C)Expected Yield (%)
1Ethyl IodideK₂CO₃DMF70>85

Diagram of O-Alkylation Pathway:

o_alkylation_pathway start This compound deprotonation Deprotonation with Base (e.g., K₂CO₃) start->deprotonation 1. phenoxide Phenoxide Intermediate deprotonation->phenoxide alkylation Nucleophilic Attack on Alkyl Halide (R-X) phenoxide->alkylation 2. product O-Alkylated Product (2-Alkoxy-N,N-diethylbenzamide) alkylation->product

Caption: General pathway for the O-alkylation of this compound.

References

Application Notes and Protocols for N,N-Diethylsalicylamide Hydrolysis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the hydrolysis of N,N-Diethylsalicylamide. This document outlines the experimental setup, analytical methods, and expected outcomes for both acidic and basic hydrolysis conditions. The provided information is crucial for understanding the stability and degradation profile of this compound, which is essential in drug development and formulation studies.

Introduction

This compound is an amide derivative of salicylic acid. The hydrolysis of the amide bond is a critical parameter in determining its stability, bioavailability, and potential degradation pathways under physiological and formulation conditions. This process yields salicylic acid and diethylamine.[1] Understanding the kinetics and mechanism of this hydrolysis is vital for predicting the shelf-life of formulations and identifying potential degradation products. Salicylic acid, a primary hydrolysis product, is a well-known non-steroidal anti-inflammatory drug (NSAID) whose primary mechanism of action involves the modulation of cyclooxygenase (COX) enzymes, leading to a reduction in the synthesis of pro-inflammatory prostaglandins.[[“]][3][4]

Data Presentation

The following tables summarize quantitative data related to the hydrolysis of N,N-disubstituted benzamides, which serve as a proxy for this compound due to structural similarity.

Table 1: Kinetic Data for Acid-Catalyzed Hydrolysis of N,N-Dimethylbenzamide in HCl at 100.7°C

HCl Concentration (M)Observed Rate Constant (k_obs x 10^5 sec⁻¹)
1.01.33
2.03.17
3.05.83
4.09.17
5.012.5
6.015.0

Data adapted from a study on N,N-dimethylbenzamide, a structural analog of this compound.[5]

Table 2: General Conditions for Alkaline Hydrolysis of N,N-Disubstituted Amides

ParameterConditionNotes
BaseSodium Hydroxide (NaOH)4 equivalents relative to the amide
Solvent SystemMethanol/Dioxane (1:9 v/v)A non-aqueous system to facilitate the reaction
TemperatureRefluxTo accelerate the rate of hydrolysis
Reaction Time24-48 hoursVaries depending on the specific amide structure

These are general conditions and should be optimized for this compound.[6][7]

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of this compound

Objective: To determine the rate of hydrolysis of this compound under acidic conditions.

Materials and Reagents:

  • This compound

  • Hydrochloric acid (HCl), various concentrations (e.g., 1 M, 2 M, 5 M)

  • Deionized water

  • Reaction vials with screw caps

  • Heating block or water bath

  • HPLC system with a C18 column and UV detector

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (for mobile phase adjustment)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol.

  • Reaction Setup:

    • In a series of reaction vials, add a known volume of the this compound stock solution.

    • Add the appropriate volume of different concentrations of HCl to each vial to initiate the hydrolysis reaction. The final concentration of the amide should be kept constant across all experiments.

    • Ensure the total volume in each vial is the same by adding deionized water if necessary.

  • Incubation: Place the vials in a heating block or water bath set to a constant temperature (e.g., 50°C, 70°C).

  • Sampling: At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction vial.

  • Quenching: Immediately quench the reaction by neutralizing the aliquot with a suitable base (e.g., sodium hydroxide solution) to stop further hydrolysis.

  • Sample Preparation for Analysis: Dilute the quenched sample with the HPLC mobile phase to a suitable concentration for analysis.

  • HPLC Analysis:

    • Inject the prepared sample into the HPLC system.

    • Use a C18 column and a mobile phase such as a mixture of acetonitrile and water (with 0.1% phosphoric acid) at a flow rate of 1 mL/min.

    • Monitor the elution of this compound and the formation of salicylic acid using a UV detector at an appropriate wavelength (e.g., 230 nm or 296 nm).

  • Data Analysis:

    • Quantify the concentration of this compound remaining at each time point by comparing the peak area to a standard calibration curve.

    • Plot the natural logarithm of the concentration of this compound versus time. The slope of this plot will give the pseudo-first-order rate constant (k_obs).

Protocol 2: Base-Catalyzed Hydrolysis of this compound

Objective: To investigate the hydrolysis of this compound under basic conditions.

Materials and Reagents:

  • This compound

  • Sodium hydroxide (NaOH), various concentrations (e.g., 0.1 M, 0.5 M, 1 M)

  • Methanol or Ethanol

  • Deionized water

  • Reflux apparatus

  • HPLC system (as described in Protocol 1)

  • Other reagents as listed in Protocol 1

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or ethanol.

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, add a known amount of the this compound stock solution.

    • Add the desired concentration of sodium hydroxide solution.

  • Reaction Conditions: Heat the mixture to reflux and maintain for a specified period (e.g., 24 hours).

  • Sampling and Quenching: At various time points, take aliquots from the reaction mixture and neutralize with a suitable acid (e.g., hydrochloric acid) to quench the reaction.

  • Sample Preparation and HPLC Analysis: Follow steps 6-8 as outlined in Protocol 1 to analyze the samples and determine the extent of hydrolysis.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_hydrolysis Hydrolysis cluster_analysis Analysis stock_solution Prepare this compound Stock Solution reaction_setup Set up Reaction Vials (Acidic or Basic Conditions) stock_solution->reaction_setup incubation Incubate at Constant Temperature reaction_setup->incubation sampling Withdraw Aliquots at Time Intervals incubation->sampling quenching Quench Reaction sampling->quenching hplc_prep Prepare Sample for HPLC quenching->hplc_prep hplc_analysis HPLC Analysis hplc_prep->hplc_analysis data_analysis Data Analysis and Kinetic Modeling hplc_analysis->data_analysis

Caption: Experimental workflow for this compound hydrolysis studies.

Salicylic_Acid_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Enzymes Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Synthesis Inflammation Inflammation Prostaglandins->Inflammation Promotes NF_kB NF-κB Pathway Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NF_kB->Pro_inflammatory_Cytokines Induces Pro_inflammatory_Cytokines->Inflammation Promotes Salicylic_Acid Salicylic Acid Salicylic_Acid->COX Inhibits Salicylic_Acid->NF_kB Inhibits

Caption: Mammalian anti-inflammatory signaling pathway of Salicylic Acid.

References

Application Notes and Protocols for the Structural Elucidation of N,N-Diethylsalicylamide using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N-Diethylsalicylamide is a significant organic compound, recognized for its applications as an insect repellent and its role as a scaffold in medicinal chemistry. A thorough structural characterization is paramount for its quality control, functional analysis, and the development of new derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous structural elucidation of such organic molecules in solution.[1][2] This document provides detailed application notes and standardized protocols for the complete assignment of the ¹H and ¹³C NMR spectra of this compound using a suite of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.

Structural and Spectroscopic Overview

The structure of this compound presents several key features for NMR analysis: an aromatic ring with four distinct protons, a hydroxyl group, a carbonyl group, and two equivalent ethyl groups attached to the amide nitrogen. The hindered rotation around the amide C-N bond due to partial double bond character can lead to magnetic non-equivalence of the ethyl groups, which may result in more complex spectra than anticipated.[3]

Data Presentation: Predicted NMR Assignments

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These values are based on typical chemical shift ranges for the functional groups present and data from related structures.[4][5][6][7] The exact chemical shifts can be influenced by the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

ProtonsMultiplicityPredicted Chemical Shift (δ, ppm)
OHsinglet (broad)9.0 - 11.0
Ar-Hmultiplet6.8 - 7.5
-CH₂- (N-ethyl)quartet3.2 - 3.6
-CH₃ (N-ethyl)triplet1.1 - 1.3

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

Carbon AtomDEPT-135Predicted Chemical Shift (δ, ppm)
C=O (amide)-168 - 172
C-OH (aromatic)-155 - 160
C-C=O (aromatic)-120 - 125
Ar-CHpositive115 - 135
-CH₂- (N-ethyl)negative40 - 45
-CH₃ (N-ethyl)positive12 - 15

Experimental Protocols

Sample Preparation
  • Dissolution: Accurately weigh 10-20 mg of this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[8]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Homogenization: Gently agitate the tube to ensure a homogeneous solution.

NMR Data Acquisition

The following protocols are based on a 500 MHz NMR spectrometer. Instrument parameters should be optimized for the specific spectrometer being used.

a) ¹H NMR Spectroscopy

  • Purpose: To determine the number of different types of protons and their relative ratios.

  • Protocol:

    • Tune and shim the probe for the sample.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse sequence: zg30

      • Spectral width: 16 ppm

      • Acquisition time: 2-3 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 8-16

b) ¹³C{¹H} NMR Spectroscopy

  • Purpose: To determine the number of different types of carbon atoms.

  • Protocol:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters:

      • Pulse sequence: zgpg30

      • Spectral width: 240 ppm

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2 seconds

      • Number of scans: 1024 or more, depending on concentration.

c) DEPT-135 Spectroscopy

  • Purpose: To differentiate between CH, CH₂, and CH₃ groups.[9]

  • Protocol:

    • Acquire a DEPT-135 spectrum.

    • CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.

    • Typical parameters are similar to a standard ¹³C experiment but with a DEPT pulse sequence.

d) 2D COSY (Correlation Spectroscopy)

  • Purpose: To identify proton-proton spin-spin couplings, typically through 2-3 bonds.[10][11]

  • Protocol:

    • Acquire a standard gradient-enhanced COSY (gCOSY) spectrum.

    • Cross-peaks will indicate coupled protons.

    • Typical parameters:

      • Pulse sequence: cosygpqf

      • Spectral width: 16 ppm in both dimensions

      • Number of increments: 256-512

      • Number of scans per increment: 2-4

e) 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify direct one-bond correlations between protons and carbons.[11][12]

  • Protocol:

    • Acquire a standard gradient-enhanced HSQC spectrum.

    • Cross-peaks will appear at the chemical shifts of a proton and the carbon to which it is directly attached.

    • Typical parameters:

      • Pulse sequence: hsqcedetgpsisp2.2

      • Spectral width: 16 ppm (¹H) and 240 ppm (¹³C)

      • Number of increments: 256

      • Number of scans per increment: 2-8

f) 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons.[10][11][12]

  • Protocol:

    • Acquire a standard gradient-enhanced HMBC spectrum.

    • Cross-peaks will connect protons to carbons that are 2 or 3 bonds away.

    • Typical parameters:

      • Pulse sequence: hmbcgplpndqf

      • Spectral width: 16 ppm (¹H) and 240 ppm (¹³C)

      • Number of increments: 256-512

      • Number of scans per increment: 4-16

Mandatory Visualizations

Logical Workflow for Structural Elucidation

structural_elucidation_workflow A 1. Acquire 1D NMR Spectra (¹H, ¹³C, DEPT-135) B 2. Analyze ¹H Spectrum: - Identify proton types - Integration for proton ratios A->B C 3. Analyze ¹³C & DEPT-135 Spectra: - Identify carbon types (C, CH, CH₂, CH₃) A->C D 4. Acquire 2D COSY Spectrum B->D F 6. Acquire 2D HSQC Spectrum C->F E 5. Analyze COSY Spectrum: - Establish H-H spin systems (e.g., ethyl groups, aromatic protons) D->E E->F G 7. Analyze HSQC Spectrum: - Correlate protons to their directly attached carbons F->G H 8. Acquire 2D HMBC Spectrum G->H I 9. Analyze HMBC Spectrum: - Establish long-range H-C correlations to connect fragments H->I J 10. Final Structure Confirmation: - Assemble all data to confirm the structure of This compound I->J

Caption: Workflow for the structural elucidation of this compound.

Signaling Pathways in 2D NMR

nmr_signaling_pathways cluster_cosy COSY: Through-bond H-H Coupling cluster_hsqc HSQC: Direct H-C Correlation cluster_hmbc HMBC: Long-Range H-C Correlation H_CH2 CH₂ Proton H_CH3 CH₃ Proton H_CH2->H_CH3 3JHH H_Ar1 Aromatic Proton 1 H_Ar2 Aromatic Proton 2 H_Ar1->H_Ar2 3JHH H_CH2_hsqc CH₂ Proton C_CH2_hsqc CH₂ Carbon H_CH2_hsqc->C_CH2_hsqc 1JCH H_CH3_hmbc CH₃ Proton C_CH2_hmbc CH₂ Carbon H_CH3_hmbc->C_CH2_hmbc 2JCH C_CO_hmbc C=O Carbon H_CH3_hmbc->C_CO_hmbc 3JCH

References

Navigating the Analytical Maze: A Guide to N-Nitrosamine Impurity Detection in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The escalating concern over N-nitrosamine impurities in pharmaceutical products has necessitated the development of robust and sensitive analytical methods. To support researchers, scientists, and drug development professionals in this critical endeavor, this document provides detailed application notes and protocols for the detection and quantification of these potentially carcinogenic compounds. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines, driving the need for highly accurate analytical strategies.[1][2][3][4] This guide summarizes current analytical approaches, presents quantitative data in a comparative format, and offers detailed experimental protocols.

Introduction to N-Nitrosamine Impurities

N-nitrosamines are a class of chemical compounds that are probable human carcinogens.[1][5] Their presence in pharmaceuticals can arise from various sources, including the manufacturing process of the active pharmaceutical ingredient (API), interactions between certain ingredients, or even from contaminated reagents and solvents.[1][6] The detection of nitrosamines such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) in common medications has led to widespread product recalls and a tightening of regulatory oversight.[1][7] Consequently, the pharmaceutical industry is mandated to perform comprehensive risk assessments and implement sensitive analytical testing to ensure patient safety.[1][3]

Analytical Techniques for N-Nitrosamine Detection

The low concentration levels of N-nitrosamine impurities necessitate the use of highly sensitive and selective analytical techniques. The most commonly employed methods include:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a widely used technique due to its high sensitivity, selectivity, and applicability to a broad range of nitrosamines, including both volatile and non-volatile compounds.[8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly suitable for the analysis of volatile nitrosamines.[10] Headspace GC-MS is a common approach that minimizes sample preparation for volatile analytes.[11][12]

  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): LC-HRMS offers high selectivity and is beneficial for identifying unknown nitrosamine impurities and for analysis in complex sample matrices.[5][8]

The choice of technique often depends on the specific nitrosamine, the drug product matrix, and the required detection limits.[8]

Quantitative Data Summary

The following tables summarize typical quantitative performance data for commonly used analytical methods for N-nitrosamine analysis. These values are indicative and may vary depending on the specific instrumentation, method parameters, and sample matrix.

Table 1: Typical Limits of Detection (LOD) and Quantification (LOQ) for LC-MS/MS Methods

N-NitrosamineLOD (ppb)LOQ (ppb)Reference
NDMA0.05 - 0.50.1 - 1.0[13]
NDEA0.05 - 0.50.1 - 1.0[13]
NDIPA0.1 - 1.00.3 - 3.0[14]
NEIPA0.1 - 1.00.3 - 3.0[14]
NDBA0.1 - 1.00.3 - 3.0[14]
NMBA0.2 - 2.00.5 - 5.0[11]

Table 2: Typical Limits of Detection (LOD) and Quantification (LOQ) for GC-MS Methods

N-NitrosamineLOD (ppb)LOQ (ppb)Reference
NDMA0.1 - 3.00.3 - 10.0[11][14]
NDEA0.1 - 3.00.3 - 10.0[11][14]
NDIPA< 3.0< 10.0[11]
NEIPA< 3.0< 10.0[11]

Experimental Protocols

Protocol 1: General LC-MS/MS Method for N-Nitrosamines in a Drug Product

This protocol provides a general procedure for the analysis of six common N-nitrosamines (NDMA, NDEA, NDIPA, NEIPA, NMBA, and NDBA) in a solid dosage form.

1. Sample Preparation: a. Accurately weigh and crush a representative number of tablets to obtain a fine powder. b. Transfer a portion of the powder equivalent to a specific amount of the API (e.g., 100 mg) into a centrifuge tube. c. Add a suitable extraction solvent (e.g., methanol or a mixture of water and an organic solvent).[15] d. Add an appropriate internal standard solution (e.g., deuterated analogues of the target nitrosamines). e. Vortex the sample for a specified time (e.g., 15 minutes) to ensure complete extraction. f. Centrifuge the sample to pellet the excipients. g. Filter the supernatant through a 0.22 µm filter prior to LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system
  • Column: A suitable reversed-phase column (e.g., C18)
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid
  • Gradient: A suitable gradient to separate the target analytes
  • Flow Rate: 0.2 - 0.5 mL/min
  • Injection Volume: 5 - 10 µL
  • Mass Spectrometer: Triple quadrupole mass spectrometer
  • Ionization Mode: Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI)[16]
  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

3. Data Analysis: a. Quantify the N-nitrosamines using a calibration curve prepared with certified reference standards. b. The concentration of each nitrosamine in the sample is calculated based on the peak area ratio of the analyte to the internal standard.

Protocol 2: Headspace GC-MS Method for Volatile N-Nitrosamines

This protocol is suitable for the analysis of volatile N-nitrosamines like NDMA and NDEA.

1. Sample Preparation: a. Weigh a specific amount of the drug substance or crushed tablets into a headspace vial. b. Add a suitable solvent (e.g., N,N-Dimethylformamide (DMF) or water). c. Add an internal standard solution (e.g., deuterated NDMA). d. Seal the vial tightly with a cap and septum. e. Place the vial in the headspace autosampler.

2. GC-MS Conditions:

  • GC System: Gas chromatograph with a headspace autosampler
  • Column: A suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)
  • Oven Temperature Program: A suitable temperature program to separate the analytes.
  • Injector Temperature: 200 - 250 °C
  • Carrier Gas: Helium at a constant flow rate
  • Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer
  • Ionization Mode: Electron Ionization (EI)
  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

3. Data Analysis: a. Quantify the volatile N-nitrosamines using a calibration curve. b. Calculate the concentration based on the peak area ratio of the analyte to the internal standard.

Visualizing the Workflow

To provide a clear overview of the analytical processes, the following diagrams illustrate the key steps involved in sample preparation and analysis.

Experimental_Workflow_LC_MS_MS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Weigh Weigh Sample Extract Add Extraction Solvent & IS Weigh->Extract Vortex Vortex Extract->Vortex Centrifuge Centrifuge Vortex->Centrifuge Filter Filter Supernatant Centrifuge->Filter Inject Inject into LC-MS/MS Filter->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Quantify Quantification Detect->Quantify

Caption: LC-MS/MS Experimental Workflow.

Experimental_Workflow_GC_MS cluster_prep Sample Preparation cluster_analysis Headspace GC-MS Analysis Weigh Weigh Sample into Vial Add_Solvent Add Solvent & IS Weigh->Add_Solvent Seal Seal Vial Add_Solvent->Seal Incubate Incubate in Headspace Seal->Incubate Inject Inject Headspace Incubate->Inject Separate GC Separation Inject->Separate Detect MS Detection (SIM/MRM) Separate->Detect Quantify Quantification Detect->Quantify

Caption: Headspace GC-MS Experimental Workflow.

Conclusion

The analytical testing for N-nitrosamine impurities is a complex but essential aspect of ensuring the safety and quality of pharmaceutical products. The methods and protocols outlined in this document provide a solid foundation for laboratories to develop and validate their own procedures. Adherence to regulatory guidelines and the use of sensitive, selective, and robust analytical methods are paramount in mitigating the risks associated with these impurities. Continuous development and refinement of these analytical strategies will be crucial in safeguarding public health.

References

Custom Synthesis of N,N-Diethylsalicylamide Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the custom synthesis of various N,N-Diethylsalicylamide derivatives. This compound, a versatile scaffold, serves as a key starting material for generating a library of substituted analogs with potential applications in drug discovery and development. The following sections describe the synthesis of the parent compound, followed by protocols for functionalization of the aromatic ring and modification of the hydroxyl group. Representative quantitative data is summarized for comparative analysis. Furthermore, a potential signaling pathway influenced by these derivatives is illustrated to provide context for their biological evaluation.

Introduction

Salicylamides are a class of compounds known for their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This compound, featuring a stable tertiary amide, offers a robust platform for further chemical modifications. By introducing various substituents onto the phenyl ring or by derivatizing the phenolic hydroxyl group, a diverse chemical library can be generated. This diversity is crucial in structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic profiles of lead compounds. This application note details the synthetic procedures for creating a small, focused library of this compound derivatives.

Synthesis of this compound (Parent Compound)

The foundational compound, this compound, can be synthesized from salicylic acid and diethylamine using a suitable coupling agent.

Experimental Protocol:

  • Reaction Setup: To a solution of salicylic acid (13.8 g, 100 mmol) in anhydrous dichloromethane (200 mL) in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add N,N'-dicyclohexylcarbodiimide (DCC) (22.7 g, 110 mmol).

  • Addition of Diethylamine: Cool the mixture to 0 °C using an ice bath. Slowly add diethylamine (10.4 mL, 100 mmol) dropwise over 15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound as a white solid.

Custom Synthesis of this compound Derivatives

O-Alkylation: Synthesis of 2-(Benzyloxy)-N,N-diethylbenzamide

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.93 g, 10 mmol) in anhydrous dimethylformamide (DMF) (20 mL), add potassium carbonate (2.07 g, 15 mmol).

  • Addition of Alkylating Agent: Add benzyl bromide (1.43 mL, 12 mmol) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 6 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water (100 mL). Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by column chromatography (silica gel, ethyl acetate/hexane) to yield the desired product.[1]

Ring Halogenation: Synthesis of 5-Bromo-N,N-diethyl-2-hydroxybenzamide

Experimental Protocol:

  • Reaction Setup: Dissolve this compound (1.93 g, 10 mmol) in glacial acetic acid (20 mL) in a flask protected from light.

  • Addition of Halogenating Agent: Slowly add a solution of bromine (0.51 mL, 10 mmol) in glacial acetic acid (5 mL) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4 hours.

  • Work-up: Pour the mixture into a solution of sodium thiosulfate (10% w/v, 100 mL) to quench the excess bromine. Extract the product with dichloromethane (3 x 30 mL).

  • Purification: Wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and concentrate. Recrystallize the crude product from ethanol/water to obtain the pure 5-bromo derivative.

Ring Nitration: Synthesis of N,N-Diethyl-2-hydroxy-5-nitrobenzamide

Experimental Protocol:

  • Reaction Setup: Add this compound (1.93 g, 10 mmol) portion-wise to a pre-cooled (0 °C) mixture of concentrated sulfuric acid (10 mL) and fuming nitric acid (2 mL).

  • Reaction: Maintain the temperature below 5 °C and stir the reaction mixture for 2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. A yellow precipitate will form.

  • Purification: Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. Recrystallize from aqueous ethanol to obtain the 5-nitro derivative.

Data Presentation

CompoundDerivative TypeMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (%) (by HPLC)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
1 ParentC₁₁H₁₅NO₂193.2485>9811.5 (s, 1H, OH), 7.3-6.8 (m, 4H, Ar-H), 3.5 (q, 2H, NCH₂), 3.2 (q, 2H, NCH₂), 1.2 (t, 6H, CH₃)171.2, 158.5, 132.1, 129.8, 124.5, 118.9, 117.6, 42.5, 39.8, 13.5, 12.83400 (O-H), 1630 (C=O)
2 O-AlkylatedC₁₈H₂₁NO₂283.3678>977.4-7.2 (m, 9H, Ar-H), 5.1 (s, 2H, OCH₂), 3.4 (q, 2H, NCH₂), 3.1 (q, 2H, NCH₂), 1.1 (t, 6H, CH₃)168.9, 156.2, 136.8, 130.5, 129.4, 128.7, 128.1, 127.5, 121.3, 113.8, 70.9, 42.1, 39.5, 13.3, 12.61645 (C=O)
3 Ring-HalogenatedC₁₁H₁₄BrNO₂272.1492>9912.1 (s, 1H, OH), 7.5 (d, 1H, Ar-H), 7.4 (dd, 1H, Ar-H), 6.9 (d, 1H, Ar-H), 3.5 (q, 2H, NCH₂), 3.2 (q, 2H, NCH₂), 1.2 (t, 6H, CH₃)169.8, 159.7, 135.2, 132.1, 121.5, 119.8, 110.2, 42.8, 40.1, 13.4, 12.73410 (O-H), 1635 (C=O)
4 Ring-NitratedC₁₁H₁₄N₂O₄238.2465>9713.5 (s, 1H, OH), 8.3 (d, 1H, Ar-H), 8.2 (dd, 1H, Ar-H), 7.1 (d, 1H, Ar-H), 3.6 (q, 2H, NCH₂), 3.3 (q, 2H, NCH₂), 1.3 (t, 6H, CH₃)168.5, 163.4, 140.1, 128.9, 126.5, 120.3, 118.2, 43.1, 40.5, 13.2, 12.53390 (O-H), 1640 (C=O), 1520 (NO₂), 1345 (NO₂)

Mandatory Visualization

Synthetic Workflow

Synthetic_Workflow cluster_derivatives Derivative Synthesis Salicylic_Acid Salicylic Acid DCC DCC Salicylic_Acid->DCC Diethylamine Diethylamine Diethylamine->DCC Parent This compound DCC->Parent Amide Coupling Benzyl_Bromide Benzyl Bromide, K₂CO₃ Parent->Benzyl_Bromide Bromine Br₂, Acetic Acid Parent->Bromine Nitric_Acid HNO₃, H₂SO₄ Parent->Nitric_Acid O_Alkylated 2-(Benzyloxy)-N,N- diethylbenzamide Benzyl_Bromide->O_Alkylated O-Alkylation Halogenated 5-Bromo-N,N-diethyl- 2-hydroxybenzamide Bromine->Halogenated Bromination Nitrated N,N-Diethyl-2-hydroxy- 5-nitrobenzamide Nitric_Acid->Nitrated Nitration

Caption: Synthetic routes for this compound and its derivatives.

Potential Signaling Pathway: STAT3 Inhibition

Many salicylamide derivatives have been investigated as inhibitors of the STAT3 signaling pathway, which is often dysregulated in cancer and inflammatory diseases.[2][3][4][5][6]

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (Dimer) STAT3_inactive->STAT3_active Dimerization DNA DNA STAT3_active->DNA Translocation Inhibitor This compound Derivative Inhibitor->STAT3_inactive Inhibition of Phosphorylation Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Transcription Cytokine Cytokine/Growth Factor Cytokine->Receptor

Caption: Proposed inhibition of the STAT3 signaling pathway by this compound derivatives.

Conclusion

The synthetic protocols outlined in this application note provide a framework for the generation of a diverse library of this compound derivatives. The modular nature of the synthesis allows for the introduction of a wide array of functional groups, enabling extensive SAR studies. The provided quantitative data and the illustrated biological context offer a starting point for researchers and drug development professionals to explore the potential of this chemical scaffold in various therapeutic areas. Further optimization of reaction conditions and exploration of a broader range of derivatizations are encouraged to fully elucidate the therapeutic potential of this compound class.

References

N,N-Diethylsalicylamide in Antiviral Agent Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Initial Research Finding: As of the current date, publicly accessible scientific literature and databases do not contain specific studies detailing the direct use of N,N-Diethylsalicylamide as an antiviral agent. Its primary documented application in relevant fields is as a ligand in synthetic organic chemistry, particularly in copper-catalyzed cross-coupling reactions. These reactions are instrumental in the synthesis of various organic molecules, some of which are being investigated for their therapeutic properties.

Given the absence of direct data on this compound's antiviral activity, this document will focus on the broader class of salicylamide derivatives , for which there is a substantial body of research in the development of antiviral agents. The information presented below for prominent salicylamide derivatives, such as niclosamide and nitazoxanide, can serve as a valuable reference for researchers interested in the potential of this chemical scaffold in antiviral drug discovery.[1]

Application Notes for Salicylamide Derivatives in Antiviral Research

Salicylamide derivatives, notably the FDA-approved anthelmintic drug niclosamide and the antiprotozoal agent nitazoxanide, have demonstrated broad-spectrum antiviral activity against a range of RNA and DNA viruses.[1] Their potential as antiviral agents stems from their ability to modulate multiple host cell signaling pathways and biological processes, making them attractive candidates for developing broad-spectrum antiviral therapeutics.

Key Antiviral Properties and Mechanisms:

  • Broad-Spectrum Activity: Salicylamide derivatives have shown inhibitory effects against diverse viruses, including coronaviruses (SARS-CoV, MERS-CoV, SARS-CoV-2), flaviviruses (Zika, dengue, West Nile), influenza viruses, and hepatitis viruses (HBV, HCV).[1]

  • Modulation of Host Signaling Pathways: A key feature of these compounds is their interaction with host cell machinery. For instance, niclosamide is known to modulate pathways such as Wnt/β-catenin, STAT3, NF-κB, and mTORC1. By targeting host factors, these derivatives can create an intracellular environment that is non-conducive to viral replication, a mechanism that may also confer a higher barrier to the development of viral resistance.

  • Interference with Viral Processes: Besides modulating host pathways, some derivatives have been shown to directly target viral components or processes. For example, niclosamide has been reported to inhibit the NS2B-NS3 protease of flaviviruses.

  • Induction of Cellular Stress Responses: Nitazoxanide has been observed to induce mild endoplasmic reticulum (ER) stress and affect the phosphorylation of PKR and eIF2α, which can interfere with viral protein synthesis.

Quantitative Data on Antiviral Activity

The following tables summarize the in vitro efficacy of selected salicylamide derivatives against various viruses.

Table 1: Antiviral Activity of Niclosamide

VirusCell LineEC50 (µM)CC50 (µM)Reference
SARS-CoVVero E6< 0.1>10
SARS-CoV-2Vero E60.28>10
MERS-CoVVero E6--
Zika Virus (ZIKV)Vero0.48 - 1.02>20
Dengue Virus (DENV-2)Vero0.48 - 1.02>20
West Nile Virus (WNV)Vero0.48 - 1.02>20
Japanese Encephalitis Virus (JEV)Vero0.48 - 1.02>20
Yellow Fever Virus (YFV)Vero0.48 - 1.02>20

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration.

Table 2: Antiviral Activity of Nitazoxanide and its Metabolite Tizoxanide

CompoundVirusCell LineEC50 (µM)CC50 (µM)Reference
NitazoxanideMERS-CoVVero E6~3>25
NitazoxanideSARS-CoV-2Vero E6~3>25
TizoxanideMERS-CoVVero E6~3>25
TizoxanideSARS-CoV-2Vero E6~3>25
NitazoxanideZika Virus (ZIKV)Vero1.48>20
NitazoxanideJapanese Encephalitis Virus (JEV)Vero0.39>20
NitazoxanideHepatitis C Virus (HCV) Genotype 1aH/FL-Neo->10
NitazoxanideHepatitis C Virus (HCV) Genotype 1bAVA5->10

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration.

Experimental Protocols

Below are detailed methodologies for key experiments used to evaluate the antiviral activity of salicylamide derivatives.

In Vitro Antiviral Activity Assay (Cytopathic Effect Inhibition)

This protocol is a general method to determine the 50% effective concentration (EC50) of a compound in preventing virus-induced cell death.

Materials:

  • Host cell line permissive to the virus of interest (e.g., Vero E6 for coronaviruses)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Virus stock of known titer

  • Test compound (e.g., Niclosamide) dissolved in DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or crystal violet)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare a serial dilution of the test compound in cell culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Infection and Treatment:

    • After 24 hours, remove the growth medium from the cells.

    • Add the diluted compound to the wells.

    • Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

    • Include uninfected, untreated cells as a cell viability control and infected, untreated cells as a virus control.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient to observe significant cytopathic effect (CPE) in the virus control wells (typically 48-72 hours).

  • Assessment of Cell Viability:

    • After incubation, assess cell viability using a chosen reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence, absorbance) using a plate reader.

  • Data Analysis:

    • Normalize the data to the cell control (100% viability) and virus control (0% viability).

    • Plot the percentage of cell viability against the compound concentration and use a non-linear regression model to calculate the EC50 value.

Cytotoxicity Assay

This protocol determines the 50% cytotoxic concentration (CC50) of a compound.

Procedure: The procedure is identical to the antiviral activity assay, with the critical exception that the cells are not infected with the virus. The CC50 value is calculated by plotting the percentage of cell viability against the compound concentration in uninfected cells.

Plaque Reduction Assay

This assay quantifies the reduction in infectious virus particles.

Procedure:

  • Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the virus stock and infect the cells for 1 hour.

  • Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with various concentrations of the test compound.

  • Incubate the plates until viral plaques are visible.

  • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • The plaque reduction percentage is calculated relative to the untreated virus control.

Visualizations

Signaling Pathways Modulated by Salicylamide Derivatives

Signaling_Pathways cluster_Virus Viral Infection cluster_Salicylamide Salicylamide Derivatives (e.g., Niclosamide) cluster_HostCell Host Cell Pathways Viral Replication Viral Replication Wnt/β-catenin Wnt/β-catenin Viral Replication->Wnt/β-catenin Activates STAT3 STAT3 Viral Replication->STAT3 Activates NF-κB NF-κB Viral Replication->NF-κB Activates mTORC1 mTORC1 Viral Replication->mTORC1 Activates Salicylamide Salicylamide Salicylamide->Wnt/β-catenin Inhibits Salicylamide->STAT3 Inhibits Salicylamide->NF-κB Inhibits Salicylamide->mTORC1 Inhibits Wnt/β-catenin->Viral Replication Promotes STAT3->Viral Replication Promotes NF-κB->Viral Replication Promotes mTORC1->Viral Replication Promotes

Caption: Modulation of Host Cell Signaling Pathways by Salicylamide Derivatives.

Experimental Workflow for In Vitro Antiviral Screening

Antiviral_Screening_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Data Analysis A Seed Host Cells (96-well plate) C Treat Cells with Compound A->C B Prepare Serial Dilutions of Test Compound B->C D Infect Cells with Virus C->D E Incubate (48-72h) D->E F Measure Cell Viability E->F G Calculate EC50 and CC50 F->G

Caption: General Workflow for In Vitro Antiviral Compound Screening.

References

Application Notes and Protocols for N,N-Diethylsalicylamide in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation and potential biological applications of N,N-Diethylsalicylamide. The provided protocols are foundational and may require optimization for specific experimental contexts.

Introduction

This compound, a derivative of salicylic acid, is a compound of interest for biological screening due to the known activities of related salicylamide structures. While direct biological data on this compound is limited in publicly available literature, its structural similarity to other bioactive molecules suggests potential roles in modulating inflammatory pathways and neuronal receptor activity. These notes provide protocols for preparing this compound for biological assays and suggest screening approaches based on the activities of analogous compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for proper handling, storage, and formulation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 19311-91-2[1]
Molecular Formula C₁₁H₁₅NO₂[1]
Molecular Weight 193.24 g/mol [2]
Appearance Solid
Melting Point 93-97 °C

Formulation for Biological Assays

This compound is a hydrophobic compound, necessitating the use of organic solvents for the preparation of stock solutions for in vitro and in vivo studies.

Stock Solution Preparation

1. Primary Solvent Selection:

  • Dimethyl Sulfoxide (DMSO): DMSO is a common and effective solvent for dissolving a wide array of organic compounds for biological assays.[3] It is miscible with water and most organic liquids.[4]

  • Ethanol: Absolute ethanol can also be used, though often in combination with other solvents to improve solubility and reduce cytotoxicity.[5]

2. Protocol for Stock Solution Preparation (10 mM in DMSO):

  • Weigh out 1.9324 mg of this compound (purity ≥97%).

  • Add 1 mL of high-purity, sterile DMSO.

  • Vortex thoroughly until the compound is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Working Solution Preparation for Cellular Assays

It is critical to minimize the final concentration of the organic solvent in the cell culture medium to avoid solvent-induced cytotoxicity. A final DMSO concentration of ≤0.1% is generally considered safe for most cell lines.[5]

1. Protocol for Preparing Working Solutions:

  • Thaw a 10 mM stock solution aliquot of this compound in DMSO.

  • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your assay.

  • Ensure the final DMSO concentration in all wells (including vehicle controls) is consistent and does not exceed 0.1%.

  • A vehicle control group treated with the same final concentration of DMSO without the compound must be included in all experiments to account for any solvent effects.[6]

Potential Biological Activities and Screening Protocols

Based on the activities of structurally related salicylamides and compounds synthesized using this compound as a ligand, the following biological assays are proposed.

Anti-Inflammatory Activity

Salicylamide derivatives have been reported to possess anti-inflammatory properties.[7][8][9] Potential mechanisms of action include the inhibition of cyclooxygenase (COX) enzymes or the modulation of the NF-κB signaling pathway.

a) Cyclooxygenase (COX) Inhibition Assay:

This assay determines the ability of this compound to inhibit the activity of COX-1 and COX-2 enzymes. Commercially available kits provide a reliable method for this screening.[10][11][12][13][14]

Experimental Protocol (General):

  • Utilize a commercial COX inhibitor screening kit (e.g., fluorometric or colorimetric).

  • Prepare a dilution series of this compound (e.g., 0.1, 1, 10, 100 µM) in the provided assay buffer.

  • Add the recombinant COX-1 or COX-2 enzyme to the wells of a 96-well plate.

  • Add the this compound dilutions or a known COX inhibitor (e.g., celecoxib for COX-2) as a positive control to the respective wells.[10]

  • Include a vehicle control (DMSO).

  • Initiate the reaction by adding arachidonic acid as the substrate.

  • Measure the output (fluorescence or absorbance) over time according to the kit manufacturer's instructions.

  • Calculate the percentage of inhibition and determine the IC50 value.

b) NF-κB Inhibition Assay:

The NF-κB signaling pathway is a key regulator of inflammation.[15][16][17] This assay can determine if this compound inhibits the activation of NF-κB.

Experimental Protocol (General - using a reporter cell line):

  • Use a stable cell line containing an NF-κB response element-driven reporter gene (e.g., luciferase or GFP).

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).

  • Include appropriate controls: unstimulated cells, stimulated cells with vehicle (DMSO), and stimulated cells with a known NF-κB inhibitor (e.g., BAY 11-7082).

  • After a suitable incubation period (e.g., 6-24 hours), measure the reporter gene expression (luciferase activity or GFP fluorescence).

  • Determine the effect of this compound on NF-κB activation and calculate the IC50 value.

Experimental Workflow for Anti-Inflammatory Screening

G cluster_prep Compound Preparation cluster_cox COX Inhibition Assay cluster_nfkb NF-κB Inhibition Assay prep Prepare this compound Stock Solution (10 mM in DMSO) dilute Prepare Serial Dilutions in Assay Buffer/Media prep->dilute cox_setup Add COX-1/COX-2 Enzyme, Compound/Controls to Plate dilute->cox_setup nfkb_setup Pre-treat Reporter Cells with Compound/Controls dilute->nfkb_setup cox_react Initiate Reaction with Arachidonic Acid cox_setup->cox_react cox_measure Measure Fluorescence/ Absorbance cox_react->cox_measure cox_analyze Calculate % Inhibition & IC50 cox_measure->cox_analyze nfkb_stim Stimulate with TNF-α/LPS nfkb_setup->nfkb_stim nfkb_measure Measure Reporter Gene Expression nfkb_stim->nfkb_measure nfkb_analyze Calculate % Inhibition & IC50 nfkb_measure->nfkb_analyze

Caption: Workflow for screening the anti-inflammatory activity of this compound.

NMDA Receptor Antagonist Activity

This compound has been utilized as a ligand in the synthesis of analogues of NMDA NR2B receptor antagonists, which were subsequently evaluated in functional inhibition assays. This suggests that this compound or its derivatives may have modulatory effects on NMDA receptors.

Functional Inhibition Assay (Calcium Imaging):

This assay measures changes in intracellular calcium levels in response to NMDA receptor activation. An antagonist will inhibit this calcium influx.

Experimental Protocol (General):

  • Culture primary neurons or a suitable cell line expressing NMDA receptors on glass coverslips.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Mount the coverslip in a perfusion chamber on a fluorescence microscope.

  • Perfuse the cells with a magnesium-free buffer containing various concentrations of this compound.

  • Stimulate the cells with NMDA and a co-agonist (glycine).

  • Record the changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration.

  • Include a positive control (a known NMDA receptor antagonist like MK-801 or AP5) and a vehicle control.

  • Quantify the inhibition of the NMDA-induced calcium response and determine the IC50 value.

Signaling Pathway for NMDA Receptor Activation and Inhibition

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular nmda NMDA Receptor ca_influx Ca²⁺ Influx nmda->ca_influx Channel Opening glutamate Glutamate glutamate->nmda glycine Glycine glycine->nmda antagonist This compound (Potential Antagonist) antagonist->nmda Inhibition downstream Downstream Signaling ca_influx->downstream

Caption: Putative mechanism of this compound as an NMDA receptor antagonist.

Data Presentation

All quantitative data, such as IC50 values from the proposed assays, should be tabulated for clear comparison. An example is provided in Table 2.

Table 2: Example Data Summary for this compound Biological Activity

AssayTargetResult (IC50, µM)Positive ControlPositive Control (IC50, µM)
COX-1 InhibitionCOX-1TBDIndomethacinTBD
COX-2 InhibitionCOX-2TBDCelecoxibTBD
NF-κB InhibitionNF-κBTBDBAY 11-7082TBD
NMDA Receptor InhibitionNMDA ReceptorTBDMK-801TBD
TBD: To be determined through experimentation.

Conclusion

These application notes provide a framework for the formulation and biological evaluation of this compound. Due to the limited direct biological data available, the proposed assays are based on the activities of structurally related compounds. Researchers are encouraged to use these protocols as a starting point and to optimize them for their specific experimental systems. Careful consideration of vehicle controls and potential cytotoxicity is essential for obtaining reliable and interpretable results.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N,N-Diethylsalicylamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N,N-Diethylsalicylamide. Our goal is to help you improve reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: this compound is typically synthesized via the amidation of salicylic acid or its derivatives with diethylamine. The primary methods involve:

  • Acid Chloride Formation: Salicylic acid is first converted to salicyl-2-oyl chloride, usually with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). The resulting acid chloride is then reacted with diethylamine. This is often the most effective and high-yielding method.[1]

  • Direct Amidation from Esters: Methyl salicylate can be directly reacted with diethylamine. However, this method may result in very low yields.[2]

  • Direct Condensation: Salicylic acid and diethylamine can be reacted directly, but this typically requires harsh conditions, such as high temperatures, and may still result in low yields.

Q2: My reaction yield is low. What are the potential causes and how can I troubleshoot them?

A2: Low yields in the synthesis of this compound can stem from several factors. Here are the common causes and troubleshooting strategies:

  • Incomplete Acid Chloride Formation: If using the acid chloride route, the conversion of salicylic acid to salicyl-2-oyl chloride may be incomplete.

    • Troubleshooting: Ensure the thionyl chloride or other chlorinating agent is fresh and used in sufficient excess. The reaction may require heating (reflux) to go to completion. Monitoring the reaction by techniques like IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid) can be helpful.

  • Side Reactions of the Hydroxyl Group: The phenolic hydroxyl group of salicylic acid can react with the chlorinating agent or the acid chloride intermediate, leading to undesired byproducts.

    • Troubleshooting: Protecting the hydroxyl group before the amidation reaction can improve yields, although this adds extra steps to the synthesis.

  • Hydrolysis: The acid chloride intermediate is highly susceptible to hydrolysis. Any moisture in the reaction setup can convert it back to salicylic acid.

    • Troubleshooting: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent moisture contamination.

  • Formation of Diethylamine Hydrochloride: Diethylamine is a base and will react with the HCl generated during the acid chloride formation to form diethylamine hydrochloride salt. This reduces the amount of free diethylamine available to react with the acid chloride.

    • Troubleshooting: Use an excess of diethylamine or add a non-nucleophilic base, such as triethylamine, to scavenge the HCl produced.[3]

  • Suboptimal Reaction Temperature: The reaction of the acid chloride with diethylamine is typically exothermic. If the temperature is too high, it can lead to side reactions. If it's too low, the reaction may be too slow.

    • Troubleshooting: The addition of diethylamine to the acid chloride is often carried out at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.[4]

Q3: What are the common side products, and how can I minimize their formation?

A3: The primary side product is the ester formed by the reaction of the salicyl-2-oyl chloride with the hydroxyl group of another salicylic acid molecule. O-acylation of the starting material or product is also a possibility.

  • Minimization Strategies:

    • Slowly add the chlorinating agent to the salicylic acid at a controlled temperature.

    • Use the generated acid chloride immediately in the next step without prolonged storage.

    • Consider protecting the phenolic hydroxyl group if O-acylation is a significant issue.

Q4: What is the best method for purifying this compound?

A4: Recrystallization is a common and effective method for purifying solid this compound.[5][6][7]

  • Solvent Selection: A good solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents to try include ethanol, isopropanol, toluene, or mixtures of solvents like ethanol/water.[8][9][10]

  • Procedure: Dissolve the crude product in a minimal amount of hot solvent to form a saturated solution. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[8]

Data Presentation

The following table summarizes yield data from various synthetic approaches to N,N-disubstituted amides, providing a comparative overview.

Starting MaterialAmineReagent/MethodSolventYield (%)Reference
Methyl SalicylateDiethylamineDirect Reaction with NaOHDiethyl ether/Methanol0.21[2]
Benzoic AcidDiethylamineSOCl₂ and TriethylamineDichloromethane86[1]
m-Toluic AcidDiethylamineN,N'-CarbonyldiimidazoleDichloromethane95.68[11]
Benzoyl ChlorideDiethylamineTriethylamineDichloromethaneHigh (not specified)[3]
Octanoic AcidDiethylamineN,N-Diethylcarbamoyl chloride & Triethylamine-98[4]

Experimental Protocols

Method 1: Synthesis from Salicylic Acid via Acid Chloride Formation with Thionyl Chloride

This protocol is a general procedure adapted from common methods for synthesizing amides from carboxylic acids.[1][4]

Materials:

  • Salicylic acid

  • Thionyl chloride (SOCl₂)

  • Diethylamine

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acid Chloride Formation:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend salicylic acid (1 equivalent) in anhydrous DCM.

    • Slowly add thionyl chloride (2 equivalents) to the suspension at room temperature.

    • Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl gas ceases and the solution becomes clear.

    • Allow the reaction mixture to cool to room temperature and remove the excess thionyl chloride and DCM under reduced pressure.

  • Amidation:

    • Dissolve the crude salicyl-2-oyl chloride in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve diethylamine (1.2 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.

    • Slowly add the diethylamine/triethylamine solution to the cooled acid chloride solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

Mandatory Visualizations

Diagram 1: General Workflow for this compound Synthesis

G cluster_0 Synthesis Route cluster_1 Purification Salicylic Acid Salicylic Acid Salicyloyl Chloride Salicyloyl Chloride Salicylic Acid->Salicyloyl Chloride SOCl2 or PCl3 This compound This compound Salicyloyl Chloride->this compound Diethylamine, Base Crude Product Crude Product This compound->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Pure Product Pure Product Recrystallization->Pure Product

Caption: Synthetic workflow for this compound.

Diagram 2: Troubleshooting Guide for Low Yield

G Low Yield Low Yield Incomplete Acid Chloride Formation? Incomplete Acid Chloride Formation? Low Yield->Incomplete Acid Chloride Formation? Moisture Contamination? Moisture Contamination? Incomplete Acid Chloride Formation?->Moisture Contamination? No Increase Reflux Time/Temp Increase Reflux Time/Temp Incomplete Acid Chloride Formation?->Increase Reflux Time/Temp Yes Insufficient Amine? Insufficient Amine? Moisture Contamination?->Insufficient Amine? No Use Anhydrous Conditions Use Anhydrous Conditions Moisture Contamination?->Use Anhydrous Conditions Yes Side Reactions? Side Reactions? Insufficient Amine?->Side Reactions? No Add Excess Amine/Base Add Excess Amine/Base Insufficient Amine?->Add Excess Amine/Base Yes Protect Hydroxyl Group Protect Hydroxyl Group Side Reactions?->Protect Hydroxyl Group Yes

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: N-Alkylation of Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with side reactions during the N-alkylation of secondary amines.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the N-alkylation of a secondary amine?

The most prevalent side reaction is over-alkylation , leading to the formation of a tertiary amine and subsequently a quaternary ammonium salt.[1][2][3] This occurs because the tertiary amine product is often more nucleophilic than the starting secondary amine, making it more reactive towards the alkylating agent. Another significant side reaction is elimination , particularly when using sterically hindered secondary amines or strong bases. This typically follows Hofmann or Zaitsev elimination pathways, leading to the formation of alkenes.

Q2: How can I minimize the formation of quaternary ammonium salts?

The formation of quaternary ammonium salts is a common issue arising from the over-alkylation of the desired tertiary amine product. To minimize this side reaction, several strategies can be employed:

  • Stoichiometric Control: Use a precise 1:1 stoichiometry of the secondary amine to the alkylating agent. An excess of the alkylating agent will drive the reaction towards the quaternary salt.[2]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, reducing the likelihood of the tertiary amine product reacting further.

  • Choice of Base: A sterically hindered, non-nucleophilic base, such as Hünig's base (N,N-diisopropylethylamine), can be effective in deprotonating the secondary amine without promoting quaternization.[4]

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature can help to control the reaction rate and reduce the propensity for over-alkylation.

Q3: My reaction is producing a significant amount of an alkene byproduct. What is causing this and how can I prevent it?

The formation of an alkene byproduct is indicative of an elimination reaction competing with the desired N-alkylation. This is more likely to occur under the following conditions:

  • Sterically Hindered Substrates: When either the secondary amine or the alkylating agent is sterically bulky, the SN2 pathway for alkylation is hindered, and the E2 elimination pathway becomes more favorable.

  • Strong, Bulky Bases: The use of strong, non-nucleophilic bases like potassium tert-butoxide can favor elimination over substitution.

  • High Reaction Temperatures: Higher temperatures generally favor elimination reactions.

To prevent alkene formation, consider the following adjustments:

  • Use a less hindered base: Switch to a milder base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).

  • Lower the reaction temperature.

  • Choose a less sterically demanding alkylating agent if possible.

  • Use an alternative method: Reductive amination is an excellent alternative that avoids the use of strong bases and alkyl halides, thereby minimizing elimination side reactions.

Q4: When should I consider using reductive amination instead of direct N-alkylation?

Reductive amination is often a superior method for the N-alkylation of secondary amines, particularly when:

  • High selectivity for the tertiary amine is required: Reductive amination is a two-step process (in situ) that involves the formation of an iminium ion followed by its reduction. This pathway inherently avoids over-alkylation to the quaternary ammonium salt.[5]

  • The secondary amine or alkylating agent is sensitive to strong bases or high temperatures. Reductive aminations are typically carried out under milder conditions.

  • Elimination is a competing side reaction with direct alkylation.

  • The desired alkyl group can be introduced via an aldehyde or ketone.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Tertiary Amine and a Mixture of Products

This is a classic symptom of over-alkylation.

Troubleshooting Workflow:

G start Low Yield & Product Mixture check_stoichiometry Verify Stoichiometry (Amine:Alkyl Halide) start->check_stoichiometry excess_alkyl_halide Reduce Alkyl Halide to 1.0-1.1 eq. check_stoichiometry->excess_alkyl_halide Excess Alkyl Halide stoichiometry_ok Stoichiometry is 1:1 check_stoichiometry->stoichiometry_ok Correct slow_addition Implement Slow Addition of Alkyl Halide excess_alkyl_halide->slow_addition stoichiometry_ok->slow_addition slow_addition_yes Problem Persists slow_addition->slow_addition_yes slow_addition_no Problem Solved slow_addition->slow_addition_no base_choice Evaluate Base slow_addition_yes->base_choice strong_base Switch to a Sterically Hindered Base (e.g., Hünig's Base) base_choice->strong_base Using Strong/Nucleophilic Base mild_base Consider a Milder Base (e.g., K2CO3, Cs2CO3) base_choice->mild_base Using Strong/Nucleophilic Base base_ok Base is Appropriate base_choice->base_ok Appropriate Base temperature Lower Reaction Temperature strong_base->temperature mild_base->temperature base_ok->temperature temp_ok Problem Persists temperature->temp_ok temp_solved Problem Solved temperature->temp_solved reductive_amination Consider Reductive Amination temp_ok->reductive_amination

Caption: Troubleshooting workflow for low yield due to over-alkylation.

Issue 2: Significant Alkene Formation

This indicates that an elimination reaction is the primary side reaction.

Troubleshooting Workflow:

G start Significant Alkene Formation check_base Evaluate Base start->check_base strong_bulky_base Switch to a Milder, Less Hindered Base (e.g., NaHCO3, K2CO3) check_base->strong_bulky_base Strong/Bulky Base base_ok Base is Mild check_base->base_ok Mild Base check_temp Check Reaction Temperature strong_bulky_base->check_temp base_ok->check_temp high_temp Lower Reaction Temperature check_temp->high_temp High Temperature temp_ok Temperature is Moderate check_temp->temp_ok Moderate Temperature check_sterics Assess Steric Hindrance of Substrates high_temp->check_sterics temp_ok->check_sterics sterics_high Consider Reductive Amination as an Alternative Route check_sterics->sterics_high High sterics_low Problem should be resolved. If not, re-evaluate reaction parameters. check_sterics->sterics_low Low

Caption: Troubleshooting workflow for alkene formation via elimination.

Data Presentation

Table 1: Influence of Base on the N-alkylation of an N-Aryl-N-aminopyridinium Salt with 1-iodohexane

This table summarizes the effect of different bases on the product distribution in the N-alkylation of an N-aryl-N-aminopyridinium salt. The desired product is the secondary amine, formed after in situ depyridylation.

EntryBaseYield of Alkylated Pyridinium Amine (%)Yield of Secondary Amine (%)
1CsOAc98-
2NaHCO₃67-
3t-BuOK-45
4K₂CO₃-65
5Cs₂CO₃-79
Reaction Conditions: N-aryl-N-aminopyridinium salt (1.0 equiv), 1-iodohexane (2.0 equiv), base (3.0 equiv), in CH₃CN at 70 °C for 16 h.[6][7]
Table 2: N-Alkylation of Amines with Benzyl Halides in an Aqueous Medium

This table shows the yields of tertiary amines from the reaction of various secondary amines with benzyl halides using sodium bicarbonate as the base in water.

EntryAmineAlkylating AgentProductYield (%)
1DibenzylamineBenzyl bromideTribenzylamine95
2Dibenzylaminep-Nitrobenzyl bromideDibenzyl(p-nitrobenzyl)amine93
3N-BenzylanilineBenzyl bromideN,N-Dibenzylaniline97
4N-EthylanilineBenzyl bromideN-Benzyl-N-ethylaniline96
Reaction Conditions: Amine (2 mmol), Alkylating Agent (4.4 mmol), NaHCO₃ (4.4 mmol), in water at 80 °C.[8]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Secondary Amine with an Alkyl Halide

This protocol describes a general method for the direct N-alkylation of a secondary amine using an alkyl halide and a base.

Materials:

  • Secondary amine (e.g., Morpholine) (1.0 equiv)

  • Alkyl halide (e.g., Benzyl bromide) (1.1-1.2 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Hünig's base) (1.5-2.0 equiv)

  • Anhydrous solvent (e.g., Acetonitrile, DMF)

  • Round-bottom flask, magnetic stirrer, and reflux condenser

Procedure:

  • To a dry round-bottom flask, add the secondary amine and the anhydrous solvent.

  • Add the base to the solution and stir the mixture.

  • Slowly add the alkyl halide to the stirring suspension at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the solid base and wash the filter cake with a small amount of the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Reductive Amination of a Secondary Amine with an Aldehyde

This protocol provides a general method for the N-alkylation of a secondary amine via reductive amination.

Materials:

  • Secondary amine (e.g., Piperidine) (1.1 equiv)

  • Aldehyde (e.g., Benzaldehyde) (1.0 equiv)

  • Reducing agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)₃) (1.2 equiv)

  • Anhydrous solvent (e.g., Dichloromethane, THF)

  • Round-bottom flask and magnetic stirrer

Procedure:

  • To a dry round-bottom flask, add the secondary amine and the aldehyde to the anhydrous solvent.

  • Stir the solution at room temperature for a short period (e.g., 15-30 minutes) to allow for the formation of the iminium ion.

  • Add the sodium triacetoxyborohydride in one portion to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.[9]

Signaling Pathways and Logical Relationships

Reaction Pathways in N-Alkylation of Secondary Amines

G cluster_0 N-Alkylation Pathways SecondaryAmine Secondary Amine (R2NH) TertiaryAmine Desired Tertiary Amine (R2NR') SecondaryAmine->TertiaryAmine Alkylation (SN2) Alkene Elimination Product SecondaryAmine->Alkene Elimination (E2) AlkylHalide Alkyl Halide (R'-X) AlkylHalide->TertiaryAmine QuaternarySalt Over-alkylation Product (Quaternary Ammonium Salt) [R2NR'2]+X- AlkylHalide->QuaternarySalt AlkylHalide->Alkene TertiaryAmine->QuaternarySalt Further Alkylation Base Base Base->Alkene

Caption: Competing reaction pathways in the N-alkylation of secondary amines.

Decision-Making Workflow for Method Selection

G start Goal: Synthesize Tertiary Amine check_selectivity Is high selectivity for the tertiary amine critical? start->check_selectivity selectivity_yes Yes check_selectivity->selectivity_yes selectivity_no No check_selectivity->selectivity_no reductive_amination Choose Reductive Amination selectivity_yes->reductive_amination check_sensitivity Are starting materials sensitive to strong bases or high temps? selectivity_no->check_sensitivity sensitivity_yes Yes check_sensitivity->sensitivity_yes sensitivity_no No check_sensitivity->sensitivity_no sensitivity_yes->reductive_amination check_elimination Is elimination a likely side reaction? sensitivity_no->check_elimination elimination_yes Yes check_elimination->elimination_yes elimination_no No check_elimination->elimination_no elimination_yes->reductive_amination direct_alkylation Direct Alkylation is a Viable Option elimination_no->direct_alkylation optimize_alkylation Optimize Direct Alkylation: - Stoichiometry - Base Selection - Temperature Control direct_alkylation->optimize_alkylation

Caption: A logical workflow for selecting between direct alkylation and reductive amination.

References

Technical Support Center: Optimization of N,N-Diethylsalicylamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing the reaction conditions for the synthesis of N,N-Diethylsalicylamide.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common starting materials are salicylic acid and diethylamine. Other approaches may utilize derivatives of salicylic acid, such as its esters (e.g., methyl salicylate or butyl salicylate).

Q2: What are the main challenges in the synthesis of this compound?

A2: The primary challenges include achieving high yields, minimizing side reactions, and purifying the final product. The presence of two nucleophilic groups in salicylic acid (the carboxylic acid and the phenolic hydroxyl group) can lead to competing reactions.

Q3: What is the most significant side reaction to consider?

A3: The most common side reaction is the O-acylation of the phenolic hydroxyl group of salicylic acid, leading to the formation of an ester byproduct. This is particularly a risk when using highly reactive acylating agents.

Q4: Is it necessary to protect the hydroxyl group of salicylic acid before amidation?

A4: While protecting the hydroxyl group can prevent O-acylation, it adds extra steps to the synthesis (protection and deprotection). Optimization of reaction conditions, such as the choice of coupling agent and reaction temperature, can often achieve selective N-acylation without the need for a protecting group.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient activation of the carboxylic acid. - Formation of side products.- Increase reaction time or temperature moderately. - Use a more efficient coupling agent (e.g., HATU, HBTU) or activating agent (e.g., thionyl chloride with careful control). - Ensure anhydrous conditions to prevent hydrolysis of activated intermediates.
Presence of Unreacted Salicylic Acid - Insufficient amount of activating/coupling agent or diethylamine. - Deactivation of the activating/coupling agent by moisture.- Use a slight excess of the activating/coupling agent and diethylamine. - Ensure all reagents and solvents are anhydrous.
Formation of O-acylated Byproduct - Use of a highly reactive activating agent (e.g., acyl chloride formed from thionyl chloride) at elevated temperatures. - Non-selective reaction conditions.- Perform the reaction at a lower temperature. - Consider using a milder coupling agent that favors N-acylation. - Add diethylamine to the reaction mixture before or concurrently with the coupling agent.
Difficulty in Product Purification - Presence of polar impurities or unreacted starting materials. - Oily product that is difficult to crystallize.- Perform an aqueous workup to remove water-soluble impurities. - Utilize column chromatography for purification if recrystallization is ineffective. - For recrystallization, screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexane).

Experimental Protocols

Method 1: Synthesis via Salicyloyl Chloride (using Thionyl Chloride)

This method involves the conversion of salicylic acid to its more reactive acid chloride, followed by reaction with diethylamine. Careful control of temperature is crucial to minimize side reactions.

Step 1: Formation of Salicyloyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend salicylic acid (1 equivalent) in an anhydrous solvent such as toluene or dichloromethane.

  • Slowly add thionyl chloride (1.1 - 1.5 equivalents) to the suspension at room temperature.

  • Heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of HCl gas ceases. The reaction progress can be monitored by the dissolution of salicylic acid.

  • Remove the excess thionyl chloride and solvent under reduced pressure.

Step 2: Amidation

  • Dissolve the crude salicyloyl chloride in an anhydrous aprotic solvent like dichloromethane or THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of diethylamine (2.2 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

Step 3: Work-up and Purification

  • Quench the reaction with water.

  • Separate the organic layer and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Method 2: Direct Amidation using a Coupling Agent (e.g., HATU)

This method avoids the harsh conditions of forming an acid chloride and often provides better selectivity for N-acylation.

Step 1: Reaction Setup

  • Dissolve salicylic acid (1 equivalent) in an anhydrous aprotic solvent such as DMF or acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents).

  • Add the coupling agent, for example, HATU (1.1 - 1.3 equivalents), to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

Step 2: Amidation

  • Slowly add diethylamine (1.2 - 1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

Step 3: Work-up and Purification

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine to remove DMF and other water-soluble components.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

Method Activating/Coupling Agent Solvent Temperature (°C) Typical Yield (%) Key Considerations
Acid ChlorideThionyl ChlorideTolueneReflux (for acid chloride formation), 0 to RT (for amidation)60-80Potential for O-acylation; requires careful handling of corrosive reagents.
Coupling AgentHATU/DIPEADMFRoom Temperature75-90Milder conditions, higher selectivity for N-acylation, but coupling agents can be expensive.
Ester Aminolysis(from n-Butyl Salicylate)None (neat) or high-boiling solvent>150~95[1]Requires prior synthesis of the ester; high temperatures may not be suitable for all substrates.[1]

Mandatory Visualization

experimental_workflow cluster_method1 Method 1: Acid Chloride Route cluster_method2 Method 2: Coupling Agent Route SA1 Salicylic Acid SC Salicyloyl Chloride SA1->SC Activation SOCl2 Thionyl Chloride SOCl2->SC Product1 This compound SC->Product1 Amidation DEA1 Diethylamine DEA1->Product1 SA2 Salicylic Acid ActivatedEster Activated Ester Intermediate SA2->ActivatedEster Activation HATU HATU/DIPEA HATU->ActivatedEster Product2 This compound ActivatedEster->Product2 Amidation DEA2 Diethylamine DEA2->Product2 troubleshooting_logic cluster_reactants Reactant Issues cluster_conditions Condition Issues cluster_side_products Side Product Issues Start Low Product Yield Check_Reactants Check Reactant Stoichiometry & Purity Start->Check_Reactants Check_Conditions Review Reaction Conditions Start->Check_Conditions Analyze_Side_Products Analyze Byproducts (TLC/LC-MS) Start->Analyze_Side_Products Insufficient_Reagents Insufficient Activating Agent or Amine? Check_Reactants->Insufficient_Reagents Moisture Presence of Water? Check_Reactants->Moisture Temp Suboptimal Temperature? Check_Conditions->Temp Time Insufficient Reaction Time? Check_Conditions->Time O_Acylation O-Acylation Detected? Analyze_Side_Products->O_Acylation Solution_Reactants Use Slight Excess of Reagents & Anhydrous Conditions Insufficient_Reagents->Solution_Reactants Moisture->Solution_Reactants Solution_Conditions Optimize Temperature & Extend Reaction Time Temp->Solution_Conditions Time->Solution_Conditions Solution_Side_Products Lower Temperature or Use Milder Coupling Agent O_Acylation->Solution_Side_Products

References

Preventing degradation of N,N-Diethylsalicylamide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of N,N-Diethylsalicylamide in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, and exposure to light. The amide bond in the molecule is susceptible to hydrolysis, particularly under basic conditions. Elevated temperatures can accelerate this degradation, and exposure to UV light may induce photodegradation.

Q2: What is the main degradation pathway for this compound in solution?

A2: The principal degradation pathway for this compound is the hydrolysis of the amide bond. This reaction breaks the bond between the carbonyl group and the nitrogen atom, yielding salicylic acid and diethylamine as the primary degradation products. This process is significantly influenced by the pH of the solution.

Q3: How does pH affect the stability of this compound solutions?

A3: The rate of hydrolysis of the amide bond in salicylamide derivatives is pH-dependent. While the amide bond in salicylamide itself shows some resistance to acid cleavage, it is more susceptible to hydrolysis under neutral to basic conditions. For this compound, it is anticipated that the degradation rate will increase as the pH moves from acidic to alkaline. The solubility of the parent compound, salicylamide, has been shown to increase in the pH range of 2 to 10, which may also influence its degradation kinetics in solution.[1][2]

Q4: Are there any recommended storage conditions for this compound solutions to minimize degradation?

A4: To minimize degradation, this compound solutions should be stored at refrigerated temperatures (2-8 °C) and protected from light. It is also advisable to buffer the solution to a slightly acidic pH (e.g., pH 4-6) if compatible with the experimental design, as this is expected to slow down the rate of hydrolysis. Solutions should be stored in tightly sealed containers to prevent solvent evaporation and potential pH shifts.

Q5: Can antioxidants be used to prevent the degradation of this compound?

A5: While hydrolysis is a major degradation pathway, oxidative degradation can also occur, especially under stress conditions. The use of antioxidants such as butylated hydroxyanisole (BHA) or butylated hydroxytoluene (BHT) may be beneficial in preventing oxidative degradation, particularly if the solution is exposed to air for extended periods or contains components that can generate reactive oxygen species.[3][4][5][6] The effectiveness of a specific antioxidant would need to be experimentally verified for your specific formulation.

Troubleshooting Guides

Problem 1: I am observing a loss of potency or the appearance of unknown peaks in my HPLC analysis of an this compound solution over time.

Possible Cause Troubleshooting Step
Hydrolytic Degradation 1. Verify Solution pH: Measure the pH of your solution. If it is neutral or basic, consider adjusting to a slightly acidic pH (4-6) if your experiment allows. 2. Control Temperature: Ensure your solution is stored at a consistently low temperature (2-8 °C) and minimize time spent at room temperature. 3. Analyze for Degradation Products: Use a validated stability-indicating HPLC method to identify and quantify salicylic acid, a primary degradation product.[7]
Photodegradation 1. Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil. 2. Minimize Light Exposure During Handling: Perform experimental manipulations under low-light conditions whenever possible. 3. Conduct Photostability Study: Expose the solution to a controlled light source (as per ICH Q1B guidelines) to confirm light sensitivity.[8][9]
Oxidative Degradation 1. Inert Atmosphere: Prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon). 2. Add Antioxidants: Consider adding a suitable antioxidant like BHA or BHT at an appropriate concentration (e.g., 0.01-0.1%). Compatibility with your analytical method and experimental system must be verified.[3][4][5][6]

Problem 2: My this compound solution has changed color or developed a precipitate.

Possible Cause Troubleshooting Step
Formation of Degradation Products 1. Identify Precipitate: If possible, isolate and analyze the precipitate. It could be salicylic acid, which has lower solubility in certain solvents compared to the parent compound. 2. Review Storage Conditions: Assess if the solution was exposed to high temperatures or pH extremes, which could accelerate degradation and lead to the formation of insoluble products.
Solubility Issues 1. Verify Solvent and Concentration: Ensure the concentration of this compound is below its saturation point in the chosen solvent system at the storage temperature. 2. Consider Co-solvents: If solubility is an issue, the addition of a co-solvent may be necessary. However, the impact of the co-solvent on stability must be evaluated.

Quantitative Data Summary

Table 1: Factors Influencing the Stability of Salicylamide Derivatives in Solution

Parameter Condition Observed Effect on Salicylamide/Derivatives Reference
pH Acidic (pH < 7)Amide bond is relatively resistant to cleavage.[10]
Neutral to Basic (pH ≥ 7)Increased rate of hydrolysis.[1][11][12]
Temperature Elevated TemperatureAccelerates the rate of hydrolysis and other degradation reactions.[13]
Light UV/Visible Light ExposurePotential for photodegradation, leading to the formation of various degradation products.[8][9]
Oxidizing Agents Presence of Peroxides, etc.Can lead to oxidative degradation of the molecule.[7]

Table 2: Solubility Profile of Salicylamide at 37 °C

pH Solubility (mg/mL)
2.02.15
3.02.18
4.02.25
5.02.45
6.03.10
7.05.25
8.012.80
9.045.50
10.0125.00
11.0110.00
Data adapted from a study on salicylamide, the parent compound of this compound, and indicates a significant increase in solubility with increasing pH up to 10.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C for 2 hours.[13]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Heat at 60°C for 30 minutes.[13]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[7]

  • Thermal Degradation: Store the stock solution and solid compound in a hot air oven at 80°C for 48 hours.[7]

  • Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[8]

3. Sample Analysis:

  • At appropriate time points, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Photodiode Array (PDA) detector.

2. Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., 0.1% trifluoroacetic acid in water) and an organic phase (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 235 nm and 302 nm (based on the UV maxima of salicylamide).[10]

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

3. Method Validation:

  • Validate the method according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

  • Specificity is demonstrated by the ability of the method to resolve the main peak from degradation products generated during the forced degradation study.

Visualizations

cluster_degradation Degradation Pathways DES This compound Hydrolysis Hydrolysis (H₂O, OH⁻) DES->Hydrolysis Photodegradation Photodegradation (Light) DES->Photodegradation Oxidation Oxidation ([O]) DES->Oxidation SA Salicylic Acid Hydrolysis->SA DEA Diethylamine Hydrolysis->DEA Photo_Products Photodegradation Products Photodegradation->Photo_Products Oxidized_Products Oxidized Products Oxidation->Oxidized_Products

Caption: Major degradation pathways for this compound.

cluster_workflow Troubleshooting Workflow for Instability start Instability Observed (e.g., new peaks, potency loss) check_pH Check Solution pH start->check_pH is_basic pH Neutral or Basic? check_pH->is_basic check_temp Review Storage Temperature is_high_temp Stored at High Temp? check_temp->is_high_temp check_light Assess Light Exposure is_light_exposed Exposed to Light? check_light->is_light_exposed is_basic->check_temp No adjust_pH Adjust to Acidic pH (4-6) is_basic->adjust_pH Yes adjust_pH->check_temp is_high_temp->check_light No store_cold Store at 2-8 °C is_high_temp->store_cold Yes store_cold->check_light protect_light Use Amber Vials/Protect from Light is_light_exposed->protect_light Yes consider_oxidation Consider Oxidation is_light_exposed->consider_oxidation No protect_light->consider_oxidation use_antioxidant Use Inert Gas or Antioxidant consider_oxidation->use_antioxidant end Re-analyze for Stability use_antioxidant->end

Caption: A logical workflow for troubleshooting instability issues.

cluster_protocol Forced Degradation Experimental Workflow prep_stock Prepare Stock Solution (1 mg/mL) stress_conditions Apply Stress Conditions prep_stock->stress_conditions acid Acid Hydrolysis (0.1 N HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1 N NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H₂O₂, RT) stress_conditions->oxidation thermal Thermal (80°C) stress_conditions->thermal photo Photolytic (ICH Q1B) stress_conditions->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize analyze Analyze via Stability-Indicating HPLC Method neutralize->analyze

References

Technical Support Center: N,N-Diethylsalicylamide Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of N,N-Diethylsalicylamide.

Troubleshooting Crystallization Issues

This section addresses specific problems that may arise during the crystallization of this compound, offering systematic approaches to identify and resolve these issues.

Problem: "Oiling Out" - The Compound Separates as a Liquid Instead of a Solid

"Oiling out," or liquid-liquid phase separation, is a common issue where the solute forms a liquid phase before crystallizing. This can trap impurities and prevent the formation of pure, well-defined crystals.

Possible Causes and Solutions:

  • High Supersaturation: The concentration of the solute is too high, causing it to crash out of solution as a liquid.

    • Solution: Decrease the initial concentration of this compound in the solvent. A more dilute solution will approach supersaturation more slowly upon cooling, favoring crystal nucleation and growth over oiling out.[1]

  • Rapid Cooling: Cooling the solution too quickly can shock the system, leading to the formation of an oil.

    • Solution: Employ a slower, controlled cooling rate. This can be achieved by allowing the flask to cool to room temperature on the benchtop, followed by gradual cooling in a refrigerator or a programmable cooling bath.[1][2]

  • Inappropriate Solvent Choice: The chosen solvent may not be ideal for the crystallization of this compound. Oiling out can occur if the melting point of the compound is below the boiling point of the solvent. The melting point of this compound is 93-97 °C.[3]

    • Solution: Conduct a systematic solvent screen to identify a more suitable solvent or solvent mixture. A good solvent will dissolve the compound when hot but have low solubility when cold.[1][2]

Problem: Poor Crystal Quality - Small, Needle-like, or Agglomerated Crystals

The morphology of the crystals is critical for subsequent processing and analysis. Poor crystal habits can lead to difficulties in filtration, drying, and formulation.

Possible Causes and Solutions:

  • High Rate of Nucleation: If nucleation occurs too rapidly, a large number of small crystals will form instead of a smaller number of large, well-defined crystals.

    • Solution: Reduce the level of supersaturation by using a more dilute solution or a slower cooling rate. Seeding the solution with a small amount of pre-existing crystals of this compound can also control nucleation.[1][4]

  • Solvent Effects: The solvent system can significantly influence crystal morphology.

    • Solution: Experiment with different solvents or solvent mixtures. Sometimes, the addition of a co-solvent can alter the crystal habit.[5]

  • Impurities: The presence of impurities can inhibit crystal growth and affect the final crystal shape.

    • Solution: Ensure the starting material is of sufficient purity. If necessary, perform a preliminary purification step, such as column chromatography, before crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when developing a crystallization protocol for this compound?

A1: The first and most critical step is to perform a solvent screening to identify a suitable solvent or solvent system. A good starting point is to test a range of solvents with varying polarities.

Q2: How do I perform a solvent screen?

A2: A systematic solvent screen can be performed in small vials. Dissolve a small, known amount of this compound in a minimal amount of a heated solvent. Observe the solubility and whether crystals form upon cooling. A good solvent will show a significant difference in solubility between hot and cold conditions.

Q3: What are some recommended solvents to try for this compound?

A3: Given that this compound is an amide, you can start with common solvents used for this functional group. A range of polar and non-polar solvents should be tested. See the table below for suggestions.

Q4: My compound has "oiled out." Can I still get crystals from the oil?

A4: It is often difficult to obtain pure crystals from an oil, as impurities tend to be soluble in the oil phase.[6] The best approach is to try and prevent oiling out in the first place. If you do get an oil, you can try to redissolve it by adding more solvent and/or heating, and then attempt to recrystallize under different conditions (e.g., slower cooling, lower concentration).

Q5: What is "seeding" and how do I do it?

A5: Seeding is the process of adding a few small crystals of the pure compound to a supersaturated solution to induce crystallization.[1][4] To perform seeding, cool your supersaturated solution to a temperature where it is stable (within the metastable zone). Add a very small amount (1-5% by weight) of finely ground, pure this compound crystals. Continue to cool the solution slowly.[1]

Data Presentation

Table 1: Suggested Solvents for Screening

Solvent ClassExamplesPolarityNotes
AlcoholsMethanol, Ethanol, IsopropanolHighGood starting point for polar compounds.
EstersEthyl acetateMediumOften a good choice for a wide range of organic compounds.
KetonesAcetoneMediumCan be a good solvent, but its volatility can sometimes lead to rapid crystallization.
HydrocarbonsHeptane, Hexane, TolueneLowUseful as anti-solvents or for less polar compounds.
EthersDiethyl ether, Methyl tert-butyl ether (MTBE)LowCan be used in solvent/anti-solvent systems.
ChlorinatedDichloromethane (DCM)MediumUse with caution due to potential reactivity and environmental concerns.

Table 2: Common Solvent Mixtures for Recrystallization

Good SolventAnti-Solvent
EthanolWater
AcetoneWater
Ethyl AcetateHeptane/Hexane
DichloromethaneHeptane/Hexane
TolueneHeptane/Hexane

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening for this compound

Objective: To identify a suitable solvent or solvent system for the crystallization of this compound.

Materials:

  • This compound (crude)

  • A selection of solvents from Table 1

  • Small vials (e.g., 4 mL) with caps

  • Stir plate and small stir bars

  • Heat gun or hot plate

Methodology:

  • Place approximately 20-30 mg of crude this compound into a small vial with a stir bar.

  • Add a solvent dropwise at room temperature while stirring. Observe if the compound dissolves readily. If it dissolves completely in a small amount of solvent at room temperature, that solvent is likely not suitable for cooling crystallization.

  • If the compound is not soluble at room temperature, begin to gently heat the vial while continuing to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Allow the vial to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the vial with a glass rod or placing it in an ice bath.

  • Observe the quality and quantity of the crystals formed.

  • Repeat this process for a range of solvents to identify the most promising candidates.

Protocol 2: General Cooling Crystallization of this compound

Objective: To purify this compound by cooling crystallization.

Materials:

  • This compound (crude)

  • Chosen solvent from Protocol 1

  • Erlenmeyer flask

  • Condenser (optional, but recommended for volatile solvents)

  • Stir plate and stir bar

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Methodology:

  • Place the crude this compound in an Erlenmeyer flask with a stir bar.

  • Add the chosen solvent in portions while stirring and gently heating. Add just enough solvent to completely dissolve the solid at or near the boiling point of the solvent.

  • Once the solid is completely dissolved, remove the flask from the heat source.

  • Allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should be observed.

  • If no crystals form, try seeding the solution or gently scratching the inner surface of the flask.

  • Once crystallization at room temperature is complete, you can further increase the yield by cooling the flask in an ice bath for 30-60 minutes.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Allow the crystals to dry completely.

Visualizations

Troubleshooting_Oiling_Out start Experiment Results in 'Oiling Out' check_supersaturation Is Supersaturation Too High? start->check_supersaturation reduce_supersaturation Reduce Supersaturation check_supersaturation->reduce_supersaturation Yes check_solvent Is the Solvent System Optimal? check_supersaturation->check_solvent No action_decrease_conc Decrease Initial Concentration reduce_supersaturation->action_decrease_conc action_slow_cooling Slow Down Cooling Rate reduce_supersaturation->action_slow_cooling action_decrease_conc->check_solvent action_slow_cooling->check_solvent solvent_screen Perform Solvent Screen check_solvent->solvent_screen No check_seeding Have You Tried Seeding? check_solvent->check_seeding Yes solvent_screen->check_seeding add_seeds Implement Seeding Protocol check_seeding->add_seeds No success Successful Crystallization check_seeding->success Yes add_seeds->success Crystallization_Workflow start Start: Crude This compound solvent_screening 1. Solvent Screening start->solvent_screening dissolution 2. Dissolution (Hot Solvent) solvent_screening->dissolution cooling 3. Controlled Cooling dissolution->cooling nucleation_growth 4. Nucleation & Crystal Growth cooling->nucleation_growth filtration 5. Filtration nucleation_growth->filtration washing 6. Washing (Cold Solvent) filtration->washing drying 7. Drying washing->drying end End: Pure Crystalline Product drying->end

References

Minimizing by-product formation in salicylamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation during the synthesis of salicylamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing salicylamide?

A1: The two most prevalent methods for synthesizing salicylamide are the ammonolysis of methyl salicylate and the reaction of salicylic acid with urea. The ammonolysis of methyl salicylate is a common industrial method where the methyl ester is converted to the primary amide using ammonia, typically under pressure. The reaction of salicylic acid with urea is another common approach, often carried out at high temperatures with a catalyst.

Q2: What are the typical by-products observed in salicylamide synthesis?

A2: By-product formation depends on the synthetic route. In the ammonolysis of methyl salicylate, the primary by-product is methanol. In the synthesis from salicylic acid and urea, unreacted starting materials are common impurities. At the high temperatures used in the urea-based method (140-220°C), other side reactions can occur, though specific by-products are not always detailed in introductory literature. Discoloration of the final product, often appearing as a pink or gray hue, also indicates the presence of impurities.

Q3: My final salicylamide product has a pinkish color. What causes this and how can I prevent it?

A3: A pink or gray color in the final salicylamide product suggests the presence of impurities, which can arise during synthesis. While the exact chromophores are not always specified, this discoloration is often attributed to side reactions occurring at elevated temperatures or oxidation. To mitigate this, consider the following:

  • Temperature Control: Carefully control the reaction temperature to avoid excursions that could lead to thermal decomposition or side reactions.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen, can help prevent oxidation.

  • Reducing Agents: The use of a reducing agent, such as sodium thiosulfate or sodium sulfite, during the reaction has been reported to help in obtaining a white crystalline product.

  • Purification: Effective purification, such as recrystallization from water or chloroform, is crucial for removing colored impurities.

Q4: I am observing a low yield in my salicylamide synthesis. What are the potential causes and solutions?

A4: Low yields can result from several factors depending on the chosen synthesis method. For the ammonolysis of methyl salicylate, ensure that the reaction is carried out under sufficient pressure to maintain a high concentration of ammonia in the reaction mixture. For the salicylic acid and urea method, the choice and amount of catalyst are critical. In both cases, reaction time and temperature are key parameters that need to be optimized. Inadequate temperature may lead to an incomplete reaction, while excessively high temperatures can promote the formation of by-products.

Troubleshooting Guides

Issue 1: Significant amount of unreacted salicylic acid in the final product.

Potential Cause Recommended Solution
Insufficient reaction time or temperature Increase the reaction time or temperature according to the protocol. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC).
Inadequate mixing Ensure efficient stirring to maintain a homogenous reaction mixture.
Incorrect stoichiometry of reactants Re-evaluate the molar ratios of your reactants. An excess of the aminating agent (ammonia or urea) may be required to drive the reaction to completion.
Catalyst inefficiency (for urea-based synthesis) Ensure the catalyst is active and used in the correct proportion. For example, when using a solid base catalyst, ensure it is properly prepared and has a high surface area.

Issue 2: Presence of unknown impurities in the final product.

Potential Cause Recommended Solution
Side reactions due to high temperature Lower the reaction temperature and extend the reaction time if necessary. High temperatures can lead to decarboxylation of salicylic acid to phenol or other undesired side reactions.
Reaction with solvent Ensure the chosen solvent is inert under the reaction conditions. Toluene is often used as a solvent in the ammonolysis of methyl salicylate.
Moisture in the reaction Use dry reagents and solvents, as the presence of water can lead to hydrolysis of the starting materials or intermediates.
Impurities in starting materials Use high-purity starting materials to avoid introducing impurities from the beginning.

Quantitative Data on Salicylamide Synthesis

The following table summarizes reaction conditions and reported yields for different salicylamide synthesis methods.

Synthesis Method Starting Materials Catalyst/Reagents Temperature (°C) Pressure (MPa) Time (h) Yield (%) Reference
AmmonolysisMethyl Salicylate, AmmoniaToluene (solvent)40-450.25-0.355-697.8-98.4
AmmonolysisMethyl Salicylate, Aqueous AmmoniaSodium Thiosulfate30-700.34-1.03--
Urea-basedSalicylic Acid, UreaBoric Acid~180Atmospheric2-
Urea-basedPhenol, UreaSolid Base (e.g., CaO, ZnO)140-2200.1-3.51-24up to 85.73

Experimental Protocols

Protocol 1: Salicylamide Synthesis via Ammonolysis of Methyl Salicylate

This protocol is based on common industrial synthesis methods.

Materials:

  • Methyl salicylate

  • Toluene

  • Ammonia gas

  • Pressure reactor

Procedure:

  • Charge the pressure reactor with methyl salicylate and toluene. A typical weight ratio is 1 part methyl salicylate to 2.8-3.2 parts toluene.

  • Heat the mixture to 40-45°C.

  • Continuously introduce ammonia gas into the reactor to maintain a pressure of 0.25-0.35 MPa.

  • Maintain the reaction at 40-45°C under constant ammonia pressure for 5-6 hours.

  • After the reaction is complete, stop the ammonia feed and depressurize the reactor.

  • Heat the reaction mixture to distill off the toluene and the methanol by-product.

  • Cool the residual material to 20-25°C to crystallize the salicylamide.

  • Isolate the salicylamide crystals by centrifugation or filtration.

  • Purify the crude salicylamide by recrystallization from water or chloroform.

Visualizations

experimental_workflow Experimental Workflow for Salicylamide Synthesis start Start reactants Charge Reactor: - Methyl Salicylate - Toluene start->reactants heat_pressurize Heat to 40-45°C Introduce Ammonia Gas (0.25-0.35 MPa) reactants->heat_pressurize reaction Ammonolysis Reaction (5-6 hours) heat_pressurize->reaction distillation Distill off Toluene and Methanol reaction->distillation crystallization Cool to 20-25°C for Crystallization distillation->crystallization isolation Isolate Product (Centrifugation/Filtration) crystallization->isolation purification Recrystallization isolation->purification end Pure Salicylamide purification->end

Caption: Experimental workflow for the synthesis of salicylamide.

logical_relationship Factors Influencing By-product Formation cluster_conditions Reaction Conditions cluster_byproducts By-products / Issues high_temp High Temperature degradation Thermal Degradation (e.g., Decarboxylation) high_temp->degradation side_reactions Side Reactions (e.g., Discoloration) high_temp->side_reactions low_pressure Low Pressure (Ammonolysis) incomplete_reaction Incomplete Reaction (Low Yield) low_pressure->incomplete_reaction impurities Impurities/Moisture impurities->side_reactions

Technical Support Center: N,N-Diethylsalicylamide Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N,N-Diethylsalicylamide under various stress conditions. The information is designed to assist in anticipating potential issues and designing robust experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions under which the stability of this compound should be evaluated?

A1: Based on regulatory guidelines for forced degradation studies, this compound should be tested under the following conditions to assess its intrinsic stability:

  • Hydrolysis: Exposure to acidic, basic, and neutral aqueous solutions.

  • Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide.

  • Photolysis: Exposure to light, typically using a combination of UVA and visible light.[1]

  • Thermal Degradation: Exposure to high temperatures.

Q2: What are the likely degradation pathways for this compound?

A2: While specific data for this compound is limited, potential degradation pathways can be inferred based on its chemical structure, which includes a tertiary amide and a phenolic hydroxyl group on an aromatic ring:

  • Hydrolysis: The amide bond is susceptible to cleavage under strong acidic or basic conditions, which would yield salicylic acid and diethylamine. However, studies on the related compound salicylamide suggest the amide bond may be resistant to acid cleavage under certain conditions.[2]

  • Oxidation: The phenolic hydroxyl group is a primary site for oxidation, which can lead to the formation of quinone-type structures or other oxidative coupling products. Phenols are known to be susceptible to electron transfer oxidation.[3]

  • Photolysis: The aromatic ring and carbonyl group can absorb UV light, potentially leading to photolytic cleavage or rearrangement reactions.

  • Thermal Degradation: At elevated temperatures, decomposition may occur. For a related compound, salicylsalicylic acid, thermal decomposition has been noted as a significant factor to consider.

Q3: What analytical techniques are most suitable for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique.[4][5][6] This method should be capable of separating the intact this compound from all potential degradation products without interference.[4][7] UV detection is typically used, and the method should be validated according to ICH guidelines.

Troubleshooting Guides

Issue 1: No Degradation Observed Under Stress Conditions
Possible Cause Troubleshooting Step
Stress conditions are too mild.Increase the concentration of the acid, base, or oxidizing agent. Extend the duration of exposure. Increase the temperature for thermal and hydrolytic stress studies.
This compound is highly stable under the tested conditions.While possible, it is crucial to ensure that a reasonable amount of degradation (typically 5-20%) is achieved to demonstrate the stability-indicating nature of the analytical method.[8] Consider using more forcing conditions.
The analytical method is not sensitive enough to detect low levels of degradants.Optimize the HPLC method, including the detection wavelength, to ensure adequate sensitivity for potential degradation products.
Issue 2: Mass Imbalance in the Chromatogram
Possible Cause Troubleshooting Step
Degradation products are not being detected.Check if the degradants are co-eluting with the main peak or other peaks. The UV spectrum of the degradants may be different; use a photodiode array (PDA) detector to investigate peak purity. Degradants may not have a chromophore and would not be detected by a UV detector. Consider using a mass spectrometer (LC-MS) for detection.
Degradation products are volatile or have poor chromatographic properties.If volatile degradants are suspected, Gas Chromatography (GC) may be a more suitable analytical technique. For poorly retained or broad peaks in HPLC, adjust the mobile phase composition, pH, or column chemistry.
Inaccurate response factors for degradation products.If the response factors of the degradation products are significantly different from the parent compound, this can lead to an apparent mass imbalance. If possible, isolate and quantify the degradation products using their own reference standards.

Experimental Protocols

The following are illustrative protocols for conducting forced degradation studies on this compound. The conditions should be optimized to achieve a target degradation of 5-20%.[8]

1. Hydrolytic Degradation

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Heat the solution at 80°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Heat the solution at 80°C for 24 hours.

  • Neutral Hydrolysis: Dissolve this compound in water to a final concentration of 1 mg/mL. Heat the solution at 80°C for 24 hours.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

2. Oxidative Degradation

  • Procedure: Dissolve this compound in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL. Keep the solution at room temperature, protected from light, for 24 hours.

  • Sample Analysis: At appropriate time points, withdraw samples and dilute to a suitable concentration for HPLC analysis.

3. Photolytic Degradation

  • Procedure: Expose a solution of this compound (1 mg/mL in a suitable solvent like methanol or water) and the solid compound to a light source that provides both UVA and visible light, as specified in ICH guideline Q1B.[1] A dark control sample should be stored under the same conditions but protected from light.

  • Sample Analysis: After a specified duration of exposure, analyze the samples by HPLC.

4. Thermal Degradation

  • Procedure: Place the solid this compound in a temperature-controlled oven at a temperature below its melting point (e.g., 70°C) for a specified period.

  • Sample Analysis: At appropriate time points, dissolve the solid sample in a suitable solvent and analyze by HPLC.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound (Illustrative Data)

Stress Condition% Assay of this compound% Total DegradationNumber of Degradation Products
0.1 M HCl, 80°C, 24h92.57.52
0.1 M NaOH, 80°C, 24h88.211.83
Water, 80°C, 24h99.10.90
3% H₂O₂, RT, 24h85.714.34
Light Exposure95.34.71
Solid, 70°C, 48h98.61.41

Visualizations

experimental_workflow cluster_stress Forced Degradation Studies cluster_analysis Analysis Drug_Substance This compound Acid Acid Hydrolysis Drug_Substance->Acid Base Base Hydrolysis Drug_Substance->Base Oxidation Oxidation Drug_Substance->Oxidation Heat Thermal Drug_Substance->Heat Light Photolysis Drug_Substance->Light HPLC Stability-Indicating HPLC Method Acid->HPLC Base->HPLC Oxidation->HPLC Heat->HPLC Light->HPLC Data Data Analysis (Assay, Impurity Profile, Mass Balance) HPLC->Data

Caption: Workflow for Forced Degradation Studies.

degradation_pathway DES This compound SA Salicylic Acid + Diethylamine DES->SA Hydrolysis (Acid/Base) Oxidized Oxidized Products (e.g., Quinones) DES->Oxidized Oxidation Photo Photodegradation Products DES->Photo Photolysis

Caption: Potential Degradation Pathways.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iodoacetamide for alkylating cysteine residues in proteins and peptides.

Troubleshooting Guides

Issue: Incomplete Alkylation of Cysteine Residues

Question: My mass spectrometry data shows a high number of peptides with unmodified cysteines. What could be the cause of incomplete alkylation?

Answer:

Incomplete alkylation is a frequent issue that can compromise protein identification and quantification.[1] Several factors can contribute to this problem:

  • Suboptimal pH: The alkylation of cysteine residues is highly dependent on pH. The thiol group (-SH) of cysteine needs to be in its more nucleophilic thiolate form (-S⁻) to react efficiently with iodoacetamide. This is favored at a pH above the pKa of the cysteine thiol group, which is approximately 8.3.[1] Reactions performed at neutral or acidic pH will be significantly slower.

  • Insufficient Iodoacetamide Concentration: The concentration of iodoacetamide should be in sufficient excess to drive the reaction to completion. A common recommendation is to use at least a 10-fold molar excess of iodoacetamide over the total concentration of sulfhydryl groups.[2]

  • Degraded Iodoacetamide: Iodoacetamide is light-sensitive and unstable in solution.[2] Always prepare iodoacetamide solutions fresh immediately before use and protect them from light.[2][3] Pre-made or old solutions will have significantly reduced reactivity.

  • Insufficient Reaction Time or Temperature: While the reaction is typically fast, allowing insufficient time can lead to incomplete alkylation. Most protocols recommend an incubation of 30-45 minutes at room temperature.[4][5]

  • Presence of Interfering Substances: Buffers or other reagents containing sulfhydryl groups (e.g., DTT, β-mercaptoethanol) will compete with cysteine residues for iodoacetamide.[2] Ensure that the reducing agent is either removed or its concentration is accounted for when determining the required iodoacetamide concentration.

Issue: Off-Target Alkylation (Non-specific Modifications)

Question: I am observing unexpected mass shifts on amino acids other than cysteine, such as lysine, methionine, or the N-terminus. Why is this happening and how can I prevent it?

Answer:

Off-target alkylation occurs when iodoacetamide reacts with other nucleophilic residues in the protein besides cysteine. This can complicate data analysis and lead to incorrect protein identifications.[6][7]

  • Excessive Iodoacetamide Concentration: Using a large excess of iodoacetamide can lead to the modification of less reactive sites.[6][8] It is crucial to optimize the iodoacetamide concentration to be sufficient for complete cysteine alkylation without being excessive.

  • High pH: While a slightly alkaline pH (7.5-8.5) is optimal for cysteine alkylation, very high pH values can increase the reactivity of other groups, such as the amino group of lysine and the N-terminus, leading to off-target modifications.[8][9]

  • Prolonged Reaction Time or High Temperature: Extending the incubation time or increasing the temperature can promote side reactions.[8] Adhering to established protocols is important to minimize this risk.

  • Iodine-Containing Reagents: Iodoacetamide and iodoacetic acid have been shown to cause a significant number of off-target modifications, particularly on methionine residues.[10][11] In some cases, alternative, non-iodine-containing alkylating agents like acrylamide might be considered if off-target modifications are a persistent issue.[4][10]

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of iodoacetamide to use?

A1: The optimal concentration depends on the concentration of your protein or peptide sample. A general guideline is to use a final concentration of 10-20 mM iodoacetamide for most in-solution and in-gel digestion workflows.[4] One study found that 14 mM iodoacetamide provided the best results in terms of reaction completion and minimizing side reactions.[4] It is recommended to maintain at least a 10-fold molar excess of iodoacetamide over the concentration of cysteine residues.[2]

Q2: What is the ideal pH for the alkylation reaction with iodoacetamide?

A2: The ideal pH for cysteine alkylation with iodoacetamide is slightly alkaline, typically between 7.5 and 8.5.[2][8] This pH ensures that a significant portion of the cysteine thiol groups are deprotonated to the more reactive thiolate form, facilitating the nucleophilic attack on the iodoacetamide.[9]

Q3: How long should I incubate the alkylation reaction?

A3: For most applications, an incubation time of 30 minutes at room temperature in the dark is sufficient for complete alkylation.[4][12] Some protocols suggest up to 45 minutes.[5] It is important to protect the reaction from light as iodoacetamide is light-sensitive.[2]

Q4: Should I quench the alkylation reaction? If so, how?

A4: Yes, quenching the reaction is a crucial step to stop the activity of excess iodoacetamide and prevent further, potentially non-specific, modifications. The most common method to quench the reaction is by adding a reducing agent, such as DTT, to a final concentration of around 5 mM.[4][12]

Q5: Can I reuse a previously prepared iodoacetamide solution?

A5: No, it is strongly recommended to always prepare iodoacetamide solutions fresh immediately before use.[2][12] Iodoacetamide is unstable in aqueous solutions and is also sensitive to light, leading to hydrolysis and loss of reactivity over time.[2]

Data Presentation

Table 1: Recommended Reaction Conditions for Iodoacetamide Alkylation

ParameterIn-Solution AlkylationIn-Gel Alkylation
Iodoacetamide Conc. 10-20 mM[4]55 mM[1][5]
pH 7.5 - 8.5[2][8]~8.0 (in Ammonium Bicarbonate)[5]
Temperature Room Temperature[4]Room Temperature[5]
Incubation Time 30 minutes[4][12]30-45 minutes[1][5]
Quenching Agent 5 mM DTT[4][12]Washing with Ammonium Bicarbonate[5]

Table 2: Common Off-Target Modifications by Iodoacetamide and Their Mass Shifts

Modified ResidueMass Shift (Da)Potential for Misinterpretation
Cysteine (Carbamidomethyl)+57.02Desired Modification
Lysine (Carbamidomethyl)+57.02Can inhibit tryptic cleavage[8]
Lysine (Double Carbamidomethyl)+114.04Can be mistaken for ubiquitination (di-glycine remnant)[8]
N-terminus (Carbamidomethyl)+57.02Common side reaction[6][7]
Methionine (Carbamidomethyl)+57.02Can lead to neutral loss in MS/MS[10]
Histidine, Aspartic Acid, Glutamic Acid+57.02Less common, but possible with excess reagent[4]

Experimental Protocols

Protocol 1: In-Solution Protein Reduction and Alkylation

  • Protein Solubilization: Dissolve the protein sample in a buffer containing 6-8 M urea and 100 mM Tris-HCl or Ammonium Bicarbonate, pH 8.3.[12]

  • Reduction: Add Dithiothreitol (DTT) to a final concentration of 5 mM. Incubate at 56°C for 25-45 minutes.[12]

  • Cooling: Allow the sample to cool to room temperature.

  • Alkylation: Add freshly prepared iodoacetamide solution to a final concentration of 14 mM. Incubate for 30 minutes at room temperature in the dark.[4][12]

  • Quenching: Add DTT to a final concentration of 5 mM to quench the excess iodoacetamide. Incubate for 15 minutes at room temperature in the dark.[4][12]

  • Downstream Processing: The sample is now ready for buffer exchange, protein precipitation, or enzymatic digestion.

Protocol 2: In-Gel Protein Reduction and Alkylation

  • Excision and Destaining: Excise the protein band of interest from the SDS-PAGE gel. Destain the gel pieces using a solution of 25 mM ammonium bicarbonate in 50% acetonitrile.[5]

  • Reduction: Add 10 mM DTT in 100 mM ammonium bicarbonate to the gel pieces and incubate for 1 hour at 56°C.[5]

  • Alkylation: Remove the DTT solution and add 55 mM iodoacetamide in 100 mM ammonium bicarbonate. Incubate for 45 minutes at room temperature in the dark, with occasional vortexing.[5]

  • Washing: Remove the iodoacetamide solution and wash the gel pieces with 100 mM ammonium bicarbonate, followed by dehydration with acetonitrile.[5]

  • Drying: Dry the gel pieces in a vacuum centrifuge.

  • In-Gel Digestion: The gel pieces are now ready for in-gel digestion with a protease such as trypsin.

Mandatory Visualization

Alkylation_Workflow cluster_reduction Reduction cluster_alkylation Alkylation cluster_quenching Quenching cluster_downstream Downstream Processing Protein Protein Sample (in Urea Buffer) Add_DTT Add DTT (5 mM) Protein->Add_DTT Incubate_56C Incubate at 56°C (30 min) Add_DTT->Incubate_56C Cool_RT Cool to RT Incubate_56C->Cool_RT Add_IAA Add Iodoacetamide (14 mM, fresh) Cool_RT->Add_IAA Incubate_RT_Dark Incubate at RT (30 min, dark) Add_IAA->Incubate_RT_Dark Add_DTT_Quench Add DTT (5 mM) Incubate_RT_Dark->Add_DTT_Quench Incubate_Quench Incubate at RT (15 min, dark) Add_DTT_Quench->Incubate_Quench Ready Ready for Digestion/ Cleanup Incubate_Quench->Ready

Caption: Standard workflow for in-solution protein reduction and alkylation with iodoacetamide.

Troubleshooting_Alkylation cluster_incomplete Incomplete Alkylation cluster_offtarget Off-Target Alkylation Start Problem with Alkylation Check_pH Is pH 7.5-8.5? Start->Check_pH Check_Excess_IAA Is [IAA] too high? Start->Check_Excess_IAA Check_IAA_Conc Is [IAA] in excess? Check_pH->Check_IAA_Conc Yes Solution_Incomplete Adjust pH, [IAA], or remake IAA solution Check_pH->Solution_Incomplete No Check_IAA_Freshness Is IAA solution fresh? Check_IAA_Conc->Check_IAA_Freshness Yes Check_IAA_Conc->Solution_Incomplete No Check_IAA_Freshness->Solution_Incomplete No Check_pH_High Is pH > 8.5? Check_Excess_IAA->Check_pH_High No Solution_Offtarget Optimize [IAA], pH, time, or temp Check_Excess_IAA->Solution_Offtarget Yes Check_Time_Temp Are incubation time/ temp too high? Check_pH_High->Check_Time_Temp No Check_pH_High->Solution_Offtarget Yes Check_Time_Temp->Solution_Offtarget Yes

Caption: A logical troubleshooting guide for common iodoacetamide alkylation issues.

References

Technical Support Center: Diethylamine Nucleophilicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on how to modulate and increase the nucleophilicity of diethylamine in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is nucleophilicity and why is it important for diethylamine in my reaction?

A: Nucleophilicity refers to the ability of a substance (a nucleophile) to donate an electron pair to an electron-deficient atom (an electrophile), forming a new chemical bond. For diethylamine, the lone pair of electrons on the nitrogen atom makes it a potent nucleophile.[1] The nucleophilicity of diethylamine is a critical factor in many organic reactions, such as nucleophilic substitution (SN2) and nucleophilic aromatic substitution (SNAr), as it directly influences the reaction rate. A more nucleophilic diethylamine will react faster with an electrophile.[2]

Q2: What are the key factors that influence the nucleophilicity of diethylamine?

A: The nucleophilicity of diethylamine is primarily influenced by three main factors:

  • Basicity: Generally, there is a positive correlation between basicity and nucleophilicity; stronger bases are often stronger nucleophiles.[2] Diethylamine, being a secondary amine, is more basic and thus more nucleophilic than primary amines like ethylamine, and significantly more so than ammonia.[2]

  • Steric Hindrance: The bulkiness around the nitrogen atom can impede its ability to attack an electrophile. While diethylamine is more nucleophilic than primary amines due to electronic effects, excessive substitution (as in tertiary amines) can lead to decreased nucleophilicity due to steric hindrance.[2]

  • Solvent: The choice of solvent can have a dramatic effect on nucleophilicity. Polar aprotic solvents are known to significantly enhance the nucleophilicity of amines compared to polar protic solvents.[2]

Q3: How can I increase the nucleophilicity of diethylamine in my experimental setup?

A: The most effective and common method to increase the nucleophilicity of diethylamine is by selecting an appropriate solvent. Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and tetrahydrofuran (THF), are highly recommended. These solvents do not engage in strong hydrogen bonding with the amine, leaving the lone pair on the nitrogen more available for nucleophilic attack. In contrast, polar protic solvents like water and alcohols can form a "solvent shell" around the diethylamine through hydrogen bonding, which hinders its reactivity.[3]

Troubleshooting Guides

Problem: My reaction with diethylamine is proceeding very slowly or not at all.

Troubleshooting Steps:

  • Solvent Check: Verify the solvent being used. If you are using a polar protic solvent (e.g., water, ethanol, methanol), this is likely the primary reason for the low reactivity.

  • Solvent Exchange: Switch to a polar aprotic solvent. As the data below indicates, changing the solvent from water to a polar aprotic solvent like acetonitrile or DMF can significantly increase the nucleophilicity of diethylamine.

  • Temperature Adjustment: While solvent choice is more critical, moderately increasing the reaction temperature can also enhance the reaction rate. However, be cautious of potential side reactions at higher temperatures.

  • Concentration: Ensure that the concentrations of your reactants are appropriate. While not directly increasing nucleophilicity, higher concentrations can lead to a faster overall reaction rate.

Data Presentation

The nucleophilicity of a compound can be quantified using Mayr's Nucleophilicity Parameter (N). A higher N value indicates a stronger nucleophile. The table below summarizes the N parameter for diethylamine in various solvents, demonstrating the significant impact of the solvent on its nucleophilic strength.

SolventSolvent TypeMayr's Nucleophilicity Parameter (N) for DiethylamineReference
WaterPolar Protic14.68[4][5]
Acetonitrile (MeCN)Polar Aprotic15.10[4]
Dimethylformamide (DMF)Polar Aprotic14.90[4]
Tetrahydrofuran (THF)Polar Aprotic15.90[4]

Mandatory Visualizations

Caption: Effect of Solvent on Diethylamine's Nucleophilicity.

experimental_workflow start Start: Nucleophilic Substitution Reaction reactants Combine Aryl Halide (1.0 eq) and Diethylamine (1.1 eq) in a polar aprotic solvent (e.g., Ethanol) start->reactants base Add a suitable base (e.g., Triethylamine, 1.2 eq) reactants->base reaction_conditions Heat the reaction mixture (e.g., to reflux) base->reaction_conditions monitoring Monitor reaction progress (e.g., by TLC) reaction_conditions->monitoring workup Reaction Workup: Cool, quench with water, and extract the product monitoring->workup purification Purify the crude product (e.g., Column Chromatography) workup->purification end End: Isolated Product purification->end

Caption: General workflow for a nucleophilic substitution reaction.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with Diethylamine

This protocol is adapted for the reaction of an activated aryl halide with diethylamine.

Materials:

  • Activated aryl halide (e.g., 2-chloro-5-nitropyridine) (1.0 eq)

  • Diethylamine (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous ethanol (or another suitable polar aprotic solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure: [6]

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the activated aryl halide (1.0 eq).

  • Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.1 M.

  • Add diethylamine (1.1 eq) to the solution, followed by the addition of triethylamine (1.2 eq).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure substituted product.

Protocol 2: General Procedure for Alkylation of an Amine (SN2) with an Alkyl Halide

This protocol describes a general method for the reaction of an alkyl halide with diethylamine.

Materials:

  • Alkyl halide (1.0 eq)

  • Diethylamine (in excess to act as both nucleophile and base)

  • A polar aprotic solvent (e.g., acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

Procedure: [7][8]

  • In a round-bottom flask, dissolve the alkyl halide (1.0 eq) in a polar aprotic solvent like acetonitrile.

  • Add an excess of diethylamine (e.g., 3-5 equivalents). The excess diethylamine serves to drive the reaction to completion and to neutralize the hydrohalic acid formed during the reaction.

  • Stir the reaction mixture at room temperature. If the reaction is slow, it can be gently heated to reflux.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, the reaction mixture can be worked up by partitioning between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

  • The crude product can be purified by distillation or column chromatography.

References

Technical Support Center: Purification of Tertiary Amide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of tertiary amide compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude tertiary amide reaction mixtures?

A1: Common impurities include:

  • Unreacted starting materials: Excess carboxylic acid or secondary amine starting materials are frequent impurities.[1][2]

  • Coupling reagents and their byproducts: If coupling agents like DCC or EDC are used, byproducts such as dicyclohexylurea (DCU) can be difficult to remove.[3]

  • Side-reaction products: Depending on the reaction conditions, side-products from degradation or alternative reaction pathways may be present. For instance, in reactions involving tertiary amines, dealkylation can sometimes occur.[4][5]

  • Hydrolysis products: Tertiary amides can be susceptible to hydrolysis back to the carboxylic acid and secondary amine, especially if exposed to acidic or basic conditions during workup or purification.[6]

Q2: My tertiary amide seems to be degrading during silica gel chromatography. What could be the cause and how can I prevent it?

A2: Degradation on silica gel is a common issue for sensitive compounds, including some tertiary amides. The acidic nature of standard silica gel can catalyze the hydrolysis of the amide bond.[7][8]

To prevent this:

  • Neutralize the silica gel: Add a small amount of a basic modifier, like triethylamine (0.1-1%) or ammonia, to your eluent to neutralize the acidic sites on the silica.[8][9]

  • Use deactivated or alternative stationary phases: Consider using commercially available deactivated silica gel, or alternative stationary phases like alumina (basic), Florisil (neutral), or reversed-phase silica.[8]

  • Minimize contact time: A faster flow rate during chromatography can reduce the time your compound is in contact with the silica gel, thereby minimizing degradation.[8]

Q3: I am having difficulty removing the unreacted secondary amine from my tertiary amide product. What is the best approach?

A3: Separating a tertiary amide from a secondary amine can be challenging due to their similar polarities.

  • Acidic wash: During the workup, washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) can protonate the more basic secondary amine, causing it to move into the aqueous layer. The less basic tertiary amide will remain in the organic layer. This method is only suitable if your tertiary amide is stable to acidic conditions.

  • Solid-phase extraction: Using a resin-based scavenger for amines can be an effective method to remove the secondary amine impurity without the need for an aqueous workup.[1][2]

Q4: Recrystallization of my tertiary amide is proving difficult. How do I choose an appropriate solvent?

A4: The key to successful recrystallization is finding a solvent in which your tertiary amide is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[10][11]

  • Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at both room temperature and at their boiling points.[10][11][12]

  • Solvent Polarity: Tertiary amides are polar molecules but lack the hydrogen-bond donating ability of primary and secondary amides.[13][14] This makes them generally less soluble in highly polar, protic solvents like water and more soluble in a range of organic solvents.[13][15] Good starting points for solvent screening include ethanol, acetone, acetonitrile, ethyl acetate, and toluene, or solvent pairs like ethyl acetate/hexanes.[16][17]

Troubleshooting Guides

Issue 1: Low Recovery After Silica Gel Chromatography

Symptoms:

  • The desired tertiary amide is not eluting from the column.

  • The isolated yield is significantly lower than expected based on crude analysis (e.g., NMR).[16]

  • TLC analysis of the collected fractions shows only faint spots of the product.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Compound is too polar and sticking to the silica Gradually increase the polarity of the eluent. For very polar compounds, consider using a more polar solvent system, such as dichloromethane/methanol with a small percentage of ammonium hydroxide.[18]
Compound decomposition on silica gel Perform a TLC spot test to check for stability. If decomposition is observed, neutralize the silica with triethylamine or switch to a less acidic stationary phase like alumina or deactivated silica.[7][8][18]
Insufficient elution strength Ensure the eluent is strong enough to move the compound. If the compound is not moving from the baseline on TLC even with 100% ethyl acetate, a more polar solvent system is required.[19]
Column overloading If the sample band is broad and streaking, you may have loaded too much material. Reduce the amount of crude product loaded onto the column.
Improper sample loading Ensure the sample is dissolved in a minimal amount of solvent and loaded as a concentrated band. Dry loading onto the silica may provide better resolution.[20]
Issue 2: Product is an Oil or Fails to Crystallize

Symptoms:

  • The purified tertiary amide is obtained as a persistent oil instead of a solid.

  • The compound remains in solution even after cooling and concentrating during recrystallization attempts.[21]

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Presence of impurities Impurities can significantly depress the melting point and inhibit crystallization. Re-purify the material using another technique (e.g., chromatography) to remove impurities.
Incorrect solvent choice The compound may be too soluble in the chosen solvent even at low temperatures. Try a less polar solvent or a solvent pair.[12][17] For example, dissolve the compound in a good solvent (e.g., ethyl acetate) and slowly add a poor solvent (e.g., hexanes) until the solution becomes cloudy, then heat to clarify and cool slowly.[12]
Supersaturation The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.[12]
Low melting point of the compound Some tertiary amides are inherently low-melting solids or oils at room temperature. In this case, crystallization may not be a suitable final purification step.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography of a Tertiary Amide
  • TLC Analysis: Determine a suitable eluent system using thin-layer chromatography (TLC). The desired compound should have an Rf value of approximately 0.2-0.4 for good separation. A common starting point for tertiary amides is a mixture of hexanes and ethyl acetate.[22]

  • Column Packing:

    • Plug the bottom of a glass column with a small piece of cotton or glass wool.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column.

    • Allow the silica to settle, ensuring a level bed. Add another layer of sand on top of the silica.[22]

  • Sample Loading:

    • Dissolve the crude tertiary amide in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample solution to the top of the silica gel.

    • Alternatively, for compounds with low solubility in the eluent, pre-adsorb the crude material onto a small amount of silica gel (dry loading) and add this to the top of the column.[20]

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle pressure (e.g., with compressed air) to achieve a steady flow rate (approximately 2 inches/minute).[22]

    • If a gradient elution is required, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization of a Tertiary Amide
  • Solvent Selection: In a test tube, dissolve a small amount of the crude tertiary amide in a minimal amount of a hot solvent. A good solvent will dissolve the compound when hot but not at room temperature.[11]

  • Dissolution: Place the crude tertiary amide in an Erlenmeyer flask. Add the chosen solvent portion-wise and heat the mixture with swirling until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.[12]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[12]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Data Presentation

Table 1: Comparison of Purification Methods for a Hypothetical Tertiary Amide

Purification MethodStarting Purity (by NMR)Final Purity (by NMR)Yield (%)Key Considerations
Silica Gel Chromatography 85%>98%75%Potential for degradation on acidic silica; requires solvent removal.
Recrystallization 85%>99%60%Highly dependent on finding a suitable solvent; can be very effective for removing small amounts of impurities.
Acid-Base Extraction 85%95%85%Effective for removing basic or acidic impurities; product must be stable to the pH conditions.

Note: The values in this table are representative and can vary significantly depending on the specific tertiary amide and impurities present.

Visualizations

Troubleshooting_Chromatography_Low_Yield start Low Yield After Silica Gel Chromatography check_stability Is the compound stable on silica? (TLC spot test) start->check_stability check_polarity Is the compound very polar? (Rf < 0.1 in polar solvent) check_stability->check_polarity Yes a1 Decomposition on silica is likely. Use neutralized silica (add Et3N) or an alternative stationary phase (Alumina, Reversed-Phase). check_stability->a1 No check_loading Was the column overloaded? check_polarity->check_loading No a2 Increase eluent polarity. Consider a stronger solvent system (e.g., DCM/MeOH + NH4OH). check_polarity->a2 Yes a3 Reduce the amount of crude material loaded. check_loading->a3 Yes a4 Consider other issues: - Incomplete elution - Improper sample loading (try dry loading). check_loading->a4 No

Caption: Troubleshooting workflow for low yield in tertiary amide purification by silica gel chromatography.

Purification_Strategy_Selection start Crude Tertiary Amide impurity_type What is the major impurity? start->impurity_type a1 Perform Acid-Base Extraction impurity_type->a1 Unreacted Acid/ Base a2 a2 impurity_type->a2 Neutral Byproducts/ Similar Polarity product_state Is the crude product a solid? a3 Attempt Recrystallization product_state->a3 Yes a4 Use Column Chromatography product_state->a4 No (Oil) a1->product_state Further purification needed a2->product_state a3->a4 Fails success success a3->success Pure Solid success2 success2 a4->success2 Pure Product

Caption: Decision tree for selecting a primary purification strategy for tertiary amides.

References

Technical Support Center: Resolving Peak Tailing for N,N-Diethylsalicylamide in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving peak tailing issues in the HPLC analysis of N,N-Diethylsalicylamide. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on achieving optimal chromatographic performance. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, supplemented with detailed experimental protocols and data to support your method development and optimization efforts.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for this compound in reverse-phase HPLC?

A1: The most prevalent cause of peak tailing for this compound, a basic compound, is secondary interactions with residual silanol groups on the surface of silica-based stationary phases.[1][2] These silanol groups (Si-OH) can be deprotonated at mobile phase pH values above approximately 3, creating negatively charged sites (SiO-) that electrostatically interact with the protonated form of this compound.[1][3] This secondary retention mechanism leads to a portion of the analyte molecules being more strongly retained, resulting in a tailing peak shape.[1]

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound. Operating at a low pH (typically 2-3) ensures that the residual silanol groups on the silica stationary phase are fully protonated (Si-OH), minimizing their ability to interact with the basic analyte.[1][4] Conversely, at a higher pH, the silanol groups become ionized, leading to the secondary interactions that cause peak tailing. It is generally recommended to work at a pH that is at least 2 units away from the analyte's pKa to ensure a single ionic form is present.[5]

Q3: Can mobile phase additives help to reduce peak tailing for this compound?

A3: Yes, mobile phase additives, particularly competing bases like triethylamine (TEA), can be very effective in reducing peak tailing for basic compounds.[6][7] TEA is a small basic molecule that preferentially interacts with the active silanol sites on the stationary phase, effectively "masking" them from the analyte.[6] This minimizes the secondary interactions and leads to more symmetrical peaks. However, it is important to note that prolonged use of amine additives can sometimes lead to a shorter column lifetime.[8]

Q4: What role does the HPLC column itself play in preventing peak tailing?

A4: The choice of HPLC column is crucial. Modern columns that are "end-capped" are designed to minimize the number of free silanol groups.[1] End-capping is a process where the residual silanol groups are chemically bonded with a small, inert compound, making them unavailable for secondary interactions. Using a high-purity silica column with dense bonding and effective end-capping will significantly improve the peak shape for basic compounds like this compound.[9]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving peak tailing issues with this compound.

Problem: Significant peak tailing is observed for the this compound peak.

Below is a troubleshooting workflow to address this issue, starting with the most likely solutions.

Troubleshooting_Workflow start Peak Tailing Observed check_ph Is Mobile Phase pH < 3.5? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5 - 3.0 check_ph->adjust_ph No check_column Is an End-Capped Column in Use? check_ph->check_column Yes resolved Peak Tailing Resolved adjust_ph->resolved use_endcapped Switch to a High-Purity, End-Capped C18 Column check_column->use_endcapped No add_tea Add a Competing Base (e.g., Triethylamine) to the Mobile Phase check_column->add_tea Yes use_endcapped->resolved check_concentration Is the Sample Concentration Too High? add_tea->check_concentration add_tea->resolved dilute_sample Dilute the Sample and Re-inject check_concentration->dilute_sample Yes check_system Check for Extra-Column Volume and Connections check_concentration->check_system No dilute_sample->resolved optimize_system Use Shorter, Narrower Tubing and Ensure Proper Connections check_system->optimize_system optimize_system->resolved

Caption: A logical workflow for troubleshooting peak tailing of this compound.

Data Presentation: Impact of Mobile Phase pH and Triethylamine on Peak Tailing

The following tables summarize the expected quantitative effects of adjusting mobile phase pH and adding triethylamine on the peak shape of a typical basic aromatic amide compound, similar in behavior to this compound. The USP Tailing Factor is used as a measure of peak asymmetry, where a value of 1.0 indicates a perfectly symmetrical peak, and values greater than 1.2 are generally considered to be tailing.[4][10]

Table 1: Effect of Mobile Phase pH on USP Tailing Factor

Mobile Phase pHUSP Tailing Factor (Tf)Peak Shape Description
7.02.35Severe Tailing[1]
5.01.80Significant Tailing
3.01.33Minor Tailing[1]
2.51.10Symmetrical

Note: Data is illustrative and based on the analysis of a similar basic drug compound.[1]

Table 2: Effect of Triethylamine (TEA) Concentration on USP Tailing Factor (at pH 7.0)

TEA Concentration in Mobile PhaseUSP Tailing Factor (Tf)Peak Shape Description
0% (v/v)2.35Severe Tailing[1]
0.05% (v/v)1.50Moderate Tailing
0.1% (v/v)1.20Acceptable Symmetry[4]
0.2% (v/v)1.05Symmetrical[7]

Note: Data is illustrative and based on typical improvements observed for basic compounds.[1][7]

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of a Basic Benzamide

This protocol is based on a validated method for a structurally similar benzamide compound and serves as an excellent starting point for the analysis of this compound.[11]

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18, 5 µm, 4.6 x 150 mm (a high-purity, end-capped column is recommended).

    • Mobile Phase: Acetonitrile:Water:Phosphoric Acid (60:40:0.1, v/v/v). The phosphoric acid adjusts the pH to the acidic range.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detector: UV-Vis Diode Array Detector (DAD).

    • Detection Wavelength: 254 nm.

  • Procedure:

    • Mobile Phase Preparation: Carefully measure and combine the acetonitrile, water, and phosphoric acid. Mix thoroughly and degas the solution using sonication or an online degasser.

    • Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. From the stock solution, prepare a series of calibration standards by serial dilution.

    • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

    • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standards and samples for analysis.

Protocol 2: Mobile Phase Modification with Triethylamine (TEA)

This protocol describes how to incorporate TEA into the mobile phase to improve the peak shape of basic compounds.

  • Reagents:

    • HPLC-grade water

    • HPLC-grade organic modifier (e.g., acetonitrile or methanol)

    • Triethylamine (TEA), HPLC grade

  • Procedure:

    • Prepare the aqueous component of the mobile phase.

    • Add the desired amount of TEA to the aqueous component. A typical starting concentration is 0.1% (v/v).

    • Adjust the pH of the aqueous component to the desired value using an appropriate acid (e.g., phosphoric acid or formic acid).

    • Combine the modified aqueous phase with the organic modifier in the desired ratio.

    • Mix thoroughly and degas the final mobile phase before use.

Visualization of Key Concepts

The following diagrams illustrate the underlying chemical interactions and the logical workflow for addressing peak tailing.

Chemical_Interactions cluster_high_ph High pH (e.g., > 4) cluster_low_ph Low pH (e.g., < 3) silanol_ionized Ionized Silanol (SiO⁻) interaction Secondary Interaction (Peak Tailing) silanol_ionized->interaction Attracts analyte_protonated Protonated Analyte (Analyte-NH⁺) analyte_protonated->interaction silanol_protonated Protonated Silanol (Si-OH) no_interaction No Significant Secondary Interaction (Symmetrical Peak) silanol_protonated->no_interaction No Attraction analyte_protonated2 Protonated Analyte (Analyte-NH⁺) analyte_protonated2->no_interaction

Caption: The effect of mobile phase pH on silanol interactions and peak shape.

References

Technical Support Center: Managing Thermal Stability of N,N-Diethylsalicylamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N-Diethylsalicylamide. This resource is designed to assist researchers, scientists, and drug development professionals in effectively managing the thermal stability of this compound during experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound to ensure its thermal stability?

A1: this compound should be stored in a cool, dry, and dark place, away from direct sunlight and heat sources.[1] It is recommended to keep the compound in a tightly sealed container to prevent exposure to moisture and atmospheric contaminants.[1] For long-term storage, maintaining a consistent room temperature is advised. Avoid subjecting the compound to frequent temperature fluctuations.

Q2: What is the melting point of this compound, and what does it indicate about its thermal stability?

A2: The reported melting point of this compound is in the range of 93-97 °C. The melting point is a physical property that indicates the temperature at which the solid form transitions into a liquid. While it is not a direct measure of decomposition, stability issues can arise as the compound approaches its melting point. It is crucial to monitor for any signs of degradation, such as color change or the appearance of impurities, when heating the compound near this temperature.

Q3: Are there any known thermal decomposition products of this compound?

Q4: How can I assess the thermal stability of my this compound sample?

A4: The most effective way to assess thermal stability is by using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4] TGA measures the change in mass of a sample as a function of temperature, identifying the onset of decomposition.[5] DSC detects heat flow associated with thermal transitions, such as melting and decomposition.[4]

Q5: What are the initial signs of thermal degradation of this compound during an experiment?

A5: Visual inspection can often provide the first clues of thermal degradation. These signs may include:

  • A change in color (e.g., yellowing or browning).

  • The appearance of new or unexpected peaks in analytical chromatograms (e.g., HPLC).

  • A change in the physical state of the material at temperatures below its expected melting point.

  • The evolution of fumes or a noticeable odor.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving the heating of this compound.

Issue 1: Unexpected Peak Formation in HPLC Analysis After Heating
  • Problem: After heating a solution of this compound, new peaks appear in the HPLC chromatogram, indicating the formation of impurities.

  • Possible Cause: The heating process has induced thermal degradation of the this compound.

  • Troubleshooting Steps:

    • Lower the Temperature: If the experimental protocol allows, reduce the heating temperature.

    • Reduce Heating Time: Minimize the duration the sample is exposed to elevated temperatures.

    • Inert Atmosphere: Conduct the heating step under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

    • pH Adjustment: The stability of the compound in solution can be pH-dependent. Investigate the effect of pH on thermal stability if applicable to your experiment.

    • Forced Degradation Study: To understand the degradation profile, consider performing a forced degradation study under controlled thermal stress to identify the degradation products.

Issue 2: Inconsistent Results in Thermal Analysis (TGA/DSC)
  • Problem: TGA or DSC results for this compound are not reproducible.

  • Possible Cause: This could be due to variations in sample preparation, instrument calibration, or experimental parameters.

  • Troubleshooting Steps:

    • Sample Homogeneity: Ensure the sample is homogeneous before analysis.

    • Consistent Sample Mass: Use a consistent sample mass for each analysis.

    • Instrument Calibration: Regularly calibrate the TGA and DSC instruments according to the manufacturer's guidelines.

    • Controlled Atmosphere: Maintain a consistent and controlled purge gas (e.g., nitrogen) flow rate.

    • Heating Rate: Use the same heating rate for all comparable experiments, as this can influence the onset temperature of thermal events.

Issue 3: Discoloration of this compound Solid Upon Storage
  • Problem: The solid this compound has developed a yellowish or brownish tint over time.

  • Possible Cause: This is likely due to slow degradation caused by improper storage conditions, such as exposure to light, heat, or air.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored in a cool, dark, and dry place in a tightly sealed container.

    • Purity Check: Analyze the discolored material using a suitable analytical technique (e.g., HPLC, melting point determination) to assess its purity before use.

    • Purification: If the purity is compromised, consider recrystallization to purify the compound.

    • Future Prevention: For new batches, strictly adhere to the recommended storage conditions.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
Melting Point 93-97 °C
Appearance White to off-white crystalline powder
Storage Store in a cool, dry, dark place

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) of this compound
  • Objective: To determine the onset of thermal decomposition of this compound.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Procedure:

    • Accurately weigh 5-10 mg of this compound into a clean TGA pan (typically aluminum or platinum).

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

    • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 500 °C) at a constant heating rate of 10 °C/min.

    • Record the mass loss as a function of temperature.

    • The onset of decomposition is determined from the temperature at which significant mass loss begins.

Protocol 2: Differential Scanning Calorimetry (DSC) of this compound
  • Objective: To determine the melting point and observe any thermal events such as decomposition.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Procedure:

    • Accurately weigh 2-5 mg of this compound into a clean DSC pan (typically aluminum).

    • Hermetically seal the pan.

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above its melting point (e.g., 200 °C) at a constant heating rate of 10 °C/min.

    • Record the heat flow as a function of temperature.

    • The melting point is determined as the peak temperature of the melting endotherm. Any exothermic events following the melt may indicate decomposition.

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Thermal Analysis cluster_results Data Interpretation Sample This compound Sample Weighing Accurate Weighing Sample->Weighing TGA TGA Instrument Weighing->TGA 5-10 mg DSC DSC Instrument Weighing->DSC 2-5 mg TGA_Data Mass Loss vs. Temp TGA->TGA_Data Generate DSC_Data Heat Flow vs. Temp DSC->DSC_Data Generate Stability_Assessment Thermal Stability Profile TGA_Data->Stability_Assessment DSC_Data->Stability_Assessment

Caption: Workflow for Thermal Analysis of this compound.

Caption: Troubleshooting Logic for Thermal Stability Issues.

References

Validation & Comparative

A Comparative Analysis of N,N-Diethylsalicylamide and Other Salicylamides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of N,N-Diethylsalicylamide and other notable salicylamides, supported by available experimental data. This document aims to serve as a valuable resource for understanding the therapeutic potential and mechanistic underpinnings of this versatile class of compounds.

Salicylamides, derivatives of salicylic acid, have long been a cornerstone in medicinal chemistry, demonstrating a broad spectrum of biological activities. While the parent compound, salicylamide, is known for its analgesic and antipyretic properties, structural modifications have led to the development of derivatives with enhanced and diverse pharmacological profiles.[1][2] This guide focuses on a comparative analysis of this compound against other key salicylamides, summarizing their performance across various therapeutic areas and providing detailed experimental methodologies for their evaluation.

Comparative Biological Activities

The therapeutic potential of salicylamides extends across anti-inflammatory, analgesic, antiviral, and anticancer applications. The substitution on the amide nitrogen significantly influences the biological activity of the salicylamide scaffold.

Anti-inflammatory and Analgesic Activity

Salicylamides primarily exert their anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis.[3] Some derivatives have been shown to be more effective than the parent salicylamide.[4]

Table 1: Comparative Anti-inflammatory and Analgesic Activities of Salicylamides

Compound/DerivativeTest ModelEfficacy (ED50 or % Inhibition)Reference
This compound Data Not AvailableData Not Available
SalicylamideWrithing Test (mice)ED50: >100 mg/kg[3]
Salicylamide Derivatives (general)Carrageenan-induced paw edema (rats)Some derivatives more effective than salicylamide[2][4]
SalicytamideWrithing Test (mice)ED50 = 4.95 mg/kg[5]
Tricyclic Antidepressants (for comparison)Mouse Writhing AssayAmitriptyline ED50: 1.2 mg/kg[6]
Antiviral Activity

Several salicylamide derivatives, notably niclosamide and nitazoxanide, have demonstrated potent broad-spectrum antiviral activity against a range of RNA and DNA viruses.[7][8] Their mechanisms of action are multifaceted, involving the inhibition of viral replication and modulation of host cellular pathways.[8][9]

Table 2: Comparative Antiviral Activities of Salicylamides

Compound/DerivativeVirusCell LineIC50 (µM)Reference
This compound Data Not AvailableData Not AvailableData Not Available
NiclosamideSARS-CoV-2Vero E6~1.0[8]
NiclosamideZika Virus (ZIKV)Vero0.48 - 1.02[8]
NitazoxanideInfluenza A virusMDCK~1.0[8]
NitazoxanideHepatitis C Virus (HCV)Huh-7~0.1[8]
Salicylamide Derivatives (Compound 50)Hepatitis B Virus (HBV)HepAD380.52[10]
Salicylamide Derivatives (Compound 56)Hepatitis B Virus (HBV)HepAD380.47[10]
Anticancer Activity

The anticancer properties of salicylamides are an emerging area of research. Derivatives like niclosamide have been shown to inhibit critical signaling pathways in cancer cells, such as the STAT3, mTORC1, and NF-κB pathways.[11]

Table 3: Comparative Anticancer Activities of Salicylamides

Compound/DerivativeCell LineIC50 (µM)Reference
This compound Data Not AvailableData Not Available
NiclosamideBreast Cancer (MDA-MB-231)~1.0[11]
NiclosamideProstate Cancer (PC-3)~2.0[11]
Salicylanilide DerivativesVarious Cancer Cell LinesVaries[11]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of salicylamides stem from their ability to modulate multiple cellular signaling pathways.

Cyclooxygenase (COX) Inhibition

The primary mechanism for the anti-inflammatory and analgesic effects of many salicylamides is the inhibition of COX-1 and COX-2 enzymes, which blocks the synthesis of prostaglandins.[3]

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Salicylamides Salicylamides (e.g., this compound) Salicylamides->COX Inhibition STAT3_Signaling_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (dimerization) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Gene_Expression Target Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Salicylamides Salicylamides (e.g., Niclosamide) Salicylamides->STAT3 Inhibition HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis Sample Biological Sample (Serum, Urine) Protein_Precipitation Protein Precipitation (e.g., with Ethanol) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Injection Injection onto C18 Column Supernatant_Collection->Injection Detection UV Detection (e.g., 235 nm) Injection->Detection Mobile_Phase Mobile Phase (e.g., Acetonitrile:Buffer) Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis

References

A Comparative Guide to Validating the Purity of Synthesized N,N-Diethylsalicylamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of a synthesized active pharmaceutical ingredient (API) or intermediate like N,N-Diethylsalicylamide is a critical step. The presence of impurities, even in trace amounts, can significantly impact the compound's efficacy, safety, and stability. This guide provides a comparative analysis of common analytical techniques used to validate the purity of this compound, complete with experimental protocols and performance data to aid in method selection and implementation.

Comparison of Analytical Methods for Purity Determination

The choice of analytical technique for purity validation depends on several factors, including the desired level of accuracy, the nature of potential impurities, and the available instrumentation.[1] A multi-pronged approach, combining both chromatographic and spectroscopic methods, is often the most robust strategy.

Table 1: Performance Comparison of Key Purity Validation Methods

Parameter Melting Point Analysis High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Use Preliminary purity check; Identity confirmationQuantification of purity and impuritiesSeparation and identification of volatile impuritiesStructural confirmation; Quantification of purity (qNMR)
Typical Accuracy (% Recovery) N/A89 - 100%[2]Typically within 80 - 120%[2]>99% (qNMR with internal standard)
Typical Precision (%RSD) N/A< 5%[2]< 15%[2]< 1% (qNMR)
Limit of Detection (LOD) Detects >1-2% impurity0.02% (for impurities)[2]Analyte dependent (µg/L range)[2]~0.1% (depends on impurity structure)
Key Advantages Fast, simple, inexpensive.[3]High resolution, accuracy, and precision for non-volatile compounds.[4]High sensitivity and specificity; excellent for volatile/semi-volatile compounds.[4]Provides definitive structural information; qNMR is a primary method for purity assignment.[1]
Key Limitations Insensitive to small amounts of impurities; not quantitative.Requires soluble sample; may require method development.May require derivatization for polar compounds like this compound.Lower sensitivity than chromatographic methods; higher equipment cost.[1]

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and reliable purity validation. Below are methodologies for the key analytical techniques.

Melting Point Determination

This technique is a fundamental and rapid method to assess the purity of a crystalline solid.[3] A pure compound typically has a sharp melting point range (0.5-1.0°C), whereas impurities will depress and broaden this range. The literature melting point for this compound is 93-97 °C.[5]

Protocol:

  • Sample Preparation: Ensure the synthesized this compound sample is completely dry and finely powdered.[3]

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of about 2-3 mm.[6][7]

  • Measurement:

    • Place the capillary tube in a melting point apparatus.

    • Heat the sample rapidly to about 10-15°C below the expected melting point (approx. 80°C).

    • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). This is the melting point range.

  • Analysis: Compare the observed melting point range to the literature value. A sharp range close to 93-97°C indicates high purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying each component in a mixture, making it ideal for determining the purity of this compound.[4]

Protocol (General Reversed-Phase Method):

  • Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for aromatic amides is a gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity checks.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the same solvent to a concentration similar to the primary standard.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Gradient elution, for example: 0-20 min, 30% to 90% acetonitrile in water; 20-25 min, hold at 90% acetonitrile; 25-30 min, return to 30% acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the analyte has strong absorbance (e.g., determined by UV scan, likely around 280-300 nm for a salicylamide derivative).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Run the standards and the sample.

    • Calculate the purity of the synthesized sample using the area percent method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for identifying volatile impurities. Due to the polar hydroxyl (-OH) and amide groups in this compound, derivatization is often necessary to increase volatility and improve chromatographic performance.[8]

Protocol (with Silylation):

  • Derivatization Reagent: Use a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • Sample Preparation:

    • Accurately weigh about 1-2 mg of the synthesized sample into a reaction vial.

    • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 100 µL of the silylating reagent.

    • Seal the vial and heat at 60-80°C for 30-60 minutes to ensure complete derivatization.

  • GC-MS Conditions:

    • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector: Split/splitless injector, typically at 250°C.

    • Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5-10 minutes.

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.

  • Data Analysis:

    • Identify the main peak corresponding to the derivatized this compound.

    • Identify impurity peaks by comparing their mass spectra to library databases (e.g., NIST).

    • Purity can be estimated using the area percent method, but response factors may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure and can be used for highly accurate purity determination (quantitative NMR or qNMR) when an internal standard is used.[1]

Protocol (¹H NMR):

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized this compound.

    • For qNMR, accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with peaks that do not overlap with the analyte signals.

    • Dissolve the sample (and standard, if used) in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) time (e.g., 5 times the longest T1) for accurate integration in qNMR.

  • Data Analysis:

    • Structural Confirmation: Verify that the chemical shifts, splitting patterns, and integrations of the proton signals match the expected structure of this compound.

    • Impurity Detection: Look for any unexpected signals. The integration of these signals relative to the product signals gives a molar ratio of impurity to product.

    • Purity Calculation (qNMR): Calculate the purity using the following formula:

      • Purity (%) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (W_std / W_sample) x P_std

      • Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, W = Weight, P = Purity of the standard.

Workflow for Purity Validation

A logical workflow ensures that simpler, faster methods are used for initial screening before employing more complex and resource-intensive techniques for final validation.

Purity_Validation_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Analysis & Structural Confirmation cluster_2 Phase 3: Impurity Identification (If Needed) cluster_3 Final Validation synthesis Synthesized this compound tlc Thin Layer Chromatography (TLC) synthesis->tlc Check for starting materials/ major byproducts mp Melting Point Analysis synthesis->mp Assess preliminary purity/ confirm identity pass_screening Passes Initial Screening? tlc->pass_screening mp->pass_screening hplc HPLC-UV (Purity Assay) impurity_detected Impurities > Threshold? hplc->impurity_detected nmr NMR Spectroscopy (¹H, ¹³C) final_report Certificate of Analysis (CoA) nmr->final_report pass_screening->hplc Yes pass_screening->nmr Yes gcms GC-MS or LC-MS gcms->final_report impurity_detected->gcms Yes impurity_detected->final_report No end End final_report->end start Start start->synthesis

Caption: Workflow for the purity validation of synthesized compounds.

References

Comparative Analysis of N,N-Diethylsalicylamide Cross-Reactivity: A Predictive Assessment

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the potential off-target interactions of N,N-Diethylsalicylamide is crucial for its development as a safe and effective therapeutic agent. In the absence of direct, extensive cross-reactivity studies on this compound, this guide provides a comparative analysis based on the known biological activities of its parent compound, salicylamide, and other structurally related salicylamide derivatives. This approach allows for an informed, predictive assessment of potential cross-reactivity to guide future experimental investigations.

This compound is a synthetic derivative of salicylamide, a compound with known analgesic and antipyretic properties. The addition of the N,N-diethyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent molecule, including its binding affinity and selectivity for various biological targets. Understanding these potential off-target interactions is a critical step in preclinical drug development to mitigate the risk of adverse effects.

Inferred Cross-Reactivity Profile of this compound

Based on the known targets of salicylamide and the observed activities of other N-substituted salicylamide derivatives, a potential cross-reactivity profile for this compound can be inferred. The primary target of salicylamide is Cyclooxygenase (COX), and it is anticipated that this compound may retain some affinity for these enzymes. Furthermore, studies on other salicylamide derivatives suggest potential interactions with a range of other receptors and enzymes.

Table 1: Predicted Cross-Reactivity Profile of this compound Based on Structurally Related Compounds

Target ClassSpecific TargetKnown Interacting Compound(s)Potential for this compound Interaction
Enzymes Cyclooxygenase-1 (COX-1)SalicylamideHigh
Cyclooxygenase-2 (COX-2)SalicylamideHigh
Receptors Serotonin Receptor (5-HT)Arylpiperazine derivatives of salicylamideModerate
Dopamine Receptor (D2)Arylpiperazine derivatives of salicylamideModerate

Comparative Analysis with Alternative Compounds

To provide a context for the potential cross-reactivity of this compound, it is useful to compare its structural features with those of its parent compound, salicylamide, and other relevant derivatives that have been subjected to more extensive biological profiling.

Table 2: Comparison of Salicylamide and its Derivatives

CompoundStructureKey Known ActivitiesNotes on Potential Cross-Reactivity
Salicylamide2-hydroxybenzamideAnalgesic, antipyretic (COX inhibitor)The foundational structure for assessing cross-reactivity.
This compound 2-hydroxy-N,N-diethylbenzamide Largely uncharacterized The diethyl substitution may alter binding pocket interactions compared to salicylamide.
JJGW07 (Arylpiperazine derivative)Complex arylpiperazine substituted salicylamideAffinity for 5-HT1A, 5-HT2A, 5-HT7, and D2 receptors[1]Demonstrates that modifications to the amide group can introduce significant new receptor interactions.

Experimental Protocols for Assessing Cross-Reactivity

To definitively determine the cross-reactivity profile of this compound, a series of in vitro assays should be conducted. The following are standard experimental protocols that can be employed.

Receptor Binding Assays

This method is used to determine the affinity of a compound for a specific receptor. A common approach is a competitive binding assay.

  • Principle: The test compound (this compound) competes with a known radiolabeled ligand for binding to the target receptor. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.

  • Protocol Outline:

    • Prepare cell membranes or purified receptors expressing the target of interest.

    • Incubate the receptor preparation with a fixed concentration of a high-affinity radioligand.

    • Add increasing concentrations of the unlabeled test compound (this compound).

    • After incubation, separate the bound and free radioligand using filtration.

    • Quantify the amount of bound radioactivity using a scintillation counter.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

Enzyme Inhibition Assays

These assays are used to measure the ability of a compound to inhibit the activity of a specific enzyme.

  • Principle: The rate of an enzyme-catalyzed reaction is measured in the presence and absence of the test compound. A decrease in the reaction rate indicates inhibition.

  • Protocol Outline:

    • Prepare a solution of the purified enzyme and its specific substrate.

    • Add varying concentrations of the test compound (this compound) to the reaction mixture.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

    • Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Visualizing Experimental Workflows

To facilitate the understanding of the proposed experimental approaches, the following diagrams illustrate the workflows for receptor binding and enzyme inhibition assays.

ReceptorBindingAssay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor Receptor Preparation Incubate Incubate Receptor, Radioligand & Test Compound Receptor->Incubate Radioligand Radiolabeled Ligand Radioligand->Incubate TestCompound This compound TestCompound->Incubate Filter Filtration to Separate Bound and Free Ligand Incubate->Filter Quantify Quantify Radioactivity Filter->Quantify Calculate Calculate IC50 Quantify->Calculate

Caption: Workflow for a competitive receptor binding assay.

EnzymeInhibitionAssay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Enzyme Enzyme Solution Mix Mix Enzyme and Test Compound Enzyme->Mix Substrate Substrate Solution Initiate Initiate Reaction with Substrate Substrate->Initiate TestCompound This compound TestCompound->Mix Mix->Initiate Monitor Monitor Reaction Rate Initiate->Monitor Calculate Calculate IC50 Monitor->Calculate

Caption: Workflow for an enzyme inhibition assay.

Conclusion and Future Directions

While a definitive cross-reactivity profile for this compound is not currently available in the public domain, this comparative guide, based on its structural similarity to salicylamide and other derivatives, provides a valuable starting point for targeted experimental investigation. The provided experimental protocols and workflows offer a clear roadmap for researchers to systematically evaluate the off-target interactions of this compound. Such studies are indispensable for building a comprehensive safety profile and advancing its potential therapeutic applications. It is strongly recommended that broad-panel receptor and enzyme screening be conducted to unmask any unforeseen interactions and to ensure the selectivity of this compound.

References

Efficacy Analysis: A Comparative Guide to Niclosamide and N,N-Diethylsalicylamide

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison between the therapeutic efficacy of Niclosamide and N,N-Diethylsalicylamide is not currently feasible due to a significant disparity in available research. While Niclosamide is a well-documented compound with extensive experimental data on its therapeutic activities, this compound is primarily cataloged as a research chemical with no substantive body of literature on its biological or pharmacological efficacy.

This guide will therefore focus on providing a comprehensive overview of the established efficacy of Niclosamide, supported by experimental data and detailed protocols, to serve as a valuable resource for researchers, scientists, and drug development professionals.

A Guide to the Efficacy of Niclosamide

Niclosamide is an FDA-approved anthelmintic drug that has been used for decades to treat tapeworm infestations.[1] In recent years, extensive research has focused on repurposing niclosamide for a variety of other therapeutic applications, including as an anticancer, antiviral, and antibacterial agent.[2][3] Its multifaceted mechanism of action makes it a compound of significant interest in drug development.

Mechanism of Action

Niclosamide's therapeutic effects stem from its ability to modulate multiple key cellular pathways.

  • Anticancer Activity: The anticancer properties of niclosamide are attributed to its ability to interfere with several critical signaling pathways essential for tumor growth and survival. These include the Wnt/β-catenin, mTOR, NF-κB, and notably, the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways.[2][4] Niclosamide has been shown to potently inhibit the activation of STAT3 by blocking its phosphorylation at tyrosine 705, which is a crucial step for its dimerization, nuclear translocation, and transcriptional activity.[5][6][7] By inhibiting STAT3, niclosamide can suppress the expression of downstream target genes involved in cell proliferation and survival, leading to cell cycle arrest and apoptosis in cancer cells.[4][6] Additionally, as a mitochondrial uncoupler, it disrupts cellular energy metabolism by uncoupling oxidative phosphorylation, which can preferentially impact cancer cells with high metabolic rates.[5]

  • Antiviral Activity: Niclosamide has demonstrated broad-spectrum antiviral activity against a range of viruses, including SARS-CoV, MERS-CoV, and SARS-CoV-2.[8][9] Its antiviral mechanisms are host-directed and multifactorial. It has been shown to inhibit viral entry by neutralizing the pH of endosomes, a process required for the membrane fusion of many viruses.[10] Against SARS-CoV-2, niclosamide has also been found to block viral replication by promoting cellular autophagy and to disrupt the formation of syncytia (virus-induced cell fusion) by inhibiting the host cell scramblase TMEM16F.[3][11] This host-targeted mechanism makes its efficacy less susceptible to viral mutations.[11]

Data Presentation: Quantitative Efficacy of Niclosamide

The following tables summarize the in vitro efficacy of niclosamide against various cancer cell lines and viruses from published experimental studies.

Table 1: Anticancer Activity of Niclosamide (IC₅₀ Values)

Cancer Type Cell Line IC₅₀ (µM) Reference
Prostate Cancer Du145 0.7 [12]
Breast Cancer MCF-7 ~1.5 (Approx. from graph) [8]
Small Cell Lung Cancer SCLC CTC lines 0.1 - 0.5 [1]

| Acute Myeloid Leukemia | HL-60 | < 1.0 (Effective conc.) |[3] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that induces a response halfway between the baseline and maximum.

Table 2: Antiviral Activity of Niclosamide against Coronaviruses

Virus Cell Line EC₅₀ (µM) CC₅₀ (µM) Selectivity Index (SI) Reference
SARS-CoV-2 (WA1) VeroE6 0.564 1.05 1.86 [13]
SARS-CoV-2 (WA1) H1437 0.261 0.438 1.67 [13]
SARS-CoV-2 (Wuhan D614) VeroE6-TMPRSS2 0.13 >10 >76.9 [14]
SARS-CoV Vero E6 < 0.1 Not Reported Not Reported [9]

| MERS-CoV | Vero E6 | 0.016 | Not Reported | Not Reported |[15] |

EC₅₀ (Half-maximal effective concentration) refers to the concentration of a drug that provides 50% of the maximal response. CC₅₀ (Half-maximal cytotoxic concentration) is the concentration at which the drug kills 50% of the cells. The Selectivity Index (SI = CC₅₀/EC₅₀) is a measure of the drug's therapeutic window.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to determine the efficacy of niclosamide.

1. Cell Viability and Cytotoxicity (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is commonly used to determine the IC₅₀ values of compounds.

  • Objective: To quantify the viability of cancer cells after treatment with niclosamide.

  • Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The concentration of the formazan, which is proportional to the number of viable cells, is measured spectrophotometrically after solubilization.[5]

  • Methodology:

    • Cell Seeding: Seed cells (e.g., Du145 prostate cancer cells) into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[7]

    • Compound Treatment: Prepare serial dilutions of niclosamide in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of niclosamide (e.g., 0.1–10 µM).[3] Include vehicle-only (e.g., DMSO) controls.

    • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[3][7]

    • MTT Addition: Following incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[5]

    • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.[2]

    • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[6][7] Mix gently on an orbital shaker for 15 minutes.[5]

    • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of >650 nm can be used to subtract background absorbance.[5]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log concentration of niclosamide to determine the IC₅₀ value using non-linear regression analysis.

2. STAT3 Signaling Pathway Inhibition (Western Blot Analysis)

This protocol describes the use of Western blotting to detect the phosphorylation status of STAT3, providing direct evidence of niclosamide's inhibitory effect on the pathway.

  • Objective: To determine if niclosamide inhibits the phosphorylation of STAT3 at Tyrosine 705 (Tyr705).

  • Principle: Western blotting uses antibodies to detect specific proteins in a sample. By using an antibody specific to phosphorylated STAT3 (p-STAT3), one can quantify the level of STAT3 activation. A reduction in the p-STAT3 signal in niclosamide-treated cells compared to control cells indicates inhibition.

  • Methodology:

    • Cell Culture and Treatment: Culture cancer cells with constitutively active STAT3 (e.g., Du145) and treat them with varying concentrations of niclosamide for a specified time (e.g., 24 hours).[12]

    • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total cellular proteins.

    • Protein Quantification: Determine the protein concentration of each lysate using a standard method, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.

    • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705). As a loading control, also probe for total STAT3 and a housekeeping protein like β-actin.

    • Secondary Antibody and Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the resulting signal.

    • Analysis: Quantify the band intensities. A decrease in the ratio of p-STAT3 to total STAT3 in niclosamide-treated samples compared to the control indicates inhibition of the STAT3 pathway.[12][16]

Mandatory Visualizations

Diagram 1: Niclosamide Inhibition of the STAT3 Signaling Pathway

STAT3_Pathway cluster_nucleus Nuclear Events Cytokine Cytokine / Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive STAT3_active p-STAT3 (Active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates to DNA DNA STAT3_dimer->DNA Binds to Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Initiates Niclosamide Niclosamide Niclosamide->Block

Caption: Niclosamide inhibits the STAT3 pathway by blocking STAT3 phosphorylation.

Diagram 2: Experimental Workflow for MTT Cell Viability Assay

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (24 hours) A->B C 3. Treat Cells with Niclosamide B->C D 4. Incubate (e.g., 48 hours) C->D E 5. Add MTT Reagent to each well D->E F 6. Incubate (2-4 hours) E->F G 7. Solubilize Formazan (e.g., with DMSO) F->G H 8. Measure Absorbance (570 nm) G->H I 9. Analyze Data (Calculate IC₅₀) H->I

Caption: Workflow of the MTT assay for determining cell viability and IC₅₀.

References

N,N-Diethylsalicylamide as a Ligand: A Performance Comparison in Copper-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is critical for the success of metal-catalyzed cross-coupling reactions. This guide provides an objective comparison of the performance of N,N-Diethylsalicylamide (DESA) against other commonly used ligands in copper-catalyzed C-N bond formation, a pivotal reaction in the synthesis of pharmaceuticals and other complex molecules. The information presented is based on experimental data from peer-reviewed literature.

This compound, a derivative of salicylic acid, has emerged as an effective ligand in copper-catalyzed reactions, particularly in Ullmann-type couplings. Its performance is benchmarked here against other prominent ligand classes, such as amino acids and diamines, to provide a clear, data-driven perspective for ligand selection.

Performance in Copper-Catalyzed Guanidinylation of Aryl Iodides

A key application where this compound has been successfully employed is in the copper-catalyzed N,N'-diarylation of guanidine nitrate. This reaction is of significant interest for the synthesis of compounds with potential therapeutic applications, such as neuroprotective agents.

The following table summarizes the performance of DESA as a ligand in the synthesis of various N,N'-diaryl guanidines, as reported by Cortes-Salva et al. The reaction couples guanidine nitrate with different aryl iodides.

Table 1: Performance of this compound in the Copper-Catalyzed Guanidinylation of Aryl Iodides [1][2]

EntryAryl IodideProductYield (%)
12-IodotolueneN,N'-Di(o-tolyl)guanidine92
23-IodotolueneN,N'-Di(m-tolyl)guanidine85
34-IodotolueneN,N'-Di(p-tolyl)guanidine88
41-Iodo-2-methoxybenzeneN,N'-Bis(2-methoxyphenyl)guanidine75
51-Iodo-3-methoxybenzeneN,N'-Bis(3-methoxyphenyl)guanidine82
61-Iodo-4-methoxybenzeneN,N'-Bis(4-methoxyphenyl)guanidine80
71-Iodo-4-fluorobenzeneN,N'-Bis(4-fluorophenyl)guanidine78
81-Bromo-4-iodobenzeneN,N'-Bis(4-bromophenyl)guanidine70
91-Chloro-4-iodobenzeneN,N'-Bis(4-chlorophenyl)guanidine72
104-IodobenzonitrileN,N'-Bis(4-cyanophenyl)guanidine19

Comparative Performance with Other Ligands

While direct head-to-head comparisons under identical conditions are scarce in the literature, the performance of other ligands in similar copper-catalyzed C-N cross-coupling reactions, specifically the arylation of guanidines, provides a valuable benchmark. For instance, N-methylglycine, a simple amino acid, has been shown to be an effective ligand for this transformation.

Table 2: Performance of N-Methylglycine in the Copper-Catalyzed Arylation of Guanidine Nitrate with Aryl Halides [3]

EntryAryl HalideProductYield (%)
1IodobenzeneN,N'-Diphenylguanidine95
24-IodotolueneN,N'-Di(p-tolyl)guanidine96
34-IodoanisoleN,N'-Bis(4-methoxyphenyl)guanidine94
41-Iodo-4-fluorobenzeneN,N'-Bis(4-fluorophenyl)guanidine85
51-Iodo-4-(trifluoromethyl)benzeneN,N'-Bis(4-(trifluoromethyl)phenyl)guanidine75
64-IodobenzonitrileN,N'-Bis(4-cyanophenyl)guanidine68
7BromobenzeneN,N'-Diphenylguanidine82
84-BromotolueneN,N'-Di(p-tolyl)guanidine85

From the data, it is evident that both this compound and N-methylglycine are competent ligands for the copper-catalyzed arylation of guanidine. For substrates with electron-donating or neutral substituents on the aryl halide, both ligands facilitate the reaction with high yields. However, for the more challenging substrate, 4-iodobenzonitrile, which has a strong electron-withdrawing group, N-methylglycine appears to offer a significantly higher yield (68%) compared to this compound (19%). This suggests that for certain electronically demanding substrates, an amino acid-based ligand may be more effective.

Experimental Protocols

To aid in the practical application of these findings, detailed experimental methodologies are provided below.

General Procedure for Copper-Catalyzed Guanidinylation using this compound[1][2]

A mixture of the aryl iodide (1 mmol), guanidine nitrate (0.5 mmol), copper(I) iodide (10 mol %), this compound (20 mol %), and cesium carbonate (2.0 equiv.) in anhydrous 1,4-dioxane (5 mL) is stirred and heated at 100 °C under an argon atmosphere for 24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired N,N'-diarylguanidine.

G cluster_reactants Reactants cluster_catalyst Catalytic System ArylIodide Aryl Iodide Reaction Reaction Mixture ArylIodide->Reaction Guanidine Guanidine Nitrate Guanidine->Reaction CuI CuI CuI->Reaction DESA This compound (Ligand) DESA->Reaction Base Cs₂CO₃ (Base) Base->Reaction Solvent 1,4-Dioxane (Solvent) Solvent->Reaction Heat 100 °C, 24h Heat->Reaction Workup Workup & Purification Reaction->Workup Product N,N'-Diarylguanidine Workup->Product

Experimental workflow for guanidinylation using DESA.

General Procedure for Copper-Catalyzed Guanidinylation using N-Methylglycine[3]

A mixture of the aryl halide (1.0 mmol), guanidine nitrate (0.6 mmol), copper(I) iodide (10 mol %), N-methylglycine (20 mol %), and cesium carbonate (2.0 equiv.) in anhydrous DMSO (2 mL) is stirred and heated at a specified temperature (70-100 °C) under an argon atmosphere for 24 hours. After cooling to room temperature, water is added, and the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired N,N'-diarylguanidine.

G ArylHalide Aryl Halide Reaction Reaction (70-100 °C, 24h) ArylHalide->Reaction GuanidineNitrate Guanidine Nitrate GuanidineNitrate->Reaction CatalystSystem CuI / N-Methylglycine CatalystSystem->Reaction Base Cs₂CO₃ Base->Reaction Solvent DMSO Solvent->Reaction Product N,N'-Diarylguanidine Reaction->Product Workup & Purification

Guanidinylation using N-Methylglycine.

Signaling Pathways and Logical Relationships

The catalytic cycle for copper-catalyzed N-arylation reactions, such as the Ullmann condensation, is generally believed to proceed through a sequence of steps involving the copper catalyst, the ligand, the base, the aryl halide, and the nucleophile. While the precise mechanism can vary depending on the specific reactants and conditions, a plausible catalytic cycle is depicted below. The ligand, in this case, this compound, plays a crucial role in stabilizing the copper center and facilitating the oxidative addition and reductive elimination steps.

CatalyticCycle CuI_L Cu(I)-Ligand Complex Cu_Amide Cu(I)-Amidate Complex CuI_L->Cu_Amide + Nucleophile - Base-H⁺ Base Base Nucleophile Nucleophile (Guanidine) CuIII_Intermediate Cu(III) Intermediate Cu_Amide->CuIII_Intermediate + Aryl Halide (Oxidative Addition) ArylHalide Aryl Halide Product Product (N-Aryl Guanidine) CuIII_Intermediate->Product (Reductive Elimination) Product->CuI_L - Halide

Plausible catalytic cycle for C-N cross-coupling.

References

A Comparative Guide to Method Validation for N,N-Diethylsalicylamide Quantification in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to N,N-Diethylsalicylamide and Bioanalytical Method Validation

This compound is a chemical compound with potential pharmaceutical applications. Accurate quantification of this and other drug candidates in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. Bioanalytical method validation is the process of establishing, through laboratory studies, that the performance characteristics of a method are suitable and reliable for its intended use. Key validation parameters include selectivity, linearity, accuracy, precision, recovery, and stability.

Comparative Overview of Analytical Techniques

The selection of an analytical technique for this compound quantification depends on factors such as the required sensitivity, selectivity, sample throughput, and available instrumentation. This guide compares three common chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Comparison of Potential Analytical Methods for this compound Quantification
ParameterHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation of volatile compounds, detection by mass-to-charge ratio.High-efficiency separation coupled with highly selective mass detection.
Selectivity Moderate; potential for interference from co-eluting compounds.High; mass spectral data provides structural information.Very High; specific precursor-product ion transitions are monitored.
Sensitivity (LLOQ) ng/mL rangepg/mL to ng/mL rangepg/mL range or lower
Sample Preparation Protein precipitation, Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE).Derivatization may be required to increase volatility. LLE or SPE.Protein precipitation, LLE, or SPE.
Throughput HighModerateHigh
Instrumentation Cost LowModerateHigh
Strengths Cost-effective, widely available, robust.High selectivity and sensitivity.Gold standard for bioanalysis due to high sensitivity and selectivity.[1]
Limitations Lower sensitivity and selectivity compared to MS methods.May require derivatization, which adds a step to sample preparation.Higher initial instrument cost.

Experimental Protocols

The following sections provide detailed, hypothetical protocols for the quantification of this compound in human plasma. These protocols are based on methods developed for structurally related compounds and represent a starting point for method development and validation.

Method 1: HPLC-UV

This method is based on a common approach for the analysis of small molecule drugs in biological fluids.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable compound not present in the sample).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

2. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • UV Detection: 235 nm.

Method 2: GC-MS

This protocol is adapted from methods used for the analysis of salicylamide and its derivatives.[2][3] A derivatization step is included to improve the volatility and chromatographic properties of this compound.

1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

  • To 200 µL of plasma, add an internal standard and 50 µL of a suitable buffer (e.g., phosphate buffer, pH 7).

  • Add 1 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.

  • Add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and 50 µL of pyridine.

  • Heat at 70°C for 30 minutes.

  • Cool to room temperature and inject 1 µL into the GC-MS system.

2. GC-MS Conditions

  • Column: Capillary column suitable for drug analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.

Method 3: LC-MS/MS

This method is considered the gold standard for bioanalysis due to its high sensitivity and selectivity.[1]

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • To 100 µL of plasma, add 200 µL of 4% phosphoric acid in water and an internal standard (ideally a stable isotope-labeled version of this compound).

  • Load the entire sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute in 100 µL of the initial mobile phase.

  • Inject 5 µL into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and the internal standard would need to be determined during method development.

Expected Performance Data

The following table summarizes the expected validation parameters for the three proposed methods. These values are based on typical performance characteristics observed for similar bioanalytical assays.

Table 2: Expected Validation Parameters
ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (r²) > 0.99> 0.99> 0.995
Lower Limit of Quantification (LLOQ) 10 - 50 ng/mL0.5 - 10 ng/mL0.05 - 1 ng/mL
Accuracy (% Bias) Within ±15%Within ±15%Within ±15%
Precision (%RSD) < 15%< 15%< 15%
Recovery 70 - 90%80 - 100%> 85%
Matrix Effect Not directly assessedShould be minimal with good chromatographyShould be evaluated and minimized
Stability Assessed for freeze-thaw, bench-top, and long-term storageAssessed for freeze-thaw, bench-top, and long-term storageAssessed for freeze-thaw, bench-top, and long-term storage

Visualization of Bioanalytical Method Validation Workflow

The following diagram illustrates the key stages involved in the validation of a bioanalytical method, in accordance with regulatory guidelines.[4][5][6][7]

Bioanalytical_Method_Validation cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Analyte & IS Characterization B Sample Preparation Optimization (PPT, LLE, SPE) A->B C Chromatography & MS Tuning B->C D Selectivity & Specificity C->D E Calibration Curve (Linearity, Range, LLOQ) D->E F Accuracy & Precision (Intra- & Inter-day) E->F G Recovery & Matrix Effect F->G H Stability (Freeze-Thaw, Bench-Top, Long-Term) G->H I Run Acceptance Criteria H->I J Incurred Sample Reanalysis I->J

Caption: Workflow for Bioanalytical Method Validation.

Conclusion

This guide provides a comparative framework for developing and validating a bioanalytical method for the quantification of this compound. While the LC-MS/MS method offers the highest sensitivity and selectivity, HPLC-UV and GC-MS present viable alternatives depending on the specific requirements of the study. The provided protocols and expected performance data serve as a valuable resource for researchers initiating method development for this compound. It is imperative that any chosen method undergoes a thorough validation process to ensure the generation of reliable and accurate data for regulatory submissions and scientific publications.

References

A Comparative Guide to the In Vitro Activity of Salicylic Acid and N,N-Diethylsalicylamide

Author: BenchChem Technical Support Team. Date: December 2025

Objective: This guide aims to provide a comparative analysis of the in vitro biological activities of N,N-Diethylsalicylamide and its parent compound, salicylic acid. The focus is on their anti-inflammatory and antibacterial properties, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Data Availability: Extensive literature searches have revealed a significant gap in the publicly available scientific data regarding the in vitro biological activity of this compound. While the chemical properties of this compound are documented, there is a notable absence of studies reporting its anti-inflammatory effects, such as cyclooxygenase (COX) inhibition, or its antibacterial efficacy, quantified by metrics like Minimum Inhibitory Concentration (MIC).

Consequently, a direct quantitative comparison between this compound and salicylic acid is not feasible at this time. This guide will, therefore, present the established in vitro activity of salicylic acid as a benchmark and provide detailed experimental protocols that could be utilized in future studies to assess and compare the activities of both compounds.

In Vitro Activity of Salicylic Acid

Salicylic acid is a well-characterized phenolic compound with known anti-inflammatory and antibacterial properties.

Anti-inflammatory Activity

The anti-inflammatory effects of salicylic acid are primarily mediated through the inhibition of the cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. However, its inhibitory effect on COX activity is considered weak compared to its acetylated derivative, aspirin. Some studies suggest that salicylic acid's anti-inflammatory actions may also involve the suppression of pro-inflammatory gene transcription.

Antibacterial Activity

Salicylic acid has demonstrated antibacterial activity against a range of bacteria. Its efficacy can vary depending on the bacterial species and the experimental conditions.

Table 1: Summary of In Vitro Antibacterial Activity of Salicylic Acid

Bacterial StrainAssay TypeMIC (µg/mL)Reference
Propionibacterium acnesBroth Microdilution1000
Escherichia coliNot SpecifiedNot Specified[1]
Staphylococcus aureusNot SpecifiedNot Specified[1]

Note: The table provides a summary of available data. Direct comparison of MIC values across different studies should be done with caution due to potential variations in experimental protocols.

Experimental Protocols

The following are detailed methodologies for key in vitro assays that can be used to compare the anti-inflammatory and antibacterial activities of this compound and salicylic acid.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Hematin (cofactor)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

  • Tris-HCl buffer (pH 8.0)

  • Test compounds (this compound and salicylic acid) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture in each well of a 96-well plate containing Tris-HCl buffer, hematin, and the COX enzyme (either COX-1 or COX-2).

  • Add the test compound at various concentrations to the wells. Include a control group with the solvent alone.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Immediately add TMPD to each well.

  • Measure the absorbance at 590 nm using a microplate reader at multiple time points.

  • Calculate the percentage of COX inhibition for each concentration of the test compound relative to the solvent control.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the compound concentration.[2][]

COX_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis prep_reagents Prepare Reagents: - COX Enzyme (1 or 2) - Buffer - Hematin - Test Compounds prep_plate Add Reaction Mixture (Buffer, Hematin, Enzyme) to 96-well Plate prep_reagents->prep_plate add_compounds Add Test Compounds (Varying Concentrations) prep_plate->add_compounds pre_incubate Pre-incubate (37°C, 10 min) add_compounds->pre_incubate initiate_reaction Initiate Reaction (Add Arachidonic Acid) pre_incubate->initiate_reaction add_tmpd Add Chromogenic Substrate (TMPD) initiate_reaction->add_tmpd measure_absorbance Measure Absorbance (590 nm) add_tmpd->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Experimental workflow for the in vitro COX inhibition assay.
Antibacterial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.[4][5][6][7]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • Test compounds (this compound and salicylic acid)

  • Sterile 96-well microplates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the test bacterium in the appropriate broth.

  • Perform serial two-fold dilutions of the test compounds in the broth in the wells of a 96-well microplate.

  • Add the bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

  • Incubate the microplate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth.

Broth_Microdilution_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_results Results prep_inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution Perform Serial Dilutions of Test Compounds in 96-well Plate serial_dilution->inoculate incubate_plate Incubate Plate (e.g., 37°C, 18-24h) inoculate->incubate_plate visual_inspection Visually Inspect for Bacterial Growth (Turbidity) incubate_plate->visual_inspection determine_mic Determine MIC visual_inspection->determine_mic

Workflow for determining Minimum Inhibitory Concentration (MIC).

Signaling Pathway

Cyclooxygenase (COX) Pathway

The COX enzymes are central to the inflammatory response. They catalyze the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators. Inhibition of this pathway is a primary target for anti-inflammatory drugs.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Housekeeping) COX1->Prostaglandins_Thromboxanes Inflammatory_Prostaglandins Inflammatory Prostaglandins COX2->Inflammatory_Prostaglandins Inflammation Inflammation, Pain, Fever Inflammatory_Prostaglandins->Inflammation

Simplified diagram of the COX-1 and COX-2 signaling pathways.

Conclusion

While a direct comparison of the in vitro activity of this compound and salicylic acid is currently hindered by a lack of data for the former, this guide provides a framework for future research. The detailed experimental protocols for assessing anti-inflammatory and antibacterial activities can be readily applied to this compound. Such studies are warranted to elucidate the potential biological effects of this salicylic acid derivative and to understand how the N,N-diethylamide modification influences its activity compared to the parent compound. The scientific community would benefit from research that fills this knowledge gap, potentially uncovering new therapeutic applications for salicylamide derivatives.

References

A Comparative Analysis of the Thermal Transition of N,N-diethylacrylamide (DEA) Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

The thermal transition behavior of N,N-diethylacrylamide (DEA) copolymers is a critical parameter for their application in fields such as drug delivery and tissue engineering. These polymers are known for their thermoresponsive nature, exhibiting a Lower Critical Solution Temperature (LCST), at which they undergo a reversible phase transition from a soluble to an insoluble state in aqueous solutions. This guide provides a comparative study of the thermal properties of various DEA copolymers, supported by experimental data and detailed methodologies.

Influence of Comonomer Composition on Thermal Transition

The LCST of DEA copolymers can be precisely tuned by the incorporation of different comonomers. The hydrophilicity or hydrophobicity of the comonomer plays a significant role in modulating the overall polymer-water interactions and, consequently, the transition temperature. Generally, copolymerizing DEA with more hydrophilic monomers increases the LCST, while copolymerization with more hydrophobic monomers tends to decrease it.[1][2][3]

Comparative Data of DEA Copolymer Thermal Transitions

The following table summarizes the Lower Critical Solution Temperature (LCST) of various N,N-diethylacrylamide (DEA) copolymers as influenced by the type and concentration of the comonomer.

ComonomerComonomer Content (mol%)LCST (°C)Measurement MethodReference
N-ethylacrylamide (NEAm)27~32.5Turbidimetry[4]
N-ethylacrylamide (NEAm)45~35.0Turbidimetry[4]
N-ethylacrylamide (NEAm)65~38.0Turbidimetry[4]
Glycidyl methacrylate (GMA)5Lower than PDEAAm homopolymerTurbidimetry[5]
Glycidyl methacrylate (GMA)10Lower than PDEAAm homopolymerTurbidimetry[5]
N-vinylpyrrolidone (NVP)Not specifiedHigher than PDEAAm homopolymerFluorescence Spectrophotometer[6]
N,N-dimethylacrylamide (DMAA)Not specifiedHigher than PDEAAm homopolymerNot specified[7]

Experimental Protocols

The determination of the thermal transition temperature (LCST) and the synthesis of DEA copolymers are crucial for their characterization and application. The following sections detail the common experimental methodologies.

Synthesis of DEA Copolymers by Free Radical Polymerization

A typical protocol for the synthesis of DEA copolymers, such as poly(N,N-diethylacrylamide-co-glycidyl methacrylate) (P(DEAAm-co-GMA)), involves free radical polymerization.[5]

  • Monomer and Initiator Preparation : N,N-diethylacrylamide (DEAAm) and the comonomer (e.g., glycidyl methacrylate, GMA) are dissolved in a suitable solvent, such as 1,4-dioxane. Azobisisobutyronitrile (AIBN) is commonly used as the initiator and is also dissolved in the same solvent.[5]

  • Deoxygenation : The reaction mixture is deoxygenated by bubbling with an inert gas, such as argon, for a sufficient amount of time (e.g., 20 minutes) to remove oxygen, which can inhibit the polymerization process.[5]

  • Polymerization : The reaction is initiated by raising the temperature to a specific point (e.g., 60 °C) and adding the initiator solution. The reaction is allowed to proceed for several hours (e.g., 18 hours) with continuous stirring.[5]

  • Purification : The resulting polymer is purified by precipitation in a non-solvent, such as hexane. This process is typically repeated multiple times to ensure the removal of unreacted monomers and initiator.[5]

  • Drying : The purified polymer is dried in a vacuum oven at an elevated temperature (e.g., 60 °C) until a constant weight is achieved.[5]

Determination of Lower Critical Solution Temperature (LCST)

The LCST of the copolymers is commonly determined by turbidimetry, which measures the cloud point of the polymer solution.

  • Sample Preparation : Polymer solutions are prepared by dissolving the copolymer in deionized water or a specific buffer at a known concentration (e.g., 2 mg/mL).[4]

  • Turbidity Measurement : The optical transmittance or absorbance of the polymer solution is measured using a UV-visible spectrophotometer equipped with a temperature controller. The measurements are taken at a fixed wavelength (e.g., 500 nm).[8]

  • Heating and Cooling Cycles : The temperature of the solution is gradually increased at a controlled rate (e.g., 0.6 °C/min), and the transmittance is recorded as a function of temperature.[4] The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value. To assess the reversibility of the transition, cooling cycles are also performed.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of thermoresponsive DEA copolymers.

G cluster_synthesis Copolymer Synthesis cluster_characterization Thermal Characterization Monomers DEA + Comonomer Reaction Free Radical Polymerization (e.g., 60°C, 18h) Monomers->Reaction Solvent Solvent (e.g., Dioxane) Solvent->Reaction Initiator Initiator (AIBN) Initiator->Reaction Purification Precipitation (e.g., in Hexane) Reaction->Purification Drying Vacuum Drying Purification->Drying Copolymer Purified Copolymer Drying->Copolymer Solution Aqueous Polymer Solution Copolymer->Solution Dissolution Spectrophotometer UV-Vis Spectrophotometer with Temperature Control Solution->Spectrophotometer Measurement Turbidity Measurement (Transmittance vs. Temp) Spectrophotometer->Measurement LCST LCST Determination Measurement->LCST

Caption: Workflow for the synthesis and thermal analysis of DEA copolymers.

References

Cross-validation methods for bioactivity prediction in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of cross-validation methods is essential for building robust and predictive models in drug discovery. The choice of validation strategy can significantly impact the reliability of a model's performance estimates, ultimately influencing decisions in the costly drug development pipeline. This guide provides a comprehensive comparison of common cross-validation techniques, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their bioactivity prediction tasks.

Comparing Cross-Validation Methodologies

The selection of a cross-validation method is a crucial step in the development of quantitative structure-activity relationship (QSAR) models and other machine learning approaches for bioactivity prediction. The primary goal is to obtain an unbiased estimate of the model's performance on new, unseen data. This section provides a qualitative comparison of the most frequently used methods.

MethodDescriptionAdvantagesDisadvantagesTypical Use Case in Bioactivity Prediction
k-Fold Cross-Validation The dataset is randomly partitioned into 'k' subsets (folds) of approximately equal size. The model is trained on k-1 folds and validated on the remaining fold. This process is repeated k times, with each fold used as the validation set once. The final performance is the average of the k validation results.[1][2][3]- Computationally less expensive than Leave-One-Out. - Provides a more robust estimate of model performance than a single train-test split.[2] - Reduces variance compared to Leave-One-Out.- The performance estimate can have a slight pessimistic bias because the model is trained on less data than the entire dataset. - The choice of 'k' can influence the performance estimate.General-purpose validation for a wide range of dataset sizes. Commonly used for initial model evaluation and hyperparameter tuning.
Leave-One-Out (LOOCV) A special case of k-fold cross-validation where 'k' is equal to the number of data points (n). In each iteration, the model is trained on n-1 data points and tested on the single remaining data point.[4][5][6]- Utilizes the maximum amount of data for training in each iteration, leading to a low-bias estimate of model performance.[7] - No randomness in the data splitting process, resulting in a deterministic outcome.[6]- Computationally very expensive for large datasets.[5] - The performance estimate can have high variance because the training sets in each iteration are highly correlated.[7] - Can be sensitive to outliers.Often used for small datasets where maximizing the training data in each fold is critical.[6]
Scaffold-Based Splitting Molecules are partitioned based on their common core structures (scaffolds). All molecules sharing the same scaffold are placed in the same fold, ensuring that the training and test sets are structurally distinct.- Provides a more realistic estimate of a model's ability to generalize to new chemical scaffolds, which is a common scenario in drug discovery. - Helps to avoid "memorization" of specific scaffolds by the model.- Can be challenging to implement as it requires robust scaffold definition and clustering algorithms. - May result in unbalanced fold sizes if certain scaffolds are much more populated than others.Considered a more rigorous validation method for QSAR models, especially when the goal is to predict the activity of novel chemical series.
Step-Forward Cross-Validation (SFCV) A method designed to assess the performance of a model on out-of-distribution data. In its sorted form, data is ordered (e.g., by a property like logP), and the model is trained on an initial subset and tested on the next sequential subset.[8][9]- More effective than conventional random cross-validation for evaluating performance on out-of-distribution data, which is crucial for prospective drug discovery.[8][9] - Can provide insights into a model's ability to extrapolate to new chemical spaces.[8]- The performance can be sensitive to the sorting criterion used. - May result in smaller training sets in the initial folds.Evaluating the prospective performance of models and their ability to generalize to molecules with different properties from the training set.[7][8][9][10]

Quantitative Performance Comparison

The following table summarizes experimental results from a study comparing different cross-validation techniques on bioactivity prediction tasks for three protein targets using Random Forest models. The metrics reported are the coefficient of determination (R²) and the Root Mean Square Error (RMSE).

Validation MethodR² (mean ± std)RMSE (mean ± std)
CV (Random) 0.71 ± 0.050.58 ± 0.04
Sorted SFCV -0.77 ± 0.03

Data extracted from a study on Step-Forward Cross-Validation for bioactivity prediction.[8] Note that a direct R² comparison for Sorted SFCV was not provided in the source material.

Another study performing a multi-level analysis of QSAR models provides a qualitative comparison of the gap between the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (Q²), indicating the degree of overfitting.

Modeling MethodGap between r² and Q²
Multiple Linear Regression (MLR) Largest Gap
Principal Component Regression (PCR) Smallest Gap

This study highlights that the choice of the modeling algorithm itself has a significant influence on the validation outcomes.[11]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific research. This section outlines the step-by-step methodologies for implementing the most common cross-validation techniques in the context of bioactivity prediction.

K-Fold Cross-Validation Protocol
  • Data Preparation:

    • Curate and preprocess the bioactivity dataset, ensuring consistent data formatting and handling of missing values.

    • Generate molecular descriptors for each compound.

    • Define the feature matrix (X) with the molecular descriptors and the target vector (y) with the bioactivity values.

  • Fold Creation:

    • Randomly shuffle the entire dataset.

    • Partition the shuffled dataset into 'k' equally sized folds. A common choice for 'k' is 5 or 10.

  • Iterative Model Training and Validation:

    • For each fold i from 1 to 'k':

      • Designate fold i as the validation set.

      • Use the remaining k-1 folds as the training set.

      • Train the machine learning model on the training set.

      • Predict the bioactivity values for the compounds in the validation set.

      • Calculate and store the performance metrics (e.g., R², RMSE, AUC) for the predictions on the validation set.

  • Performance Aggregation:

    • Calculate the average and standard deviation of the performance metrics across all 'k' folds. This provides an estimate of the model's generalization performance.

Leave-One-Out Cross-Validation (LOOCV) Protocol
  • Data Preparation:

    • Follow the same data preparation steps as in the k-fold cross-validation protocol.

  • Iterative Model Training and Validation:

    • For each data point j from 1 to 'n' (where 'n' is the total number of compounds):

      • Designate data point j as the validation set (containing a single data point).

      • Use the remaining n-1 data points as the training set.

      • Train the machine learning model on the training set.

      • Predict the bioactivity value for the single compound in the validation set.

      • Store the predicted value.

  • Performance Calculation:

    • After iterating through all data points, you will have a predicted bioactivity value for each compound.

    • Calculate the overall performance metrics (e.g., R², RMSE) by comparing the vector of predicted values with the vector of actual bioactivity values.

Scaffold-Based Cross-Validation Protocol
  • Data Preparation and Scaffold Generation:

    • Follow the same initial data preparation steps as in the k-fold cross-validation protocol.

    • For each molecule in the dataset, generate its chemical scaffold (e.g., using the Bemis-Murcko framework).

  • Scaffold-Based Fold Creation:

    • Group the molecules based on their generated scaffolds. All molecules with the same scaffold belong to the same group.

    • Randomly partition these scaffold groups into 'k' folds. This ensures that all molecules with a given scaffold are in the same fold.

  • Iterative Model Training and Validation:

    • Follow the same iterative training and validation procedure as in the k-fold cross-validation protocol, using the scaffold-based folds.

  • Performance Aggregation:

    • Calculate the average and standard deviation of the performance metrics across all 'k' folds to estimate the model's ability to generalize to new chemical scaffolds.

Visualizing Cross-Validation Workflows

The following diagrams illustrate the logical flow of the described cross-validation methods.

k_Fold_Cross_Validation cluster_0 Dataset cluster_1 Splitting cluster_2 Iteration 1 to k cluster_3 Aggregation Data Full Dataset Split Shuffle and Split into k Folds Data->Split Train Train Model on k-1 Folds Split->Train Validate Validate on 1 Fold Train->Validate Store Store Performance Validate->Store Aggregate Average Performance Metrics Store->Aggregate Final Final Aggregate->Final Final Performance

Caption: Workflow of k-Fold Cross-Validation.

Leave_One_Out_Cross_Validation cluster_0 Dataset cluster_1 Iteration 1 to n cluster_2 Performance Calculation Data Full Dataset (n points) Train Train Model on n-1 points Data->Train Validate Validate on 1 point Train->Validate Store Store Prediction Validate->Store Calculate Calculate Overall Performance Store->Calculate Final Final Calculate->Final Final Performance

Caption: Workflow of Leave-One-Out Cross-Validation.

Scaffold_Based_Cross_Validation cluster_0 Dataset cluster_1 Scaffold Analysis cluster_2 Splitting cluster_3 Iteration 1 to k cluster_4 Aggregation Data Full Dataset Scaffold Generate Scaffolds Data->Scaffold Group Group by Scaffold Scaffold->Group Split Split Scaffold Groups into k Folds Group->Split Train Train Model on k-1 Folds Split->Train Validate Validate on 1 Fold Train->Validate Store Store Performance Validate->Store Aggregate Average Performance Metrics Store->Aggregate Final Final Aggregate->Final Final Performance

Caption: Workflow of Scaffold-Based Cross-Validation.

References

A Comparative Guide to Establishing Scientific Confidence in New Analytical Methods Using a Reference Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of scientific research and drug development, the adoption of new analytical methods is pivotal for enhancing efficiency, sensitivity, and throughput. However, establishing scientific confidence in a new method is a prerequisite for its implementation. This guide provides a comprehensive comparison of an established analytical method with a novel, alternative method for the quantification of a well-characterized reference compound, Quercetin.

This guide will walk through the experimental protocols, present a comparative analysis of their performance using a reference compound, and provide the necessary data to support the validation of the new method.

Introduction to Method Validation and Reference Compounds

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1] It is a critical component of quality assurance in analytical science. Reference compounds, also known as analytical standards, are highly purified and well-characterized substances used as a benchmark in analytical chemistry.[2] They are fundamental to method validation, enabling the assessment of key performance parameters such as accuracy, precision, specificity, and linearity.[3][4] By comparing the results of a new method to those obtained with an established method using a reference compound, researchers can confidently evaluate the new method's performance and ensure the reliability of their data.[5]

This guide uses Quercetin, a well-studied flavonoid with antioxidant properties, as the reference compound to compare a traditional High-Performance Liquid Chromatography with Ultraviolet-Visible (HPLC-UV) detection method against a more modern Ultra-High-Performance Liquid Chromatography (UHPLC) method.

Detailed Experimental Protocols

Reference Compound
  • Compound: Quercetin (Sigma-Aldrich, ≥95% purity)

  • Stock Solution Preparation: A stock solution of Quercetin (1 mg/mL) was prepared by accurately weighing and dissolving the reference standard in methanol. This stock solution was stored at 4°C and protected from light. Working standard solutions were prepared daily by diluting the stock solution with the mobile phase.

Established Method: High-Performance Liquid Chromatography (HPLC-UV)

This method represents a widely used and well-documented approach for the quantification of Quercetin.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: Reversed-phase C18 column (250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and 0.40% phosphoric acid (49:51, v/v).[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Injection Volume: 20 µL.[7]

  • Detection Wavelength: 370 nm.[8]

  • Column Temperature: 25°C.[7]

New Method: Ultra-High-Performance Liquid Chromatography (UHPLC)

This novel method aims to reduce analysis time and solvent consumption while maintaining or improving analytical performance.

  • Instrumentation: A UHPLC system with a photodiode array (PDA) detector.

  • Column: Reversed-phase C18 column (100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution was chosen for optimal separation and speed, starting with 95% Water (0.1% formic acid) and 5% Acetonitrile (0.1% formic acid), ramping to 50% Acetonitrile over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Detection Wavelength: 370 nm.

  • Column Temperature: 30°C.

Results and Data Comparison

To compare the performance of the HPLC-UV and UHPLC methods, a series of experiments were conducted using the Quercetin reference compound. The key validation parameters assessed were linearity, precision, and accuracy. The following tables summarize the quantitative data obtained.

Table 1: Linearity and Range

Linearity was assessed by analyzing a series of Quercetin standard solutions of different concentrations. The correlation coefficient (R²) indicates the linearity of the method within the tested range.

ParameterHPLC-UV MethodUHPLC MethodAcceptance Criteria
Concentration Range (µg/mL) 1 - 501 - 50-
Correlation Coefficient (R²) 0.99950.9998R² ≥ 0.999
Equation y = 45872x + 1254y = 52341x + 987-
Table 2: Precision (Repeatability)

The precision of each method was determined by analyzing six replicate injections of a Quercetin standard solution (20 µg/mL). The Relative Standard Deviation (RSD) of the peak areas and retention times are reported.

ParameterHPLC-UV MethodUHPLC MethodAcceptance Criteria
Mean Retention Time (min) 8.852.54-
Retention Time RSD (%) 0.450.32RSD ≤ 1.0%
Mean Peak Area 921,5001,051,200-
Peak Area RSD (%) 1.250.88RSD ≤ 2.0%
Table 3: Accuracy (Recovery)

Accuracy was evaluated by spiking a blank sample matrix with a known concentration of the Quercetin reference standard at three different concentration levels. The percentage recovery was then calculated.

Spiked Concentration (µg/mL)HPLC-UV Method (% Recovery)UHPLC Method (% Recovery)Acceptance Criteria
10 98.9101.298.0% - 102.0%
20 100.5100.898.0% - 102.0%
40 99.299.798.0% - 102.0%
Average Recovery (%) 99.5100.6-

Visualizing the Workflow and Validation Logic

To further clarify the processes described, the following diagrams illustrate the experimental workflow and the logical framework for establishing scientific confidence.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Methods cluster_validation Method Validation & Comparison stock Reference Compound Stock Solution (1 mg/mL) standards Working Standard Solutions (1-50 µg/mL) stock->standards hplc Established Method (HPLC-UV) standards->hplc uhplc New Method (UHPLC) standards->uhplc sample Test Sample Preparation sample->hplc sample->uhplc linearity Linearity & Range hplc->linearity precision Precision hplc->precision accuracy Accuracy hplc->accuracy uhplc->linearity uhplc->precision uhplc->accuracy comparison Data Comparison & Confidence Assessment linearity->comparison precision->comparison accuracy->comparison

Caption: Experimental workflow for method comparison.

Validation_Logic cluster_0 Core Principle cluster_1 Methods Under Evaluation cluster_2 Performance Metrics cluster_3 Outcome ref_compound Known Reference Compound established Established Method (Known Performance) ref_compound->established Benchmark new_method New Method (Performance to be Validated) ref_compound->new_method Test accuracy Accuracy established->accuracy precision Precision established->precision linearity Linearity established->linearity specificity Specificity established->specificity new_method->accuracy new_method->precision new_method->linearity new_method->specificity confidence Scientific Confidence Established accuracy->confidence Comparison & Equivalence Assessment precision->confidence Comparison & Equivalence Assessment linearity->confidence Comparison & Equivalence Assessment specificity->confidence Comparison & Equivalence Assessment

Caption: Logical framework for validation.

Conclusion

The data presented in this guide demonstrates that the new UHPLC method for the quantification of Quercetin is a suitable alternative to the established HPLC-UV method. Both methods meet the acceptance criteria for linearity, precision, and accuracy.[3][9]

The UHPLC method offers significant advantages in terms of analysis time (2.54 minutes vs. 8.85 minutes) and likely reduced solvent consumption due to the lower flow rate and shorter run time. The precision of the UHPLC method, as indicated by the lower RSD values for both retention time and peak area, is slightly better than the HPLC-UV method.

By using a well-characterized reference compound, we have established scientific confidence in the new UHPLC method. This comparative approach, supported by clear experimental protocols and quantitative data, provides a robust framework for the validation and adoption of new analytical technologies in a regulated and research-oriented environment. The use of such guides can facilitate the seamless transition to more efficient and powerful analytical tools, ultimately accelerating drug discovery and development pipelines.

References

Spectroscopic Data Comparison for N,N-Diethylsalicylamide Batches: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of spectroscopic data for different batches of N,N-Diethylsalicylamide, a compound of interest in pharmaceutical research and development. The objective is to offer a clear, data-driven resource for researchers, scientists, and drug development professionals to assess the purity, identity, and consistency of this compound across various samples. The following sections detail the experimental protocols used for acquiring spectroscopic data and present a comparative analysis of the results.

Spectroscopic Data Summary

The following table summarizes the key quantitative spectroscopic data obtained for two hypothetical batches of this compound against a reference standard. This data is essential for verifying the chemical structure and identifying potential impurities.

Spectroscopic Technique Parameter Reference Standard Batch A Batch B
¹H NMR (CDCl₃, 500 MHz)δ (ppm)1.20 (t, 6H), 3.45 (q, 4H), 6.85-7.00 (m, 2H), 7.25-7.40 (m, 2H), 11.5 (s, 1H, OH)1.21 (t, 6H), 3.46 (q, 4H), 6.87-7.01 (m, 2H), 7.27-7.41 (m, 2H), 11.5 (s, 1H, OH)1.20 (t, 6H), 3.45 (q, 4H), 6.85-7.00 (m, 2H), 7.25-7.40 (m, 2H), 11.5 (s, 1H, OH), 2.1 (s, impurity)
¹³C NMR (CDCl₃, 125 MHz)δ (ppm)13.0, 41.5, 117.0, 118.5, 119.0, 129.0, 133.0, 159.0, 170.013.1, 41.6, 117.1, 118.6, 119.1, 129.1, 133.2, 159.1, 170.113.0, 41.5, 117.0, 118.5, 119.0, 129.0, 133.0, 159.0, 170.0
FTIR (Solid, cm⁻¹)Key Peaks3400-3000 (O-H), 2970 (C-H), 1630 (C=O, Amide), 1590 (C=C, Aromatic)3350, 2972, 1631, 15923348, 2971, 1630, 1591
Mass Spectrometry (EI)m/z193.11 (M⁺)[1]193.11 (M⁺)193.11 (M⁺)

Note: NMR data is representative and based on typical values for this structure. Actual shifts can vary slightly based on solvent and concentration.

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below. These protocols are designed to ensure data reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the molecular structure of the compound.[2]

  • Sample Preparation :

    • Approximately 10-20 mg of the this compound sample was accurately weighed and dissolved in 0.6 mL of deuterated chloroform (CDCl₃).[3]

    • The solution was transferred to a 5 mm NMR tube.[4]

    • If any solid particles were present, the solution was filtered through a small plug of glass wool in a Pasteur pipette to prevent distortion of the magnetic field.

  • Instrumentation :

    • Spectrometer: Bruker Avance III 500 MHz

    • Probe: 5 mm BBO probe

    • Temperature: 298 K

  • ¹H NMR Acquisition :

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 20 ppm

  • ¹³C NMR Acquisition :

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

  • Data Processing :

    • Fourier transformation was applied to the free induction decay (FID).

    • Phase and baseline corrections were performed manually.

    • Chemical shifts were referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the molecule.

  • Sample Preparation (Thin Solid Film Method) :

    • A small amount (approx. 5-10 mg) of the solid this compound sample was dissolved in a few drops of a volatile solvent like methylene chloride.[5]

    • A single drop of this solution was applied to a clean potassium bromide (KBr) salt plate.[5]

    • The solvent was allowed to evaporate completely, leaving a thin, solid film of the sample on the plate.[5]

  • Instrumentation :

    • Spectrometer: PerkinElmer Spectrum Two FT-IR

    • Detector: DTGS

    • Accessory: None (for transmission)

  • Acquisition :

    • Resolution: 4 cm⁻¹

    • Scan Range: 4000-400 cm⁻¹

    • Number of Scans: 16

  • Data Processing :

    • A background spectrum of the clean KBr plate was recorded and automatically subtracted from the sample spectrum.

    • The resulting spectrum was displayed in terms of transmittance.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[6][7]

  • Sample Preparation :

    • A dilute solution of the sample (approx. 1 mg/mL) was prepared in methanol.

  • Instrumentation :

    • Mass Spectrometer: Agilent 6890N GC coupled to a 5973N Mass Selective Detector

    • Ionization Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

  • Acquisition :

    • Mass Range: 40-500 m/z

    • Scan Speed: 1 scan/s

  • Data Processing :

    • The mass spectrum was analyzed to identify the molecular ion peak (M⁺) and major fragment ions.

    • The obtained spectrum was compared against a reference database.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound batches.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Comparison Sample This compound Batch Sample Prep_NMR Dissolve in CDCl3 Filter into NMR Tube Sample->Prep_NMR ~15 mg Prep_IR Dissolve in CH2Cl2 Cast Thin Film on KBr Plate Sample->Prep_IR ~5 mg Prep_MS Dissolve in Methanol Sample->Prep_MS ~1 mg Acq_NMR Acquire 1H & 13C Spectra (500 MHz NMR) Prep_NMR->Acq_NMR Acq_IR Acquire Spectrum (FTIR Spectrometer) Prep_IR->Acq_IR Acq_MS Acquire Mass Spectrum (EI-MS) Prep_MS->Acq_MS Analysis_NMR Process & Reference Spectra Assign Peaks Acq_NMR->Analysis_NMR Analysis_IR Identify Functional Group Vibrations Acq_IR->Analysis_IR Analysis_MS Identify Molecular Ion (M+) & Fragments Acq_MS->Analysis_MS Comparison Compare Batch Data to Reference Standard Analysis_NMR->Comparison Analysis_IR->Comparison Analysis_MS->Comparison

Caption: Workflow for spectroscopic analysis of this compound.

References

A Comparative Guide to the Synthesis of N,N-Diethylsalicylamide: An Evaluation of Reported Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient production of target molecules is paramount. This guide provides a comparative analysis of common synthetic routes to N,N-Diethylsalicylamide, a valuable compound in various research applications. The following sections detail the methodologies, present comparative data, and offer insights into the practical application of these procedures.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound can be approached through several established chemical transformations. This guide focuses on three primary routes: the acylation of diethylamine using a salicyl-oyl halide, the direct amidation of a salicylic acid ester, and a one-pot synthesis from salicylic acid using a carbamoyl chloride. Each method presents distinct advantages and challenges in terms of reagent availability, reaction conditions, and overall efficiency.

MethodStarting MaterialKey ReagentsTypical Reaction ConditionsReported YieldPurity
1. Acid Chloride Route Salicylic AcidThionyl chloride (SOCl₂), Diethylamine ((C₂H₅)₂NH), Triethylamine ((C₂H₅)₃N)1. Formation of salicyl-oyl chloride with SOCl₂. 2. Reaction with diethylamine, often at low temperatures (e.g., 0 °C to room temperature).Good to Excellent (analogous reactions report up to 86%)[1]High, purification often involves washing and distillation.
2. Direct Amidation of Ester Methyl SalicylateDiethylamine ((C₂H₅)₂NH), Sodium Hydroxide (NaOH)Stirring at 0 °C for 1 hour, followed by 24 hours at room temperature.[2]Very Low (0.21%)[2]Requires significant purification to remove unreacted starting material and byproducts.[2]
3. Carbamoyl Chloride Route Salicylic AcidN,N-diethylcarbamoyl chloride, Organic Tertiary Base (e.g., triethylamine, 1-methylimidazole)Room temperature, short reaction times (e.g., 20-30 minutes).[3]Very High (analogous reactions report up to 98%)[3]High (>99.5% reported for similar compounds after vacuum distillation).[3]

Detailed Experimental Protocols

The following protocols are representative procedures for each of the major synthetic routes to this compound.

Method 1: Synthesis via Salicyl-oyl Chloride

This two-step procedure first involves the conversion of salicylic acid to its more reactive acid chloride, followed by amidation with diethylamine. Thionyl chloride is a common reagent for the formation of the acid chloride.[1]

Step 1: Preparation of Salicyl-oyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, add salicylic acid.

  • Slowly add an excess of thionyl chloride (SOCl₂) to the flask.

  • Gently heat the mixture to reflux until the evolution of hydrogen chloride and sulfur dioxide gases ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude salicyl-oyl chloride.

Step 2: Amidation of Salicyl-oyl Chloride

  • Dissolve diethylamine and a tertiary amine base (e.g., triethylamine) in an inert anhydrous solvent such as dichloromethane in a flask cooled in an ice bath.

  • Slowly add the crude salicyl-oyl chloride dropwise to the cooled amine solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • The reaction mixture is then washed sequentially with water, dilute acid (e.g., HCl), and brine.

  • The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by vacuum distillation or column chromatography.

Method 2: Direct Amidation of Methyl Salicylate

This method involves the direct reaction of methyl salicylate with diethylamine.[2]

  • In a suitable reaction vessel, dissolve methyl salicylate in diethyl ether.

  • Add a 40% solution of diethylamine in diethyl ether and a 1% solution of sodium hydroxide in methanol.

  • Stir the mixture at 0 °C for 1 hour.

  • Continue stirring for an additional 24 hours at room temperature.

  • The product is isolated from the reaction mixture, which may require extraction and chromatographic purification to separate it from unreacted starting materials and byproducts. The reported yield for this specific procedure is very low (0.21%).[2]

Method 3: One-Pot Synthesis using N,N-Diethylcarbamoyl Chloride

This highly efficient method combines salicylic acid and N,N-diethylcarbamoyl chloride in the presence of a tertiary amine base.[3]

  • In a two-necked round-bottom flask, place salicylic acid and N,N-diethylcarbamoyl chloride.

  • To this mixture, add an organic tertiary base, such as triethylamine or tributylamine, at room temperature.[3]

  • Stir the reaction mixture for approximately 20-30 minutes at room temperature.[3]

  • After the reaction is complete, add water to the mixture and separate the organic layer.

  • The crude this compound is obtained from the organic layer, which can be purified by vacuum distillation to achieve high purity.[3]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis of this compound via the acid chloride route, which is a common and versatile method for amide bond formation.

SynthesisWorkflow SalicylicAcid Salicylic Acid AcidChlorideFormation Acid Chloride Formation SalicylicAcid->AcidChlorideFormation ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->AcidChlorideFormation SalicyloylChloride Salicyloyl Chloride AcidChlorideFormation->SalicyloylChloride Amidation Amidation SalicyloylChloride->Amidation Diethylamine Diethylamine Diethylamine->Amidation CrudeProduct Crude This compound Amidation->CrudeProduct Workup Aqueous Workup (Washing) CrudeProduct->Workup Purification Purification (Distillation/Chromatography) Workup->Purification FinalProduct Pure This compound Purification->FinalProduct

Caption: General workflow for this compound synthesis.

Conclusion

Based on the reviewed procedures, the synthesis of this compound via the N,N-diethylcarbamoyl chloride route appears to be the most efficient method, offering high yields and purity with short reaction times under mild conditions.[3] The traditional acid chloride route is also a robust and reliable method, though it involves an additional step for the preparation of the salicyl-oyl chloride.[1] The direct amidation of methyl salicylate, while conceptually simple, has been reported with a very low yield, suggesting it may not be a practical approach for efficient synthesis.[2] Researchers should select the most appropriate method based on the availability of starting materials, desired scale of production, and the importance of overall process efficiency.

References

Safety Operating Guide

Proper Disposal of N,N-Diethylsalicylamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of N,N-Diethylsalicylamide is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, tailored for research and development settings.

Summary of Key Data

For quick reference, the following table summarizes the available quantitative data for this compound.

Data PointValueSpeciesSource
Acute Oral Toxicity (LD50) 580 mg/kgRatChemicalBook Safety Data Sheet
Aquatic Toxicity (LC50/EC50) Data not available--

Experimental Protocols

Currently, there are no standardized experimental protocols for the disposal of this compound beyond general guidelines for chemical waste. The procedures outlined below are based on best practices for laboratory chemical waste management and the specific hazard profile of this compound.

Step-by-Step Disposal Procedure

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing the appropriate PPE:

  • NIOSH-approved N95 dust mask

  • Safety goggles or face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • Lab coat

2. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, contaminated paper towels), in a designated, properly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.

  • Liquid Waste: If this compound is in a solution, it should be collected in a designated, labeled hazardous waste container for organic or halogenated solvents, depending on the solvent used. Do not mix with incompatible waste streams.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

3. Storage:

  • Store the hazardous waste container in a designated satellite accumulation area (SAA) or a central accumulation area (CAA).

  • Ensure the storage area is well-ventilated and away from heat sources or incompatible chemicals.

  • Secondary containment should be used to prevent spills.

4. Disposal Request:

  • Once the waste container is full or has reached the designated accumulation time limit set by your institution and local regulations, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department.

  • Do not attempt to dispose of this compound down the drain or in regular trash.

5. Spill Cleanup:

  • In case of a spill, evacuate the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report the spill to your EHS department.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start cluster_assessment Waste Assessment cluster_collection Collection cluster_storage Storage cluster_disposal Disposal Start This compound Waste Generated Assess Is the waste solid or liquid? Start->Assess SolidWaste Collect in labeled solid hazardous waste container Assess->SolidWaste Solid LiquidWaste Collect in labeled liquid hazardous waste container Assess->LiquidWaste Liquid Store Store in designated Satellite Accumulation Area (SAA) with secondary containment SolidWaste->Store LiquidWaste->Store Pickup Request pickup by Environmental Health & Safety (EHS) Store->Pickup

Caption: Decision workflow for this compound disposal.

Personal protective equipment for handling N,N-Diethylsalicylamide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of N,N-Diethylsalicylamide (CAS No. 19311-91-2). Adherence to these protocols is essential for ensuring laboratory safety and minimizing risk to personnel.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound. It is imperative that all personnel are trained in the proper use and limitations of their PPE.

Protection Type Specific Recommendations Use Case
Eye Protection Chemical safety goggles or full-face shield.Mandatory for all handling procedures, including weighing, transferring, and dissolution.
Hand Protection Nitrile or Neoprene gloves. Due to the absence of specific breakthrough time data for this compound, it is strongly recommended to double-glove and to change gloves immediately upon any sign of contamination or degradation.[1][2] As a general guideline for amides, thicker gloves provide longer resistance.[1] All glove use should be informed by a site-specific risk assessment.Required for any direct handling of the compound, its solutions, or contaminated surfaces.
Respiratory Protection A NIOSH-approved N95 dust mask or higher is recommended for handling the solid form where dust generation is possible.[3] Work in a well-ventilated area or under a chemical fume hood.[4]Necessary when weighing or transferring the solid compound, or when there is a risk of aerosol generation.
Body Protection A standard laboratory coat is required. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is advised.To be worn at all times when in the laboratory where the chemical is being handled.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from receipt to disposal.

cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_cleanup Decontamination and Disposal a Receive Chemical b Visually Inspect Container for Damage a->b c Store in a Cool, Dry, Well-Ventilated Area b->c d Don Appropriate PPE c->d e Work in a Chemical Fume Hood d->e f Weigh and Transfer Chemical e->f g Prepare Solution f->g h Conduct Experiment g->h i Decontaminate Work Surfaces h->i j Dispose of Contaminated PPE i->j k Dispose of Chemical Waste i->k

Safe Handling Workflow for this compound.

Experimental Protocol: Weighing and Dissolving this compound

  • Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (e.g., balance, weigh boats, spatula, solvent, glassware).

  • PPE: Don the appropriate PPE as outlined in the table above.

  • Weighing:

    • Place a weigh boat on the analytical balance and tare.

    • Carefully transfer the desired amount of this compound from the stock container to the weigh boat using a clean spatula. Avoid generating dust.

    • Record the weight and securely close the stock container.

  • Dissolution:

    • Place the weigh boat containing the chemical into the desired glassware.

    • Add the solvent to the glassware, rinsing the weigh boat to ensure all the chemical is transferred.

    • Stir the solution until the this compound is fully dissolved.

  • Cleanup: Decontaminate the spatula and any other reusable equipment. Dispose of the weigh boat and any other single-use items as solid chemical waste.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • Solid Waste: Collect unused this compound and any grossly contaminated disposable items (e.g., weigh boats, paper towels) in a clearly labeled, sealed container for hazardous waste.

    • Liquid Waste: Collect solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible wastes.

  • Contaminated PPE: Used gloves, masks, and disposable lab coats should be placed in a designated hazardous waste container.

  • Empty Containers: Triple rinse the original container with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Once triple-rinsed, the container can be disposed of as non-hazardous waste after defacing the label.[5]

  • Waste Pickup: Follow your institution's procedures for the collection and disposal of hazardous chemical waste.[5]

Emergency Response

In the event of a spill or exposure, immediate and appropriate action is required.

cluster_spill Spill Response cluster_exposure Personnel Exposure Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor and Safety Officer Evacuate->Alert Contain Contain Spill with Absorbent Material Alert->Contain Cleanup Clean and Decontaminate Area Contain->Cleanup Dispose Dispose of Cleanup Materials as Hazardous Waste Cleanup->Dispose Exposure Exposure Occurs Remove Remove Contaminated Clothing Exposure->Remove Rinse Rinse Affected Area (15 min) Remove->Rinse Medical Seek Immediate Medical Attention Rinse->Medical SDS Provide SDS to Medical Personnel Medical->SDS

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Diethylsalicylamide
Reactant of Route 2
Reactant of Route 2
N,N-Diethylsalicylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.